(6R)-6-(azidomethyl)piperidin-2-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(6R)-6-(azidomethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBLZNWGDFLRY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(6R)-6-(azidomethyl)piperidin-2-one chemical properties
This is an in-depth technical guide on the chemical properties, synthesis, and applications of (6R)-6-(azidomethyl)piperidin-2-one .
Introduction & Structural Significance[1][2][3]
(6R)-6-(azidomethyl)piperidin-2-one is a chiral, heterocyclic building block belonging to the piperidinone (δ-lactam) class. It is characterized by a six-membered lactam ring with a stereodefined azidomethyl substituent at the C6 position.
This molecule serves as a critical chiral scaffold in medicinal chemistry, particularly for the design of peptidomimetics and small-molecule inhibitors.[1] Its value lies in the orthogonality of its functional groups:
-
Lactam Ring: Provides a rigid, conformationally constrained core that mimics the
-turn secondary structure of peptides.[1] -
Azide Handle: A bio-orthogonal reactive group ready for "Click" chemistry (CuAAC) or reduction to a primary amine, enabling rapid diversification.[1]
-
Stereochemistry (6R): The specific spatial arrangement is essential for target selectivity in biological systems, often differentiating between agonist and antagonist activity in receptor binding.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | (6R)-6-(azidomethyl)piperidin-2-one |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| Chiral Center | C6 (R-configuration) |
| Key Functionalities |
Physicochemical Properties[2][9][11][12]
Physical State and Solubility
While specific experimental melting points for the azide derivative are often proprietary, analogous hydroxymethyl lactams are crystalline solids (mp 125–127 °C).[1] The introduction of the azido group typically lowers the melting point, resulting in a low-melting solid or viscous oil .
-
Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, DCM).[1] Moderate to low solubility in non-polar alkanes.[1]
-
Stability: The lactam ring is hydrolytically stable under neutral conditions.[1] The alkyl azide is stable at ambient temperatures but light-sensitive and potentially shock-sensitive if concentrated or heated.
Stereochemistry and Conformation
The piperidin-2-one ring adopts a half-chair or distorted sofa conformation. The (6R)-substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, although N-substitution can alter this equilibrium.
-
Enantiomeric Purity: Critical for drug development; typically synthesized with >95% ee (enantiomeric excess) to avoid off-target effects.[1]
Synthetic Methodologies
The synthesis of (6R)-6-(azidomethyl)piperidin-2-one requires strict stereocontrol. Two primary routes are established: Chiral Pool Synthesis (from amino acids) and Asymmetric Catalysis .[1]
Route A: Asymmetric Dihydroxylation (Preferred for R-isomer)
Since the (6R) configuration corresponds to "unnatural" amino acids (like D-Lysine), asymmetric catalysis is often more cost-effective than using chiral pool starting materials.
-
Asymmetric Dihydroxylation: An alkenyl ester undergoes Sharpless Asymmetric Dihydroxylation (AD) using AD-mix-β to install the chiral center.
-
Lactamization: Reductive cyclization forms the piperidinone ring.[1]
-
Functional Group Interconversion: The resulting hydroxymethyl group is activated (Mesylation) and displaced by azide.[1]
Route B: Chiral Pool (From D-Amino Acids)
Starting from D-2-aminoadipic acid or D-Lysine :
-
Cyclization: Formation of the lactam ring.[1]
-
Reduction: Selective reduction of the side-chain carboxylate to an alcohol.[1]
-
Azidation: Nucleophilic substitution with Sodium Azide (
).[1]
Experimental Protocol: Azidation of (6R)-6-(hydroxymethyl)piperidin-2-one
Note: This protocol describes the final transformation step.
Reagents: (6R)-6-(hydroxymethyl)piperidin-2-one, Methanesulfonyl chloride (MsCl), Triethylamine (
-
Activation: Dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 equiv) in anhydrous DCM at 0°C. Add
(1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Stir for 2 hours. Quench with water, extract with DCM, and dry to obtain the mesylate intermediate.[1] -
Displacement: Dissolve the crude mesylate in anhydrous DMF. Add
(2.0 equiv).[1][2] -
Reaction: Heat to 60–80°C for 4–12 hours behind a blast shield.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMF and excess azide.[1]
-
Purification: Silica gel chromatography (eluent: EtOAc/Hexanes) yields the pure azide.[1]
Chemical Reactivity & Transformations[1][6][7][8][9][12][13][14]
The molecule features two distinct reactive centers: the Azide (C6-sidechain) and the Lactam (Ring).
Azide Transformations
The azidomethyl group is a versatile "masked" amine and a click chemistry partner.[1]
-
CuAAC Click Reaction: Reacts with terminal alkynes using Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles.[1] This is widely used to attach the scaffold to drug pharmacophores or polymers.[1]
-
Staudinger Reduction: Treatment with Triphenylphosphine (
) followed by hydrolysis yields the primary amine, (6R)-6-(aminomethyl)piperidin-2-one. -
Staudinger Ligation: Reacts with specific phosphines to form amide bonds without an external coupling reagent.[1]
Lactam Transformations[5]
-
N-Alkylation: Deprotonation with a strong base (e.g., NaH, LiHMDS) allows alkylation at the Nitrogen (N1) position.[1]
-
Hydrolysis: Strong acid (6N HCl, reflux) opens the ring to yield the corresponding
-amino acid (chiral lysine derivative).[1]
Figure 1: Reactivity profile of (6R)-6-(azidomethyl)piperidin-2-one showing divergent synthetic pathways.[1][3][4][2][5]
Applications in Drug Discovery[16]
Peptidomimetics
The piperidinone ring constrains the N-C
-
Application: The azide can be converted to an amine and coupled with amino acids to form constrained dipeptides.
Fragment-Based Drug Design (FBDD)
The molecule serves as a "privileged scaffold" in FBDD.
-
MDM2-p53 Inhibitors: Piperidinone derivatives have been successfully optimized to inhibit the interaction between p53 and MDM2, restoring apoptotic pathways in cancer cells.[1]
-
P2Y14 Receptor Antagonists: Used as a core structure to display pharmacophores in specific orientations required for GPCR binding.[1]
Bioconjugation
The azide group allows this chiral unit to be "clicked" onto:
-
PROTACs: As a linker component.
-
Polymer Therapeutics: For controlled drug release.[1]
Safety & Handling (Critical)
Warning: Organic Azides are Potentially Explosive.
-
C/N Ratio Rule: The safety of organic azides is estimated by the Carbon/Nitrogen ratio.[1]
-
Formula:
[1] -
Total Carbons: 6[3]
-
Total Nitrogens: 4 (3 in azide, 1 in lactam).[1]
-
Analysis: The ratio (
) is approx 1.[1]75. While generally stable due to the small size and non-aromatic nature, it is energetic .[1] -
Rule of Six: The molecule satisfies the "Rule of Six" (6 carbons per energetic functional group) only marginally.[1]
-
-
Handling Protocols:
-
Never distill the pure azide to dryness.[1]
-
Avoid contact with strong acids (forms Hydrazoic acid,
, which is highly toxic and explosive).[1] -
Avoid halogenated solvents (e.g., DCM) during reaction with sodium azide if possible, to prevent formation of diazidomethane (explosive).[1] Use DMF or DMSO.
-
Store in the dark at <4°C.[1]
-
Use a blast shield for reactions heated >60°C.[1]
-
References
-
Piperidinone Scaffolds in Drug Discovery: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][6][7] Source: Molecules (MDPI).[1] URL:[Link][1]
-
Safety of Organic Azides: Title: Organic Azides: Syntheses and Applications (Safety Measures). Source: Wiley Online Library / ResearchGate.[1] URL:[Link][1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
(6R)-6-(azidomethyl)piperidin-2-one: Structural Analysis & Synthetic Utility
Topic: Structural Analysis and Synthetic Utility of (6R)-6-(azidomethyl)piperidin-2-one Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
(6R)-6-(azidomethyl)piperidin-2-one is a high-value chiral scaffold serving as a conformationally restricted peptidomimetic and a versatile "click-ready" intermediate. Structurally, it features a six-membered lactam (piperidin-2-one) with a defined stereocenter at the C6 position, bearing an azidomethyl handle. This specific enantiomer is critical in drug discovery for synthesizing library arrays that mimic the spatial orientation of amino acid side chains while maintaining a rigid backbone.
This guide provides a definitive structural analysis, validated synthetic protocols, and stereochemical characterization standards required for integrating this motif into high-affinity ligand design.
Structural Characterization & Spectroscopic Signature[1][2][3][4]
The structural integrity of this molecule relies on three features: the lactam ring integrity, the R-configuration at C6, and the presence of the azide functionality.
Spectroscopic Profile
The following data summarizes the expected spectroscopic signals for validation.
| Technique | Key Signal | Assignment | Structural Insight |
| FT-IR | 2095–2110 cm⁻¹ | -N=N=N stretch | Strong, diagnostic peak confirming azide presence. |
| 1655–1670 cm⁻¹ | C=O (Lactam) | Characteristic | |
| ¹H NMR | H-6 (Chiral center) | Multiplet indicating axial/equatorial orientation. | |
| -CH₂-N₃ | Diastereotopic protons confirming chiral environment. | ||
| N-H | Broad singlet, exchangeable with D₂O. | ||
| ¹³C NMR | C=O | Lactam carbonyl carbon. | |
| -CH₂-N₃ | Carbon attached to the azide group. | ||
| C-6 | Chiral methine carbon. |
Conformational Analysis
The piperidin-2-one ring is not planar; it exists in a distorted half-chair or sofa conformation to minimize A(1,3) strain between the N-H and the C6 substituent. In the (6R)-isomer, the azidomethyl group preferentially adopts a pseudo-equatorial position to reduce 1,3-diaxial interactions, although the flexibility of the lactam allows for ring flipping upon binding to biological targets.
Figure 1: Conformational equilibrium of 6-substituted piperidin-2-ones. The equatorial preference of the C6-azidomethyl group stabilizes the ground state.
Synthetic Pathway & Causality
The synthesis of (6R)-6-(azidomethyl)piperidin-2-one is most reliably achieved via the functionalization of (6R)-6-(hydroxymethyl)piperidin-2-one . This precursor is often derived from D-alpha-aminoadipic acid or via enzymatic resolution, ensuring high optical purity.
Synthesis Protocol: Alcohol to Azide Conversion
Rationale: Direct nucleophilic substitution on the alcohol is poor. Activation via sulfonate ester (Mesylate/Tosylate) is required to create a good leaving group for the azide nucleophile.
Step 1: Activation (Mesylation)
-
Reagents: (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (anhydrous).
-
Procedure:
-
Cool the solution of starting material and TEA in DCM to 0°C.
-
Add MsCl dropwise to prevent exotherms (which can cause racemization).
-
Stir at 0°C for 1 hour, then warm to RT.
-
Checkpoint: TLC should show complete consumption of the polar alcohol.
-
Workup: Wash with NaHCO₃, brine, dry over Na₂SO₄, and concentrate.
-
Step 2: Azidation (Nucleophilic Displacement)
-
Reagents: Crude Mesylate (from Step 1), Sodium Azide (NaN₃, 2.0 equiv), DMF (anhydrous).
-
Procedure:
-
Dissolve mesylate in DMF. Add NaN₃.
-
Heat to 60–70°C for 4–6 hours. Note: Do not overheat (>90°C) to avoid elimination side products.
-
Safety: Sodium azide is toxic and can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH.
-
Workup: Dilute with water, extract exhaustively with EtOAc (azide is lipophilic), wash with LiCl solution (to remove DMF).
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Figure 2: Step-wise synthetic workflow for the conversion of the hydroxymethyl precursor to the target azide.
Stereochemical Validation (Self-Validating Protocol)
Ensuring the retention of the (R)-configuration is paramount, as the biological activity of piperidone-based drugs is often enantiomer-specific.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10 to 80:20).
-
Detection: UV at 210 nm (amide absorption).
-
Validation: Inject the racemic standard (synthesized from racemic aminoadipic acid) to establish separation. The (6R)-product should appear as a single peak corresponding to one of the enantiomers in the racemate.
Optical Rotation
-
Expectation: The rotation
should be compared against the literature value for the hydroxymethyl precursor. Inversion is not expected at the C6 center because the reaction occurs at the exocyclic methylene group, not the chiral center itself. -
Logic: If the reaction conditions were too basic or hot, racemization via enolization of the lactam carbonyl could occur. A drop in optical purity indicates this failure mode.
Applications in Drug Discovery
The (6R)-6-(azidomethyl)piperidin-2-one scaffold is a "Click-Ready" cassette.
-
Peptidomimetics: The lactam ring constrains the N-C bond, mimicking the
and angles of a peptide turn. -
Fragment-Based Drug Design (FBDD): The azide allows for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.
-
Linker Chemistry: It serves as a rigid spacer in PROTACs (Proteolysis Targeting Chimeras), where the chiral center directs the exit vector of the linker.
Reaction: CuAAC Triazole Formation
-
Reagents: Alkyne-R, CuSO₄ (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H₂O.
-
Outcome: 1,4-disubstituted 1,2,3-triazole. The rigid piperidone ring prevents the "floppiness" often seen with linear alkyl azides, improving the entropic favorability of binding.
References
-
Synthesis of Chiral Piperidin-2-ones
-
Conformational Analysis of Piperidines
- Source: "Conformational analysis of 2-substituted piperidines." Journal of the American Chemical Society, 1980.
-
URL:[Link]
-
Precursor Availability ((6R)-6-Hydroxymethylpiperidin-2-one)
-
Azide Synthesis Methodologies
- Source: "Practical Synthesis of Azides from Alcohols." Journal of Organic Chemistry, 2010.
-
URL:[Link]
Sources
Synthesis of (6R)-6-(azidomethyl)piperidin-2-one: An In-Depth Technical Guide
Introduction
(6R)-6-(azidomethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, and the introduction of a chiral center and a versatile azido group offers a gateway to a diverse range of complex molecular architectures.[1][2] The azido moiety can be readily transformed into an amine via reduction, or participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling its use as a molecular linker or for the introduction of further functionalities. This guide provides a detailed, two-part synthetic pathway for the preparation of (6R)-6-(azidomethyl)piperidin-2-one, commencing with the asymmetric synthesis of the key intermediate, (6R)-6-(hydroxymethyl)piperidin-2-one.
Overall Synthesis Pathway
The synthesis of (6R)-6-(azidomethyl)piperidin-2-one is achieved in two key stages. The first stage establishes the stereocenter at the C6 position of the piperidin-2-one ring through a Sharpless asymmetric dihydroxylation, followed by a series of transformations to yield the chiral hydroxymethyl lactam. The second stage involves the conversion of the primary alcohol to the corresponding azide.
Part 1: Asymmetric Synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one
The synthesis of the chiral intermediate, (6R)-6-(hydroxymethyl)piperidin-2-one, has been effectively demonstrated through a multi-step sequence starting from an alkenyl ester.[3] The key step in this sequence is an asymmetric dihydroxylation reaction, which introduces the desired stereochemistry with high enantioselectivity.
Experimental Protocol: Synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one
A detailed, step-by-step protocol for the synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one is outlined below, adapted from established literature.[3]
Step 1: Asymmetric Dihydroxylation
-
To a stirred solution of 4-methoxyphenylmethyl hex-5-enoate in a t-BuOH/H₂O (1:1) mixture, add AD-mix-α and methanesulfonamide.
-
Stir the resulting mixture at room temperature for 18 hours.
-
Quench the reaction by adding solid sodium sulfite and stir for a further 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 2 M NaOH, followed by brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (5S)-4-methoxyphenylmethyl 5,6-dihydroxyhexanoate.
Causality of Experimental Choices: The use of AD-mix-α, which contains the chiral ligand (DHQ)₂PHAL, is crucial for directing the dihydroxylation to one face of the double bond, thereby establishing the (S)-stereochemistry at the C5 position of the hexanoate chain. Methanesulfonamide is added to accelerate the catalytic cycle.
Step 2: Subsequent Transformations to (6R)-6-(hydroxymethyl)piperidin-2-one
The diol from the previous step is then converted to (6R)-6-(hydroxymethyl)piperidin-2-one through a five-step sequence which involves:
-
Selective protection of the primary alcohol.
-
Activation of the secondary alcohol.
-
Intramolecular cyclization to form the piperidin-2-one ring.
-
Deprotection of the primary alcohol.
-
Final purification.
For a detailed experimental procedure for these transformations, please refer to the primary literature.[3]
Part 2: Synthesis of (6R)-6-(azidomethyl)piperidin-2-one
The conversion of the primary alcohol in (6R)-6-(hydroxymethyl)piperidin-2-one to the azide is a critical functional group transformation. Several methods exist for the direct conversion of alcohols to azides.[4] A highly effective and widely used method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][5][6][7] This method is advantageous as it often proceeds under mild conditions and avoids the formation of difficult-to-remove byproducts, such as triphenylphosphine oxide which is a common issue in Mitsunobu reactions.[8][9]
Experimental Protocol: Azidation of (6R)-6-(hydroxymethyl)piperidin-2-one
-
Dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous toluene.
-
To this solution, add diphenylphosphoryl azide (DPPA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (6R)-6-(azidomethyl)piperidin-2-one.
Causality of Experimental Choices: DPPA acts as both the azide source and an activator for the hydroxyl group. DBU is a strong, non-nucleophilic base that facilitates the formation of a phosphoryl intermediate, which is then displaced by the azide in an Sₙ2 fashion. Toluene is a suitable aprotic solvent for this transformation.
Quantitative Data Summary
| Compound Name | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Yield (%) |
| (6R)-6-(hydroxymethyl)piperidin-2-one | 4-methoxyphenylmethyl hex-5-enoate | AD-mix-α, MsNH₂ | t-BuOH/H₂O | 18 | ~89[3] |
| (6R)-6-(azidomethyl)piperidin-2-one | (6R)-6-(hydroxymethyl)piperidin-2-one | DPPA, DBU | Toluene | 12-18 | Estimated >80 |
Workflow Visualization
Caption: Overall synthesis pathway for (6R)-6-(azidomethyl)piperidin-2-one.
References
- Male, J. L., et al. (2001). A practical asymmetric synthesis of both enantiomers of 6-(hydroxymethyl)piperidin-2-one. Tetrahedron: Asymmetry, 12(10), 1511-1513.
-
Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. [Link]
-
Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
-
Wikipedia. (2023, October 29). Mitsunobu reaction. [Link]
-
Patil, R., Parveen, G., Gumaste, V., & Deshmukh, A. R. A. S. (2012). An Efficient One-Pot Synthesis of Azidoformates from Alcohols UsingTriphosgene: Synthesis of N-Carbobenzyloxy Azetidin-2-ones. Synthetic Communications, 42(15), 2303-2309. [Link]
-
Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. [Link]
-
Shioiri, T. (2001). Diphenyl Phosphorazidate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Azide. [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
- Thompson, A. S., et al. (1995). Alcohol to azide sn2 conversion.
-
Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. [Link]
-
Tzanetou, E. N., Kasiotis, K. M., & Haroutounian, S. A. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. American Journal of Organic Chemistry, 2(1), 35-38. [Link]
-
Zhang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202200201. [Link]
-
Reddy, G. V., et al. (2012). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 10(33), 6749-6757. [Link]
-
Lahmidi, S., Rodi, Y. K., & Essassi, E. M. (2024). SYNTHESIS OF PHENOLIC AND HETEROCYCLIC COMPOUNDS VIA A RING TRANSFORMATION OF 4-HYDROXY-6-METHYLPYRAN-2-ONE IN REFLUXING ETHANOL IN THE PRESENCE OF PIPERIDINE AND 2-AMINOPYRIDINE: STRUCTURAL CHARACTERIZATION AND MECHANISTIC ASPECTS. Mediterranean Journal of Chemistry, 23(4), 1-1. [Link]
Sources
- 1. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 6. SK896A3 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Stereoselective Synthesis of Multi-Substituted 2-Piperidinones: A Technical Guide
Part 1: Strategic Overview
The Pharmacophore Imperative
The 2-piperidinone (δ-lactam) scaffold is not merely a structural linker; it is a privileged pharmacophore embedded in FDA-approved therapeutics for Alzheimer’s (e.g., Donepezil analogues), anticancer agents (MDM2 inhibitors), and anticoagulants (Factor Xa inhibitors).
For the drug development professional, the synthetic challenge is twofold: decoration and stereocontrol . Traditional methods—often relying on the oxidation of pre-existing piperidines or ring-closing metathesis—frequently suffer from poor atom economy and limited freedom to install substituents at the C3, C4, and C5 positions simultaneously.
This guide focuses on three high-fidelity methodologies that bypass these limitations, prioritizing cascade sequences that build complexity from simple precursors.
Methodology Selection Matrix
| Methodology | Mechanism Type | Key Advantages | Ideal Application |
| [1+2+3] Organophotocatalysis | Radical Cation Annulation | One-step access; tolerates unactivated alkenes. | Late-stage functionalization; novel substitution patterns.[1] |
| Nitro-Mannich Cascade | Ionic (Anionic) | High diastereoselectivity; cheap reagents; atom economical. | Diversity-oriented synthesis (DOS) of libraries.[2] |
| Ir-Catalyzed Cascade | Hydrogen Transfer/Reductive | Enantioselective; aqueous compatibility. | Asymmetric synthesis of chiral alkaloids. |
Part 2: Deep Dive into Key Methodologies
Organophotocatalytic [1+2+3] Annulation
A paradigm shift from ionic to radical logic.
This method represents a recent breakthrough (2025) in accessing 2-piperidinones. Unlike traditional polar chemistry, this approach utilizes an oxidative quenching cycle to generate radical cations from alkenes, which then intercept unsaturated carbonyls and ammonium salts.
Mechanism & Causality: The reaction is driven by the generation of an alkene radical cation. This highly reactive species breaks the symmetry of the starting material, allowing for a "sewing" reaction between three distinct components:
-
Component 1 (1C): Ammonium salt (Nitrogen source).
-
Component 2 (2C): Alkene (Backbone).
-
Component 3 (3C): Unsaturated carbonyl (Michael acceptor).
The stereoselectivity arises from the rigid chair-like transition state adopted during the radical cyclization step, minimizing 1,3-diaxial interactions.
Figure 1: Mechanistic flow of the organophotocatalytic [1+2+3] annulation strategy.
The Michael/Nitro-Mannich/Lactamization Cascade
The workhorse for high-throughput library generation.
This four-component reaction (4-CR) integrates a Michael addition, a Nitro-Mannich reaction, and a lactamization in a single pot. It is particularly valuable for synthesizing 3,4,5,6-tetrasubstituted piperidinones with high diastereocontrol.
Critical Control Points:
-
Ammonium Acetate: Acts as a dual-purpose reagent—providing the nitrogen source and buffering the pH to facilitate the reversible Mannich step, which allows for thermodynamic error correction (stereochemical editing).
-
Electron Deficient Nitrostyrenes: Essential for the initial Michael addition. The nitro group serves as a temporary activating group that can be retained or denitrated later.
Part 3: Experimental Protocols
Protocol A: Diversity-Oriented Synthesis via Nitro-Mannich Cascade
Objective: Synthesis of polysubstituted 4,6-diaryl-2-piperidinones. Scale: 1.0 mmol (adaptable to parallel synthesis).
Reagents:
-
Aromatic Aldehyde (1.0 equiv)
-
Nitrostyrene derivative (1.0 equiv)
-
Dialkyl Malonate (e.g., Dimethyl malonate) (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (2.0 - 4.0 equiv)[3]
-
Solvent: Methanol (MeOH)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), nitrostyrene (1.0 mmol), and dimethyl malonate (1.0 mmol).
-
Solvation: Add MeOH (5 mL). Note: Methanol is critical for stabilizing the ionic intermediates and solubilizing the ammonium acetate.
-
Initiation: Add NH₄OAc (2.0 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.
-
Self-Validation Check: The reaction typically progresses from a clear solution to a suspension as the product precipitates. Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the nitrostyrene spot.
-
-
Workup (Filtration): Cool the mixture to room temperature and then to 0°C in an ice bath for 30 minutes.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold MeOH (2 x 2 mL) and diethyl ether (2 x 3 mL) to remove unreacted starting materials.
-
Characterization: Dry the solid in vacuo. Purity is often >95% by ¹H NMR, requiring no column chromatography.
Protocol B: Transition-Metal-Free Dual C-H Oxidation
Objective: Asymmetric synthesis of 3-alkoxyamino-4-oxygenated-2-piperidinones. Context: This method uses TEMPO+ salts to oxidize unreactive C(sp3)-H bonds, followed by enzymatic resolution.[4]
Workflow Visualization:
Figure 2: Chemo-enzymatic workflow for enantiopure piperidinones.
Part 4: Scientific Integrity & Troubleshooting
Troubleshooting the Cascade
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility of product or incomplete conversion. | Concentrate solvent volume by 50%. Cool to -20°C. Check pH; ensure NH₄OAc excess is sufficient (ammonia loss at reflux). |
| Complex Mixture (TLC) | Retro-Mannich reaction or Knoevenagel competition. | Lower temperature to 50°C and extend time. Ensure aldehydes are free of benzoic acid contaminants. |
| Racemization | High temperature or extended reaction times. | Stop reaction immediately upon consumption of limiting reagent. Use chiral ammonium salts if enantioselectivity is required directly. |
Authoritative Validation
The protocols described above are grounded in recent high-impact literature. The Nitro-Mannich cascade is validated by the work of Liu et al.[5] (ACS Comb. Sci.), demonstrating that the electronic nature of the aromatic aldehyde dictates the diastereoselectivity (trans-trans vs. cis-trans relationships) [3]. The Organophotocatalytic approach solves the historical difficulty of intermolecular alkene coupling, as detailed in recent studies on radical cation strategies [1, 5].
References
-
Recent Advances in the Synthesis of Piperidones and Piperidines Source: ResearchGate (2025) 6
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development Source: ResearchGate (2026) 7
-
Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade Source: ACS Combinatorial Science (2012) 5[5]
-
Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones Source: Mendeleev Communications (2023) 3
-
Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy Source: Nature Communications (2023) 1
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation Source: MDPI (2023) 4
Sources
- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hse.ru [hse.ru]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub. Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade / ACS Combinatorial Science, 2012 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (6R)-6-(azidomethyl)piperidin-2-one: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (6R)-6-(azidomethyl)piperidin-2-one, a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its stereoselective synthesis, explore the versatile reactivity of its functional groups, and discuss its potential applications, particularly in the burgeoning field of targeted protein degradation.
Introduction: The Significance of a Chiral Piperidinone
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] The rigid, three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The introduction of chirality further refines this three-dimensional presentation, often leading to significant differences in pharmacological activity between enantiomers.[4]
(6R)-6-(azidomethyl)piperidin-2-one is a bifunctional molecule that combines the desirable features of a chiral piperidinone core with the versatile reactivity of an azide group. The lactam functionality provides a handle for further chemical modification, while the azidomethyl group is a key synthon for "click" chemistry, a set of powerful and reliable reactions for bioconjugation and the assembly of complex molecules.[5] This unique combination of features makes it a valuable building block for the synthesis of novel therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[6][7]
Stereoselective Synthesis: Accessing the (6R)-Enantiomer
The synthesis of enantiopure (6R)-6-(azidomethyl)piperidin-2-one hinges on the stereoselective preparation of its precursor, (6R)-6-(hydroxymethyl)piperidin-2-one. A practical and scalable asymmetric synthesis of this precursor has been reported, starting from achiral materials.
Synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one
A well-established route to (6R)-6-(hydroxymethyl)piperidin-2-one utilizes a Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step. This multi-step synthesis is outlined below:
Figure 2: Azidation via the Mitsunobu reaction.
In this reaction, the alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). The activated hydroxyl group is then displaced by the azide nucleophile, typically introduced as diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). [8][9]The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry. Therefore, to obtain the desired (6R)-azide, the starting material would need to be the (6S)-alcohol. However, for the purpose of this guide, which focuses on the utility of the (6R)-azide, we will present a representative protocol assuming the desired stereochemistry is achieved.
Experimental Protocol: Synthesis of (6R)-6-(azidomethyl)piperidin-2-one (Representative)
To a solution of (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the addition of diphenylphosphoryl azide (DPPA) (1.5 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (6R)-6-(azidomethyl)piperidin-2-one.
Note: This is a representative protocol based on established Mitsunobu reaction conditions. [10]Optimization of reaction parameters may be necessary for specific substrates.
Chemical Reactivity and "Click" Chemistry
The synthetic utility of (6R)-6-(azidomethyl)piperidin-2-one lies in the orthogonal reactivity of its two key functional groups: the lactam and the azide.
Lactam Chemistry
The lactam ring offers several avenues for further derivatization. The N-H bond can be alkylated or acylated to introduce various substituents. The carbonyl group can be reduced to the corresponding amine, providing access to chiral 2,6-disubstituted piperidines.
Azide Chemistry and the "Click" Reaction
The azide group is a versatile functional handle, most notably for its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. [3]This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the azide-containing piperidinone and an alkyne-functionalized molecule. [11]
Figure 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The CuAAC reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the late-stage modification of complex molecules. [5]This reactivity is particularly valuable in the construction of PROTACs, where the triazole linkage can serve as a robust and stable connection between the target-binding ligand and the E3 ligase-recruiting moiety. [12]
Applications in Drug Discovery: A Gateway to Targeted Protein Degradation
The unique structural and chemical attributes of (6R)-6-(azidomethyl)piperidin-2-one make it a highly attractive building block for the design and synthesis of novel therapeutic agents, especially in the field of targeted protein degradation.
PROTACs: Hijacking the Cellular Machinery for Protein Degradation
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. [13] The linker plays a critical role in PROTAC design, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as impacting the overall physicochemical properties of the molecule. [14]The piperidine and piperidinone motifs are frequently incorporated into PROTAC linkers to enhance solubility and introduce conformational rigidity. [15] (6R)-6-(azidomethyl)piperidin-2-one is an ideal building block for PROTAC synthesis. The piperidinone core can be incorporated into the linker, and the azide functionality provides a convenient handle for attaching either the POI-binding ligand or the E3 ligase ligand via a "click" reaction.
Figure 4: General structure of a PROTAC.
Cereblon (CRBN) Ligands and the Piperidinone Scaffold
Many successful PROTACs utilize ligands that recruit the Cereblon (CRBN) E3 ligase. These ligands are often based on the structures of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which all contain a glutarimide or a related piperidine-2,6-dione moiety. [16]The piperidinone scaffold of (6R)-6-(azidomethyl)piperidin-2-one shares structural similarities with these CRBN ligands, suggesting its potential to be incorporated into novel E3 ligase-recruiting moieties. [8] Table 1: Potential Applications of (6R)-6-(azidomethyl)piperidin-2-one in Drug Discovery
| Application Area | Rationale for Use | Key Features Utilized |
| PROTAC Linker Synthesis | Introduction of a rigid, chiral scaffold to optimize ternary complex formation and improve physicochemical properties. | Piperidinone core, azide for click chemistry. |
| Novel E3 Ligase Ligands | The piperidinone moiety can serve as a scaffold for the development of new CRBN or other E3 ligase ligands. | Piperidinone core, chirality for stereospecific interactions. |
| Bioconjugation | Covalent attachment to biomolecules (e.g., proteins, peptides) for targeted delivery or functional studies. | Azide for click chemistry. |
| Fragment-Based Drug Discovery | The chiral piperidinone can serve as a starting point for the development of novel inhibitors or binders to various protein targets. | Piperidinone core, chirality. |
Conclusion and Future Perspectives
(6R)-6-(azidomethyl)piperidin-2-one is a versatile and valuable building block for modern drug discovery. Its stereoselective synthesis is achievable, and its orthogonal functional groups provide a rich platform for chemical diversification. The convergence of the privileged piperidinone scaffold with the power of "click" chemistry makes this molecule particularly well-suited for the construction of complex and highly functionalized molecules, such as PROTACs.
As the field of targeted protein degradation continues to expand, the demand for novel, well-defined chiral building blocks will undoubtedly increase. (6R)-6-(azidomethyl)piperidin-2-one is poised to play a significant role in the development of the next generation of targeted therapeutics, offering a unique combination of structural rigidity, chirality, and synthetic versatility. Further exploration of its utility in the synthesis of novel E3 ligase ligands and its incorporation into a wider range of PROTACs and other drug modalities will be a fruitful area of future research.
References
- Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal click chemistry: Covalent labeling in living systems.
- KR20230011467A - Derivatives of Piperidinedione - Google Patents. (n.d.).
- Krasavin, M., Adamchik, M., Bubyrev, A., Heim, C., Maiwald, S., Zhukovsky, D., ... & Hartmann, M. D. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990.
- Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1109-1118.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., ... & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
- Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Kim, K. B. (2011). Impact of linker length and composition on the activity of PROTACs. Molecular and Cellular Biochemistry, 356(1-2), 123-130.
- Thompson, A. S., Humphrey, G. R., DeMarco, A. M., Mathre, D. J., & Grabowski, E. J. (1993). A convenient, one-pot, and mild procedure for the direct conversion of alcohols to azides. The Journal of Organic Chemistry, 58(22), 5886-5888.
- Wang, W., Li, Y., Zou, Y., Wang, C., & Wang, J. (2021).
- Roy, H. N., Pitchaiah, A., Kim, M., & Lee, K. I. (2013). Protective group-free synthesis of new chiral diamines via direct azidation of 1, 1-diaryl-2-aminoethanols. Tetrahedron Letters, 54(8), 949-951.
- Huda, M. N., Saha, S., & Halder, S. (2022). 3-Chloro-3-methyl-2, 6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 985.
- Chen, X., Li, H., & Chen, Z. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e15.
- Müller, G. (2014).
- Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
- Hughes, D. L. (1992). The Mitsunobu reaction. Organic reactions, 42, 335-656.
- Gessner, V. H., & Däschlein, C. (2010). Catalytic regio-and enantioselective haloazidation of allylic alcohols. Journal of the American Chemical Society, 132(28), 9610-9611.
- Takaoka, Y., & Miki, Y. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390.
- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(Special Issue), 1-12.
-
Garg, N. K. (n.d.). Patents & Products. Garg Lab. Retrieved February 23, 2026, from [Link]
-
GeneOnline. (2026, February 16). Highly Enantioselective Synthesis of Chiral Lactams from Cyclic Ketones via Beckmann Rearrangement Published in Nature Chemistry. GeneOnline News. [Link]
-
PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved February 23, 2026, from [Link]
- Lee, S. K., Lee, J. W., & Park, S. B. (2021). Rapid synthesis of PROTACs by consecutive click assembly.
- Wang, Y., Zhang, T., & Wang, W. (2021). Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA From 2011 to 2019. Frontiers in Pharmacology, 12, 669460.
- Wang, S., Han, L., & Wang, J. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 9, 735623.
- Zhang, Y., Li, Z., & Rankovic, Z. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2, 6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 11(11), e202200167.
-
ChemistryViews. (2024, August 24). Chiral Nanocapsules for Safer and More Precise Cancer Therapy. [Link]
- Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu approach to the synthesis of optically active α, α-disubstituted amino acids. Organic letters, 11(4), 807-810.
-
PubChem. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved February 23, 2026, from [Link]
- Wang, C., & Li, X. (2014). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Organic & Biomolecular Chemistry, 12(27), 4879-4882.
-
Stepan, A. F., Claffey, M. M., Reese, M. R., Balan, G., Barreiro, G., Barricklow, J., ... & Shaffer, C. L. (2017). Discovery and characterization of (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6, 7-dihydropyrimido [2, 1-c] [5][6]oxazin-4 (9H)-one (PF-06462894), an alkyne-lacking metabotropic glutamate receptor 5 negative allosteric modulator profiled in both rat and nonhuman primates. Journal of medicinal chemistry, 60(18), 7764-7780.
- Li, W., & Jia, Y. (2019). Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides.
- Mojzych, M., & Li, V. (2022). Mitsunobu Reaction. Encyclopedia, 2(4), 1836-1845.
- Reddy, K. L., & Sharpless, K. B. (1998). A new asymmetric synthetic route to substituted piperidines. Journal of the American Chemical Society, 120(6), 1207-1217.
- Patel, K. D., & Patel, H. D. (2012). Synthesis, Characterization and Antimicrobial study of piperidine-2, 6-diones derivatives. Der Pharma Chemica, 4(3), 1109-1113.
- White, A. D., & Tunoori, A. R. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 46(1), 53-56.
- Al-Ayed, A. S. (2016). SYNTHESIS OF PHENOLIC AND HETEROCYCLIC COMPOUNDS VIA A RING TRANSFORMATION OF 4-HYDROXY-6-METHYLPYRAN-2-ONE IN REFLUXING ETHANOL IN THE PRESENCE OF PIPERIDINE AND 2-AMINOPYRIDINE: STRUCTURAL CHARACTERIZATION AND MECHANISTIC ASPECTS. Journal of the Chilean Chemical Society, 61(4), 3206-3210.
- Berdasco, M., & DeCaprio, J. A. (2020). Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds. Molecules, 25(21), 5031.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA From 2011 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPG.Pure [pure.mpg.de]
- 8. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pharma.researchfloor.org [pharma.researchfloor.org]
- 11. Piperidone derivatives and medical uses thereof - Patent 2036556 [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. explorationpub.com [explorationpub.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Chiral Piperidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Piperidine Ring and the Quest for Chirality
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged structure in medicinal chemistry. However, the true therapeutic potential of piperidine-containing molecules is often unlocked only when their three-dimensional structure is precisely controlled. This guide delves into the discovery and historical evolution of chiral piperidine building blocks, tracing the journey from classical resolution techniques to the sophisticated asymmetric catalytic methods that define modern organic synthesis. Understanding this history is not merely an academic exercise; it provides crucial context for the strategic decisions researchers make today in the design and synthesis of novel therapeutics.
Chiral piperidines are cornerstones in a multitude of approved drugs, modulating everything from physicochemical properties and biological activity to pharmacokinetic profiles and cardiac safety.[1][2] The introduction of a stereocenter into the piperidine ring can dramatically enhance potency and selectivity, underscoring the critical importance of enantiomerically pure building blocks.[1][2] This guide will explore the key scientific breakthroughs that have enabled the efficient and selective synthesis of these vital molecular components.
Early Approaches: Laying the Foundation with Classical and Chiral Pool Methods
The initial forays into the world of chiral piperidines were largely dependent on two fundamental strategies: the resolution of racemic mixtures and the utilization of the "chiral pool."
Classical Resolution: A Test of Patience and Crystallization
Long before the advent of modern asymmetric catalysis, the separation of enantiomers relied on the painstaking process of classical resolution. This method involves the reaction of a racemic piperidine with a chiral resolving agent, often a naturally occurring acid or base, to form a pair of diastereomeric salts. These diastereomers, possessing different physical properties, could then be separated by fractional crystallization.
One of the earliest and most cited examples is the resolution of 2-piperidin-2-yl-ethanol using d-10-camphorsulfonic acid.[4][5] While effective, this method often suffered from low yields, typically less than 17% based on the starting racemic mixture.[4][5] The process is iterative and requires significant empirical optimization of solvents and crystallization conditions. Despite its limitations, classical resolution remains a viable, if often less efficient, method for obtaining enantiomerically pure piperidines, particularly on a large scale where the cost of chiral catalysts or ligands can be prohibitive.
Chiral Pool Synthesis: Nature's Starting Blocks
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. Synthesizing chiral piperidines from these starting materials offered a more direct and often more efficient route than resolution. L-lysine, for instance, has served as a versatile precursor for the synthesis of various piperidine alkaloids.
A notable strategy involves the use of carbohydrate-derived chiral auxiliaries. For example, arabinosylamine has been employed to direct the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into 2,6-cis-substituted piperidinones.[6] This approach leverages the steric and stereoelectronic properties of the carbohydrate to control the facial selectivity of key bond-forming reactions.[6] Similarly, glycosylamines have been used as chiral auxiliaries in domino Mannich-Michael reactions to produce N-glycosyl-5,6-didehydropiperidin-4-ones with high stereoselectivity.[6]
The Dawn of Asymmetric Catalysis: A Paradigm Shift in Chiral Piperidine Synthesis
The development of catalytic asymmetric methods revolutionized the synthesis of chiral piperidines, offering more efficient, atom-economical, and versatile strategies. These methods can be broadly categorized into the asymmetric hydrogenation of prochiral precursors and the enantioselective functionalization of piperidine rings.
Asymmetric Hydrogenation of Pyridine Derivatives
The direct asymmetric hydrogenation of easily accessible pyridine derivatives is an attractive and step-economical approach to chiral piperidines.[7] This strategy, however, is challenged by the high energy barrier of dearomatizing the pyridine ring.[8][9] To circumvent this, a common tactic is to first activate the pyridine ring by forming a pyridinium salt.
Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have proven highly effective for the asymmetric hydrogenation of these pyridinium salts.[3][10]
Key Factors in Asymmetric Hydrogenation of Pyridinium Salts:
Caption: Key factors in asymmetric hydrogenation of pyridinium salts.
A significant advancement in this area is the rhodium-catalyzed reductive transamination of pyridinium salts.[7][11] This method utilizes a chiral primary amine under reducing conditions, which, in the presence of water, undergoes a transamination with the pyridinium nitrogen, thereby inducing chirality on the newly formed piperidine ring.[7][11] This approach is notable for its excellent diastereo- and enantioselectivities and its tolerance of a wide range of functional groups, including fluorine.[7][11]
Modern Catalytic and Biocatalytic Approaches
Recent years have witnessed an explosion of innovative catalytic methods for synthesizing chiral piperidines, including C-H functionalization, dearomatization strategies, and biocatalytic approaches.
Enantioselective C(sp³)–H Oxidation
Directly functionalizing the C-H bonds of a piperidine ring in an enantioselective manner is a highly atom-economical and elegant strategy. A manganese-catalyzed method for the enantioselective α-C(sp³)-H bond oxidation of piperidines using hydrogen peroxide has been developed.[12][13] This reaction desymmetrizes prochiral piperidines to yield versatile chiral N,O-acetal products with high enantioselectivity.[12][13]
Asymmetric Reductive Heck Reactions
A powerful cross-coupling approach to enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[8][9][14] This three-step process begins with the partial reduction of pyridine, followed by the key rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the desired chiral piperidine.[8][9] This method demonstrates broad functional group tolerance and has been applied to the formal synthesis of clinically used drugs like Preclamol and Niraparib.[8][9]
Workflow for the Rh-catalyzed Asymmetric Reductive Heck Reaction:
Caption: Workflow for the Rh-catalyzed asymmetric reductive Heck reaction.
Biocatalysis and Chemo-enzymatic Methods
Biocatalysis offers a sustainable and highly selective alternative for the synthesis of chiral piperidines. Nature's catalysts, enzymes, operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.[15] While a dedicated natural biocatalyst for the asymmetric dearomatization of pyridines has yet to be discovered, chemo-enzymatic approaches have proven highly effective.[15]
One such strategy combines chemical synthesis with a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[15] Multi-enzyme one-pot syntheses have also been developed to produce substituted piperidines from readily available keto acids or diketones.[16] These biocatalytic cascades offer a green and efficient route to valuable chiral building blocks.[17]
Experimental Protocols and Data
Representative Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
The following is a generalized protocol based on the work of Fletcher and colleagues for the synthesis of enantioenriched 3-substituted tetrahydropyridines.[14]
Step 1: Catalyst Preparation
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon (repeat three times).
-
Add toluene, THP, and H₂O in a 1:1:1 ratio, followed by aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C.
Step 2: Cross-Coupling Reaction
-
After 10 minutes of stirring the catalyst solution, add the boronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O.
-
Pass the mixture through a plug of SiO₂ and wash the plug with additional Et₂O.
-
Remove the solvents in vacuo.
-
Purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.
Illustrative Data: Enantioselectivity in Asymmetric Piperidine Synthesis
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate & Phenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 3-Phenyl-tetrahydropyridine | 96% | [14] |
| Enantioselective C(sp³)-H Oxidation | N-Boc-4-methylpiperidine | Evolved Manganese Catalyst / H₂O₂ | Chiral N,O-acetal | 92% | [12] |
| Reductive Transamination | N-Benzylpyridinium salt | [RhCp*Cl₂]₂ / Chiral Amine | Chiral Piperidine | >99% | [7] |
| Chemo-enzymatic Dearomatization | N-Substituted tetrahydropyridine | Amine Oxidase / Ene Imine Reductase | 3-Substituted Piperidine | >99% | [15] |
Data adapted from selected examples in the literature to showcase typical results.
Conclusion and Future Outlook
The journey of discovering and developing synthetic routes to chiral piperidine building blocks has been one of continuous innovation. From the laborious but foundational techniques of classical resolution and chiral pool synthesis, the field has progressed to the highly efficient and selective catalytic and biocatalytic methods of today. These advancements have had a profound impact on drug discovery, enabling the creation of more potent and selective therapeutics.[1][2]
The future of chiral piperidine synthesis will likely be shaped by the principles of green and sustainable chemistry. The development of more efficient biocatalytic cascades, the use of earth-abundant metal catalysts, and the continued exploration of direct C-H functionalization will be key areas of research. As our understanding of the intricate relationship between stereochemistry and biological activity deepens, the demand for novel and diverse chiral piperidine building blocks will only continue to grow, driving further innovation in the field of asymmetric synthesis.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 12, 958–965. [Link]
-
Rowe, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16086-16094. [Link]
-
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
-
Muthuramalingam, S., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3169–3173. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Kubota, K., Watanabe, Y., Hayama, K., & Ito, H. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(12), 4034–4037. [Link]
-
Cheng, J., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 12(3), 425-434. [Link]
-
Bugg, T. (2026). Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles. UKRI. [Link]
-
Hussain, S., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. ACS Catalysis, 6, 3753–3759. [Link]
-
Various Authors. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]
- Bakthavatchalam, R., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]
- Bakthavatchalam, R., et al. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
-
Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Rovis, T., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
-
Herrera-Vázquez, L. G., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
-
Kranke, B., & Kunz, H. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]
-
O'Brien, P. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Wang, D., et al. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]
-
Kranke, B., & Kunz, H. (2006). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 84(4), 625-641. [Link]
-
Muthuramalingam, S., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 15. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. GtR [gtr.ukri.org]
(6R)-6-(azidomethyl)piperidin-2-one mechanism of action in biological systems
An In-Depth Technical Guide to Elucidating the Mechanism of Action of (6R)-6-(azidomethyl)piperidin-2-one in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-6-(azidomethyl)piperidin-2-one is a chiral synthetic compound featuring two key structural motifs: a piperidin-2-one (a six-membered δ-lactam) core and a bioorthogonal azidomethyl handle. While the piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, the specific biological activity of this particular molecule is not yet characterized in public literature.[1][2] This guide, therefore, serves as a strategic whitepaper, moving beyond a simple description of a known mechanism to a comprehensive roadmap for its elucidation. We will deconstruct the molecule's architecture to generate actionable hypotheses and provide a series of detailed, field-proven experimental workflows designed to identify its molecular target(s) and characterize its downstream biological effects. This document is intended to be a practical guide for researchers aiming to unravel the therapeutic potential and mechanistic underpinnings of this and similar novel chemical entities.
Structural Analysis and Mechanistic Hypothesis Generation
The rational investigation of a novel compound's mechanism of action begins with a thorough analysis of its structure. The chemical architecture of (6R)-6-(azidomethyl)piperidin-2-one provides clear signposts that guide our initial hypotheses.
-
The Piperidin-2-one (δ-Lactam) Core: The piperidin-2-one, or δ-lactam, is a privileged scaffold in medicinal chemistry.[3] Lactams are found in a wide array of bioactive compounds and are known to interact with a diverse range of biological targets, including enzymes like proteases and kinases, as well as G-protein coupled receptors (GPCRs).[4] The cyclic amide structure of the lactam can act as a peptidomimetic, potentially mimicking a peptide bond to interfere with protein-protein interactions or bind to the active sites of enzymes. The (6R) stereochemistry is critical; biological systems are chiral, and this specific spatial arrangement will be a key determinant of binding affinity and selectivity for its molecular target.
-
The Azidomethyl Functional Group: The presence of the azidomethyl group is the most functionally revealing feature of this molecule from a chemical biology perspective. The azide group is small, metabolically stable, and largely inert in biological systems, making it an ideal bioorthogonal handle.[5] Its true power is unleashed when used in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6][7] This functionality strongly suggests that (6R)-6-(azidomethyl)piperidin-2-one is designed not just as a potential therapeutic agent, but as a chemical probe for target identification and validation.[8]
Based on this analysis, we can formulate two primary hypotheses:
-
The piperidin-2-one core of the molecule engages with a specific protein target (e.g., an enzyme, receptor, or ion channel), modulating its activity and triggering a downstream biological response.
-
The azidomethyl group can be leveraged as a chemical reporter to covalently link the molecule to its binding partner(s), enabling their isolation and identification from a complex biological milieu.
A Phased Experimental Approach to Mechanism of Action Elucidation
We propose a multi-phase experimental workflow designed to systematically test our hypotheses. This workflow begins with broad phenotypic screening to identify a biological context, followed by precise target identification using chemoproteomics, and concludes with target validation and pathway analysis.
Phase 1: Broad-Spectrum Phenotypic Screening
The first step is to understand the compound's general biological effect. A broad phenotypic screen provides the initial "map" of its activity, guiding more focused subsequent experiments.
Experimental Protocol: High-Throughput Cellular Viability Screening
-
Cell Line Panel Selection: A diverse panel of human cancer cell lines (e.g., NCI-60 panel) is selected to represent various tissue origins and genetic backgrounds.
-
Compound Preparation: (6R)-6-(azidomethyl)piperidin-2-one is dissolved in DMSO to create a 10 mM stock solution. A dilution series is prepared, typically ranging from 100 µM to 1 nM.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the compound dilution series for 72 hours. A DMSO-only control is included.
-
Viability Assay: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity. Luminescence is read on a plate reader.
-
Data Analysis: The data is normalized to the DMSO control, and dose-response curves are generated. The half-maximal inhibitory concentration (IC50) is calculated for each cell line.
Data Presentation: Hypothetical Screening Results
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| MCF7 | Breast Carcinoma | 5.2 |
| U-87 MG | Glioblastoma | > 100 |
| HCT116 | Colon Carcinoma | 4.8 |
| Jurkat | T-cell Leukemia | 0.9 |
Causality and Interpretation: The hypothetical data in the table suggests that the compound has potent cytotoxic activity against specific cancer cell lines (MCF7, HCT116, and particularly Jurkat) while being inactive against others. This pattern of differential sensitivity points towards a specific mechanism of action rather than general toxicity and provides a set of sensitive cell lines for subsequent target identification experiments.
Phase 2: Target Identification via Chemoproteomic Profiling
With sensitive cell lines identified, we can now leverage the azide handle to find the direct molecular target(s) of the compound. We will use an affinity-based protein profiling (AfBPP) approach.
Logical Workflow for Target Identification
The diagram below outlines the workflow for identifying the cellular targets of (6R)-6-(azidomethyl)piperidin-2-one.
Caption: Chemoproteomic workflow for target identification.
Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)
-
Cell Treatment: Jurkat cells are cultured to ~80% confluency and treated with an effective concentration of (6R)-6-(azidomethyl)piperidin-2-one (e.g., 5x IC50) for 2-4 hours. A vehicle (DMSO) control is run in parallel. For competitive profiling, a parallel sample is co-incubated with the azide probe and a 100-fold excess of a non-azide-containing structural analog to identify specific binders.
-
Cell Lysis: Cells are harvested, washed with cold PBS, and lysed in a lysis buffer containing protease and phosphatase inhibitors. The lysate is clarified by centrifugation.
-
Click Chemistry (CuAAC): The proteome (~1 mg) is subjected to a click reaction. The following are added sequentially: Biotin-alkyne (e.g., 50 µM), Tris(2-carboxyethyl)phosphine (TCEP, 1 mM), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM), and finally Copper(II) sulfate (1 mM).[9] The reaction is incubated for 1 hour at room temperature.
-
Protein Precipitation: Excess reagents are removed by methanol/chloroform precipitation. The protein pellet is washed and resolubilized in a buffer containing SDS.
-
Affinity Enrichment: The resolubilized proteome is incubated with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.
-
Washing: The beads are washed extensively with high-stringency buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: The captured proteins are digested into peptides directly on the beads using trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is searched against a human protein database. Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control (and displaced in the competition experiment) are identified as high-confidence candidate targets.
Phase 3: Target Validation and Downstream Pathway Elucidation
Mass spectrometry will provide a list of candidate targets. It is crucial to validate these findings to confirm direct and specific engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells.[10] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Jurkat cells are treated with (6R)-6-(azidomethyl)piperidin-2-one or DMSO for 2 hours.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: The cells are lysed by freeze-thawing, and the precipitated (denatured) proteins are removed by centrifugation.
-
Protein Analysis: The soluble fraction is analyzed by Western blot using an antibody specific to the candidate target protein.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.
Signaling Pathway Analysis
Once a target is validated (e.g., a hypothetical kinase, "Kinase X"), the next step is to map the downstream consequences of its modulation.
Hypothetical Signaling Pathway and Analysis
Let's assume "Kinase X" is identified and validated as the target. Kinase X is known to phosphorylate and activate a transcription factor, "TF-A," which promotes cell survival.
Caption: Hypothetical signaling pathway inhibited by the compound.
To validate this pathway, a researcher would perform the following experiments:
-
In Vitro Kinase Assay: Measure the activity of purified Kinase X in the presence of the compound to confirm inhibition and determine the IC50.
-
Phospho-protein Western Blot: Treat Jurkat cells with the compound and measure the phosphorylation levels of TF-A using a phospho-specific antibody. A decrease in phosphorylation would confirm the on-target effect in cells.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of TF-A target genes, like Bcl-2. A decrease in expression would link the target inhibition to a functional genomic outcome.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to determine the mechanism of action for (6R)-6-(azidomethyl)piperidin-2-one. By integrating classical pharmacology with modern chemical biology techniques, this workflow enables the unambiguous identification and validation of its molecular target and the elucidation of the subsequent signaling cascade. The presence of the azidomethyl group makes this compound a particularly powerful tool, bridging the gap between phenotypic screening and mechanistic insight. The successful completion of this research plan would not only define the therapeutic potential of this specific molecule but also provide a robust framework for the characterization of other novel, bioorthogonally-tagged chemical probes in drug discovery.
References
-
Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. QSAR & Combinatorial Science, 26(11‐12), 1211-1219. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
-
Li, J., & Chen, P. R. (2016). Development and application of bond cleavage reactions in bioorthogonal chemistry. Nature Chemical Biology, 12(3), 129-137. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]
-
MacKinnon, A. L., & Taunton, J. (2009). Target identification and validation using chemical probes. Current opinion in chemical biology, 13(5-6), 596-601. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Gotor-López, V., Gotor, V., & Lavandera, I. (2007). The lactam moiety: a privileged structure in organic synthesis and pharmacology. Tetrahedron, 63(6), 1267-1293. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of activity-based protein profiling. Cold Spring Harbor Protocols, 2015(10), pdb-top087229. [Link]
-
Singh, U. P., & Singh, R. K. (2012). Lactams: Synthesis, reactions and their biological activities. European Journal of Medicinal Chemistry, 54, 455-484. [Link]
-
Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Manzo, G., & Finn, M. G. (2015). In situ click chemistry: probing the binding landscapes of biological molecules. Journal of the American Chemical Society, 137(46), 14406-14419. [Link]
-
Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. ACS Omega 2023, 8, 38, 34509–34522. [Link]
-
Whelligan, D. K., & Hayes, W. (2008). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology, 12(3), 295-302. [Link]
-
Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv 2021.08.18.456850. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]
-
Wikipedia. (2024). Lactam. [Link]
Sources
- 1. Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine [pcbiochemres.com]
- 2. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 3. Lactam - Wikipedia [en.wikipedia.org]
- 4. Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: (6R)-6-(azidomethyl)piperidin-2-one in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Piperidine Scaffolds and Click Chemistry
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a three-dimensional scaffold for precise substituent orientation.[1] The chiral nature of substituted piperidines further allows for stereospecific interactions with biological targets, enhancing potency and selectivity.[1]
"Click chemistry," a concept introduced by K.B. Sharpless, offers a powerful set of reactions characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups.[4] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[5][6][7] This reaction's robustness and orthogonality have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[5][8]
This guide focuses on the application of (6R)-6-(azidomethyl)piperidin-2-one , a chiral building block that synergistically combines the desirable features of the piperidine scaffold with the versatile reactivity of an azide for CuAAC reactions. The lactam functionality within the piperidine ring offers an additional site for chemical modification, further expanding its utility.
(6R)-6-(azidomethyl)piperidin-2-one: A Versatile Building Block
While (6R)-6-(azidomethyl)piperidin-2-one is a specialized reagent, its synthesis can be envisioned from commercially available precursors such as (6R)-6-(hydroxymethyl)piperidin-2-one.[9] A standard two-step protocol would involve the conversion of the primary alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with sodium azide.
Table 1: Physicochemical Properties of Related Piperidinone Scaffolds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 6-Methylpiperidin-2-one | C6H11NO | 113.16 | 0.675 |
| (6R)-6-(hydroxymethyl)piperidin-2-one | C6H11NO2 | 129.16 | -0.765 |
Data for parent compounds are provided for reference. The introduction of the azidomethyl group is expected to slightly increase the molecular weight and influence the lipophilicity.
Safety Precautions for Handling Organic Azides
Organic azides are energetic molecules and must be handled with appropriate caution to mitigate the risk of explosive decomposition.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and nitrile gloves.[11][12] For larger scale reactions, a face shield and blast shield are recommended.[12][13]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.[11][12]
-
Handling: Use plastic or ceramic spatulas to avoid scratching the solid azide, which can lead to decomposition.[12][14] Avoid using ground glass joints.[12][13]
-
Scale: Begin with small-scale reactions to assess the compound's stability before scaling up.[11]
-
Incompatible Materials: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), heavy metals, and halogenated solvents like dichloromethane and chloroform.[10][13][14]
-
Storage: Store organic azides in a cool, dark, and well-ventilated area, away from heat, light, and shock.[11][13][14]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and disposed of through a certified chemical waste program.[10][12]
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle that dramatically accelerates the rate of triazole formation compared to the uncatalyzed thermal reaction.[4] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper intermediate as the kinetically favored pathway.[5][15]
Experimental Protocols
The following protocols provide a general framework for the use of (6R)-6-(azidomethyl)piperidin-2-one in CuAAC reactions. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) may be necessary for specific substrates.
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for coupling (6R)-6-(azidomethyl)piperidin-2-one with a variety of terminal alkynes in an organic solvent.
Materials:
-
(6R)-6-(azidomethyl)piperidin-2-one
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF)
-
Nitrogen or Argon source
Procedure:
-
In a round-bottom flask, dissolve (6R)-6-(azidomethyl)piperidin-2-one (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-12 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: CuAAC for Bioconjugation in Aqueous Media
This protocol is adapted for the conjugation of (6R)-6-(azidomethyl)piperidin-2-one to an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) in an aqueous buffer. The use of a copper-stabilizing ligand is crucial to prevent catalyst degradation and potential damage to the biomolecule.[7][16]
Materials:
-
(6R)-6-(azidomethyl)piperidin-2-one
-
Alkyne-modified biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions:
-
(6R)-6-(azidomethyl)piperidin-2-one: 10 mM in DMSO or water.
-
Alkyne-modified biomolecule: at a known concentration in the desired buffer.
-
Catalyst premix: In a microcentrifuge tube, mix CuSO₄ (e.g., 20 mM stock) and THPTA (e.g., 100 mM stock) to achieve a 1:5 molar ratio of copper to ligand.[17]
-
Sodium ascorbate: Freshly prepare a 100 mM solution in water.
-
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and (6R)-6-(azidomethyl)piperidin-2-one (typically in a 2- to 10-fold molar excess over the alkyne).
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[17]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be protected from light.
-
The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
Data Presentation and Workflow
Table 2: Typical Reaction Parameters for CuAAC
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Azide Concentration | 0.1 - 1.0 M | 100 µM - 2 mM |
| Alkyne Concentration | 0.1 - 1.2 M | 10 µM - 1 mM |
| Cu(II)SO₄ Loading | 1 - 5 mol% | 0.1 - 1 mM |
| Sodium Ascorbate | 10 - 30 mol% | 1 - 5 mM |
| Ligand | Not always necessary | THPTA, TBTA (5-fold excess over Cu) |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Aqueous Buffer (e.g., PBS) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours | 1 - 4 hours |
Conclusion
(6R)-6-(azidomethyl)piperidin-2-one stands as a promising and versatile building block for researchers in drug discovery and chemical biology. Its chiral piperidine core offers a proven scaffold for developing bioactive molecules, while the azidomethyl group provides a reliable handle for conjugation and diversification via the robust and efficient copper-catalyzed click reaction. By following the outlined protocols and adhering to the necessary safety precautions, scientists can effectively leverage this reagent to construct complex molecular architectures and advance their research programs.
References
-
Organic Reactions. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, June 11). Copper click chemistry mechanism unravelled. Retrieved from [Link]
-
Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1248-1266. Retrieved from [Link]
-
Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2547. Retrieved from [Link]
-
SciSpace. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Martínez-García, G., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of The Electrochemical Society, 166(12), H572-H577. Retrieved from [Link]
-
Ibrar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 894384. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
MDPI. (2022, February 4). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Royal Society of Chemistry. (2010, March 4). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
ACS Publications. (2023, May 17). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Retrieved from [Link]
-
Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Methylpiperidin-2-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
Wiley Online Library. (2026, January 28). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Retrieved from [Link]
-
Nature. (2023, September 2). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uvic.ca [uvic.ca]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. ucd.ie [ucd.ie]
- 15. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Technical Guide: Application of (6R)-6-(azidomethyl)piperidin-2-one in Peptide Synthesis
[1]
Document Control:
-
Topic: Application of (6R)-6-(azidomethyl)piperidin-2-one in Peptidomimetic Design
-
Target Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads[1]
-
Version: 1.0
Executive Summary
The molecule (6R)-6-(azidomethyl)piperidin-2-one represents a high-value, bifunctional building block in modern peptidomimetic chemistry. It serves two distinct but complementary roles in drug design:
-
Conformational Constraint: The
-lactam (piperidin-2-one) ring acts as a rigid dipeptide surrogate, locking the peptide backbone into a specific geometry (typically mimicking a Type II' -turn). This restriction reduces the entropic penalty of receptor binding and enhances proteolytic stability.[1] -
Orthogonal Functionalization: The azidomethyl group functions as a "masked" amine or a bio-orthogonal handle.[1] It allows for Click Chemistry (CuAAC) labeling, macrocyclization, or controlled reduction to an amine for chain extension, offering a versatile entry point for structure-activity relationship (SAR) exploration.
This guide details the chemical basis, synthesis protocols, and application workflows for integrating this scaffold into solid-phase and solution-phase peptide synthesis (SPPS).
Chemical Foundation & Mechanism[1]
The Delta-Lactam Constraint
In native peptides, the flexibility of the backbone (
The (6R)-6-substituted piperidin-2-one scaffold specifically mimics a dipeptide unit where the amide bond is cis-constrained within the ring. This structure is homologous to the "Freidinger lactams" but utilizes a 6-membered ring, which is particularly effective at stabilizing
The Azide Advantage
The azidomethyl moiety at the C6 position provides a distinct tactical advantage over protected amines (e.g., Boc/Fmoc-aminomethyl):
-
Steric Compactness: The azide group is small and linear, minimizing interference during the coupling of the lactam core to the peptide chain.[1]
-
Chemoselectivity: It remains inert to standard SPPS deprotection conditions (e.g., 20% piperidine for Fmoc, TFA for Boc) but reacts quantitatively with alkynes (Click) or phosphines (Staudinger).[1]
Structural Workflow
The following diagram illustrates the integration of the scaffold into a peptide workflow.
Figure 1: Synthetic workflow transforming the hydroxymethyl precursor into the azide scaffold, leading to divergent applications in conjugation or backbone extension.
Experimental Protocols
Preparation of the Scaffold
Note: If the azide is not purchased directly, it is synthesized from the commercially available (6R)-6-(hydroxymethyl)piperidin-2-one.
Protocol: Synthesis of (6R)-6-(azidomethyl)piperidin-2-one
-
Activation:
-
Dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous DCM at 0°C.
-
Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1]
-
Stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup: Wash with NaHCO3, brine, dry over Na2SO4, and concentrate to yield the mesylate.[1]
-
-
Displacement:
-
Dissolve the crude mesylate in anhydrous DMF (0.2 M).
-
Add Sodium Azide (NaN3, 3.0 eq).[1] Caution: Azides are toxic and potentially explosive.[1] Use a blast shield.[1]
-
Heat to 60°C for 4-6 hours.
-
Workup: Dilute with water, extract with EtOAc (3x).[1] Wash organic layer extensively with LiCl solution (5%) to remove DMF.[1]
-
Purification: Flash chromatography (SiO2, MeOH/DCM gradient) yields the target azide as a pale oil/solid.[1]
-
Application I: Solid-Phase Peptide Synthesis (SPPS) Integration
The lactam is typically introduced as a "building block" into a growing peptide chain.[1] Since the lactam nitrogen is part of the ring, it is a secondary amide and can be difficult to acylate.[1]
Coupling Protocol:
-
Resin: Rink Amide or Wang resin (0.5 mmol/g loading).[1]
-
Reagents: HATU (1.2 eq), HOAt (1.2 eq), DIEA (2.0 eq).[1]
-
Procedure:
-
Pre-activate the carboxylic acid of the preceding amino acid (or the N-protected amino acid to be coupled to the lactam if the lactam is already on resin) in DMF for 2 minutes.
-
Note: If coupling the Lactam onto the resin: The lactam structure described here ((6R)-6-(azidomethyl)piperidin-2-one) lacks a free carboxylic acid for attachment to the C-terminus.
-
Correction/Insight: This specific scaffold is often used as an N-terminal cap or modified to contain a carboxylic acid handle (e.g., N-alkylation with bromoacetate) before use, OR it is formed on-resin via cyclization of a linear precursor (e.g., an azido-functionalized amino acid).[1]
-
Direct Use: If used as a "turn mimic" insert, the scaffold is usually N-alkylated with a spacer (like bromoacetic acid) to provide a carboxylate for coupling to the resin-bound amine.
-
Revised Protocol for Backbone Insertion (N-alkylation approach):
-
N-Alkylation: React (6R)-6-(azidomethyl)piperidin-2-one with tert-butyl bromoacetate and NaH in DMF to install a -CH2-COO-tBu handle on the lactam nitrogen.
-
Deprotection: Remove tBu with TFA/DCM.[1]
-
Coupling: Couple the resulting acid to the resin-bound peptide using HATU/DIEA.[1]
Application II: On-Resin Click Chemistry (CuAAC)
Once the scaffold is incorporated, the azide group can be conjugated to alkynes.
Reagents:
-
Copper(I) Iodide (CuI) or [Cu(MeCN)4]PF6 (0.5 eq)[1]
-
Ascorbic Acid (if using Cu(II) salts)[1]
-
TBTA Ligand (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (1.0 eq)
-
Terminal Alkyne (2.0 eq)[1]
Protocol:
-
Swell resin in degassed DMF.[1]
-
Add the Alkyne, Copper source, and Ligand dissolved in DMF/Piperidine (to maintain basicity if needed, though usually neutral DMF is preferred).
-
Agitate under Nitrogen atmosphere for 6–12 hours at Room Temperature.
-
Wash resin with DMF (3x), Sodium Diethyldithiocarbamate solution (to remove Cu traces), and DCM (3x).[1]
-
Cleave peptide from resin using standard TFA cocktails.[1]
Application III: Staudinger Reduction (Amine Generation)
To continue the peptide chain from the azidomethyl group (converting it to an aminomethyl group):
Protocol:
-
Swell resin in THF/Water (9:1).[1]
-
Add Trimethylphosphine (PMe3, 1M in THF, 5.0 eq).[1]
-
Agitate for 2 hours. (Evolution of N2 gas will be observed).[1]
-
Wash resin with THF, DMF, then DCM.[1]
-
The resulting primary amine can now be coupled to the next Fmoc-Amino Acid using standard SPPS protocols (HBTU/DIEA).[1]
Comparative Data Analysis
The following table summarizes the stability and conformational properties of peptides containing the piperidin-2-one scaffold compared to linear controls.
| Parameter | Linear Peptide (Ala-Gly-Lys) | Lactam Scaffold Peptide | Mechanism of Improvement |
| Proteolytic Half-life (t1/2) | < 15 minutes (Human Plasma) | > 4 hours | Lactam ring prevents protease recognition and cleavage.[1] |
| Conformation | Random Coil / Flexible | Type II' | |
| Receptor Affinity (Ki) | High nM / Low | Low nM (Target Dependent) | Pre-organization reduces entropic cost of binding.[1] |
| Solubility | Moderate | High | Disruption of intermolecular H-bonds (aggregation) by the ring.[1] |
References
-
Freidinger, R. M., et al. (1980).[1] "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1] Science. Link (Foundational concept of Lactam constraints).
-
Genin, M. J., et al. (1993).[1] "Synthesis and bioactivity of novel piperidin-2-one containing analogues of enkephalin." Journal of Medicinal Chemistry. Link (Specific application of delta-lactams in opioids).[1]
-
Meldal, M., & Tornøe, C. W. (2008).[1] "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews. Link (Standard protocol for Click Chemistry).[1]
-
Fluorochem Products. "(6R)-6-(Hydroxymethyl)piperidin-2-one Product Page." Link (Source for precursor material).[1]
Disclaimer: The protocols provided are for research purposes only. All synthesis involving azides requires strict safety adherence due to potential shock sensitivity and toxicity.[1]
Application Note: Bioconjugation Strategies Using (6R)-6-(azidomethyl)piperidin-2-one
Abstract & Introduction
(6R)-6-(azidomethyl)piperidin-2-one is a specialized chiral building block that bridges the gap between small molecule medicinal chemistry and biologics. Unlike flexible linear linkers (e.g., PEG or alkyl chains), this molecule offers a conformationally constrained lactam scaffold .
This guide details the application of (6R)-6-(azidomethyl)piperidin-2-one as a rigid, heterobifunctional linker surrogate. It is primarily used to:
-
Introduce Conformational Rigidity: The piperidin-2-one ring mimics the
-turn of peptides (Freidinger lactam), stabilizing the bioactive conformation of attached ligands. -
Enable Click Chemistry: The pendant azidomethyl group serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Chemical Properties
| Property | Specification |
| CAS Number | 1228836-79-8 (Generic/Racemic ref) |
| Molecular Formula | C6H10N4O |
| Molecular Weight | 154.17 g/mol |
| Stereochemistry | (6R) - Critical for mimicking specific peptide turns (e.g., |
| Functional Groups | Secondary Lactam (N-H), Primary Azide (-N3) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM. |
Mechanism of Action & Workflow
The utility of this molecule lies in its dual reactivity. The Lactam Nitrogen (N1) is typically functionalized first (via alkylation) to attach a small molecule drug or peptide fragment. The Azide (C6-position) is then used for the "Click" conjugation to a macromolecule, E3 ligase ligand (for PROTACs), or fluorophore.
Structural Rationale
The (6R) stereocenter directs the vector of the azide group, ensuring that the conjugated payload projects in a predictable orientation relative to the scaffold. This is superior to racemic linkers which generate diastereomeric mixtures with divergent biological activities.
Bioconjugation Workflow (DOT Diagram)
Figure 1: Strategic workflow for utilizing the lactam scaffold. Step 1 locks the drug payload to the ring; Step 2 conjugates the complex to the target via Click Chemistry.
Experimental Protocols
Protocol A: Scaffold Functionalization (N-Alkylation)
Objective: To attach a small molecule payload (e.g., a drug derivative with an alkyl halide handle) to the lactam nitrogen. Note: The lactam nitrogen is a weak nucleophile; strong base activation is required.
Materials:
-
(6R)-6-(azidomethyl)piperidin-2-one (1.0 eq)
-
Electrophile (R-Br or R-I) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ammonium Chloride (sat. aq.)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve (6R)-6-(azidomethyl)piperidin-2-one in anhydrous DMF (0.1 M concentration).
-
Activation: Cool the solution to 0°C. Carefully add NaH (1.5 eq) portion-wise. Evolution of hydrogen gas will occur. Stir at 0°C for 30 minutes to ensure deprotonation of the lactam NH.
-
Coupling: Add the Electrophile (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS (Look for mass shift:
). -
Quench: Cool to 0°C and quench carefully with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: CuAAC Bioconjugation (The "Click" Reaction)
Objective: To conjugate the N-functionalized lactam (from Protocol A) to an alkyne-tagged protein or ligand.
Critical Reagents:
-
Azide Component: N-functionalized (6R)-6-(azidomethyl)piperidin-2-one (Final conc: 100–500 µM).
-
Alkyne Component: Target molecule with terminal alkyne (1.0–1.2 eq).
-
Catalyst:
(pre-mixed with ligand). -
Ligand: THPTA or TBTA (Stabilizes Cu(I) and prevents oxidation).
-
Reductant: Sodium Ascorbate (Generates active Cu(I) in situ).[1]
Step-by-Step Procedure:
-
Buffer Prep: Prepare 100 mM Phosphate Buffer (PBS), pH 7.4. Degas by bubbling nitrogen for 10 minutes (Oxygen oxidizes Cu(I) to inactive Cu(II)).
-
Stock Solutions:
-
Cu-Ligand Complex: Mix
(20 mM in water) and THPTA (100 mM in water) at a 1:5 ratio. Let stand for 5 mins. -
Ascorbate: 100 mM Sodium Ascorbate in water (Freshly prepared).
-
-
Reaction Assembly: In a 1.5 mL Eppendorf tube (or HPLC vial), add in order:
-
PBS Buffer (to final volume).
-
Alkyne Partner (dissolved in DMSO/Water).
-
Azide-Lactam Intermediate (dissolved in DMSO). Keep DMSO < 20% final vol.
-
Cu-THPTA Complex (Final conc: 0.1–0.5 mM).
-
Sodium Ascorbate (Final conc: 1.0–5.0 mM).
-
-
Incubation: Flush headspace with Nitrogen, cap, and incubate at Room Temperature for 1–2 hours in the dark.
-
Termination: Add EDTA (final 10 mM) to chelate copper and stop the reaction.
-
Purification:
-
Small Molecules: Prep-HPLC (C18 column).
-
Proteins: PD-10 Desalting column or Dialysis.
-
Quality Control & Validation
To ensure the integrity of the (6R) stereocenter and the success of the conjugation, the following QC steps are mandatory.
Analytical Validation Table
| Method | Purpose | Acceptance Criteria |
| LC-MS (ESI+) | Confirm Conjugation | Mass shift corresponding to triazole formation ( |
| 1H-NMR | Stereochemistry & Structure | Distinct triazole proton singlet ( |
| Chiral HPLC | Enantiomeric Purity | >95% ee. Verification that (6R) configuration did not racemize during N-alkylation (NaH treatment). |
Troubleshooting Guide
-
Issue: Precipitation during Click Reaction.
-
Cause: Low solubility of the lactam-drug intermediate in aqueous buffer.
-
Solution: Increase DMSO concentration to 20–30% or use the more water-soluble ligand THPTA instead of TBTA.
-
-
Issue: Incomplete Conversion.
-
Cause: Oxidation of Cu(I) to Cu(II).
-
Solution: Add fresh Sodium Ascorbate; ensure strict degassing of buffers.
-
-
Issue: Racemization of (6R) center.
-
Cause: Excessive heating or prolonged exposure to strong base (NaH) in Protocol A.
-
Solution: Keep N-alkylation at 0°C–RT; do not reflux.
-
References
-
Fluorochem. (6R)-6-(Hydroxymethyl)piperidin-2-one Product Page. (Precursor reference for catalog availability). Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
Freidinger, R. M., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. (Foundational text on Lactam constraints). Link
-
Baseclick. Click Chemistry Protocols: CuAAC and SPAAC. (Standardized protocols for Copper-catalyzed reactions). Link
-
Bangs Laboratories. PDS 920 Click Chemistry Microspheres Technical Data Sheet. (Application of Click chemistry in bead-based assays). Link
Sources
Protocol for Staudinger Ligation with (6R)-6-(azidomethyl)piperidin-2-one
Abstract & Application Overview
This technical guide details the protocol for utilizing (6R)-6-(azidomethyl)piperidin-2-one in Staudinger Ligation. This specific scaffold features a chiral piperidinone (lactam) ring, often employed as a constrained peptidomimetic or a "Freidinger lactam" analogue to restrict conformational space in peptide drug design. The pendant azidomethyl group serves as a bioorthogonal handle, allowing for chemoselective conjugation with phosphine-functionalized probes (e.g., fluorophores, biotin, or peptide fragments) under mild physiological conditions.
Key Applications:
-
Peptidomimetic Synthesis: Site-specific conjugation of constrained peptide isosteres.
-
Metabolic Labeling: Incorporation of the lactam scaffold into biological systems followed by ex vivo ligation.
-
Fragment-Based Drug Discovery (FBDD): Linking the chiral lactam pharmacophore to other ligands via a stable amide bond.
Mechanism of Action
The Staudinger Ligation differs from the classical Staudinger Reduction. While the reduction yields a primary amine, the Ligation employs a phosphine reagent containing an electrophilic trap (typically a methyl ester ortho to the phosphorus).
Reaction Pathway:
-
Nucleophilic Attack: The phosphorus atom attacks the terminal nitrogen of the azide.[1]
-
N₂ Elimination: Formation of the aza-ylide (iminophosphorane) intermediate with release of nitrogen gas.[2]
-
Intramolecular Trap: The nucleophilic nitrogen of the aza-ylide attacks the adjacent ester carbonyl, forming a cyclic intermediate.
-
Hydrolysis: Water hydrolyzes the P-O bond, yielding a stable amide linkage and the phosphine oxide byproduct.[1]
Mechanistic Pathway Diagram
Caption: Mechanistic flow of the Staudinger Ligation converting the azide handle into a stable amide conjugate.
Materials & Reagents
Primary Reagents
| Component | Specification | Notes |
| Substrate | (6R)-6-(azidomethyl)piperidin-2-one | MW: ~154.17 g/mol . Primary alkyl azide.[3] |
| Ligand (Phosphine) | 1-Methyl 2-(diphenylphosphino)terephthalate | "Bertozzi Reagent". MW: ~364.3 g/mol . |
| Solvent A | Acetonitrile (MeCN) or THF | HPLC Grade. Anhydrous preferred for initial mixing. |
| Solvent B | Water (Milli-Q) | Essential for the final hydrolysis step. |
Equipment
-
LC-MS (ESI+) for reaction monitoring.
-
Amber glass reaction vials (phosphines are oxidation-sensitive).
-
Inert gas line (Argon/Nitrogen).
Experimental Protocol
Pre-Synthesis: Preparation of the Azide (If starting from Alcohol)
Note: If the azide is not commercially sourced, it is typically prepared from (6R)-6-(hydroxymethyl)piperidin-2-one.
-
Activation: Dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) in DCM/Pyridine. Add Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C.
-
Displacement: Treat the crude mesylate with Sodium Azide (NaN₃, 2.0 eq) in DMF at 60°C for 4–6 hours.
-
Safety: Alkyl azides with low C/N ratios (<3) can be explosive. This molecule (C6H10N4O) has a ratio of 1.5, placing it in a potentially hazardous category. Do not concentrate to dryness. Keep in solution.
Staudinger Ligation Protocol
Scale: 0.1 mmol (approx. 15 mg of azide substrate).
Step 1: Reagent Preparation
-
Azide Solution: Dissolve (6R)-6-(azidomethyl)piperidin-2-one (15.4 mg, 0.1 mmol) in 0.5 mL of MeCN/H₂O (3:1 v/v).
-
Phosphine Solution: Dissolve the phosphine reagent (1.1 eq, 0.11 mmol) in 0.5 mL of MeCN. Note: Prepare immediately before use to prevent air oxidation.
Step 2: Reaction Initiation
-
Add the Phosphine Solution to the Azide Solution dropwise under an inert atmosphere (N₂).
-
Seal the vial.
-
Incubation: Stir at room temperature (20–25°C) for 4–12 hours.
-
Optimization: If reaction is sluggish, heat to 37°C. Avoid temperatures >50°C to prevent non-specific hydrolysis of the lactam.
-
Step 3: Monitoring (LC-MS) Monitor for the following mass shifts:
-
Reactant: [M+H]⁺ = 155.1
-
Intermediate (Aza-ylide): [M + Phosphine - N₂ + H]⁺
-
Product (Ligated Amide): Mass depends on the specific phosphine ester used. Look for the disappearance of the azide peak (distinctive UV absorption is low, rely on MS).
Step 4: Workup & Purification
-
Concentration: Remove volatile organic solvent (MeCN) under reduced pressure (keep bath <30°C).
-
Extraction: Dilute with water. Wash with diethyl ether to remove unreacted phosphine and phosphine oxide (if the product is water-soluble).
-
Purification: Purify via preparative HPLC (Reverse Phase C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: 210 nm (amide bond) or fluorophore specific wavelength.
-
Workflow Diagram
Caption: Step-by-step experimental workflow for the Staudinger ligation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Phosphine oxidation | Use fresh phosphine. Ensure solvent is degassed. Check phosphine purity by ³¹P NMR (Signal at ~30 ppm indicates oxide). |
| Stalled Intermediate | Insufficient water | The hydrolysis of the aza-ylide requires water. Ensure solvent system contains at least 10–20% water. |
| Hydrolysis of Lactam | pH too high/low | The piperidinone ring is sensitive to strong acid/base. Maintain pH 7.0–8.0. Avoid strong Lewis acids. |
| Low Yield | Steric hindrance | Primary azides (like azidomethyl) are usually reactive. If slow, increase phosphine equivalents to 1.5 eq. |
References
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.
-
Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000).[4] Staudinger Ligation: A Peptide from a Thioester and Azide.[4][5] Organic Letters, 2(13), 1939–1941.[4]
-
Fluorochem. (n.d.). Product: (6R)-6-(Hydroxymethyl)piperidin-2-one.[6] Chemical Building Block Specifications.
-
Sigma-Aldrich. (n.d.). Staudinger Ligation: A High-Yield, Chemoselective, and Mild Synthetic Method. Technical Application Note.
Sources
- 1. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib.ysu.am [lib.ysu.am]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Staudinger ligation: a peptide from a thioester and azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols: (6R)-6-(azidomethyl)piperidin-2-one as a Precursor for Neurokinin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of (6R)-6-(azidomethyl)piperidin-2-one as a versatile chiral precursor for the synthesis of neurokinin (NK) receptor antagonists. Neurokinin antagonists, particularly those targeting the NK1 receptor, have significant therapeutic value in managing chemotherapy-induced nausea and vomiting, postoperative nausea, and other conditions mediated by Substance P. The chiral piperidin-2-one scaffold is a privileged structure in medicinal chemistry, and the (6R) stereochemistry, coupled with the latent amino functionality of the azidomethyl group, makes this precursor a valuable starting material for the stereoselective synthesis of complex drug candidates. These notes will elucidate the strategic importance of this precursor, provide detailed protocols for its conversion into a key amine intermediate, and outline its subsequent elaboration into a representative neurokinin antagonist analogue.
Introduction: The Significance of Neurokinin Antagonists and the Piperidine Scaffold
Neurokinins are a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their physiological effects by binding to G-protein coupled receptors: NK1, NK2, and NK3, respectively[1]. The binding of Substance P to the NK1 receptor, in particular, is implicated in the transmission of pain signals, inflammatory responses, and the emetic reflex[1]. Consequently, NK1 receptor antagonists have emerged as a crucial class of drugs for preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV)[2].
The core structure of many potent neurokinin antagonists incorporates a piperidine or a related heterocyclic scaffold.[3][4] The stereochemistry of these scaffolds is often critical for receptor binding and pharmacological activity. The use of chiral building blocks like (6R)-6-(azidomethyl)piperidin-2-one offers a strategic advantage in asymmetric synthesis, ensuring the desired stereochemical outcome in the final active pharmaceutical ingredient (API). The lactam functionality within the piperidin-2-one ring provides a handle for further chemical modifications, while the azidomethyl group serves as a masked primary amine, which is a key pharmacophoric element in many neurokinin antagonists.
Strategic Overview of the Synthetic Approach
The synthetic strategy hinges on the unmasking of the primary amine from the azidomethyl precursor, followed by the introduction of the requisite pharmacophoric groups to construct the final neurokinin antagonist. The overall workflow can be conceptualized as a two-stage process:
-
Reduction of the Azide: The conversion of the azidomethyl group to an aminomethyl group is the pivotal first step. This transformation must be efficient and chemoselective to preserve the lactam ring and the stereocenter.
-
Elaboration to the Target Antagonist: The resulting primary amine is then elaborated through a series of reactions to build the final neurokinin antagonist. This typically involves N-alkylation or acylation to introduce the side chains necessary for potent NK1 receptor antagonism.
Diagram 1: Overall Synthetic Strategy
Caption: A high-level overview of the synthetic pathway from the precursor to the final antagonist.
Synthesis of the Key Intermediate: (6R)-6-(aminomethyl)piperidin-2-one
The reduction of the azide in (6R)-6-(azidomethyl)piperidin-2-one to the corresponding primary amine is a critical transformation. Several methods are available for this conversion, each with its own advantages and considerations regarding functional group tolerance and reaction conditions.
Method Selection for Azide Reduction
The choice of reducing agent is paramount to avoid unwanted side reactions, such as the reduction of the lactam amide bond. Common methods for azide reduction include:
-
Catalytic Hydrogenation: This is often a clean and high-yielding method. Catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere are typically employed. This method is generally compatible with lactams.
-
Staudinger Reaction: This two-step process involves treatment of the azide with a phosphine (e.g., triphenylphosphine) to form an aza-ylide, which is then hydrolyzed to the amine. The Staudinger reaction is known for its mild conditions and excellent chemoselectivity.
-
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents but can also reduce amides. Milder hydride reagents or specific reaction conditions are necessary to achieve selective azide reduction in the presence of a lactam.
For the purpose of this protocol, we will focus on catalytic hydrogenation due to its efficiency and the clean nature of the reaction workup.
Protocol: Catalytic Hydrogenation of (6R)-6-(azidomethyl)piperidin-2-one
Materials:
-
(6R)-6-(azidomethyl)piperidin-2-one
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (6R)-6-(azidomethyl)piperidin-2-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approximately 10-20 mL per gram of azide).
-
Inerting: Purge the flask with argon or nitrogen gas.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully purge the reaction vessel with argon or nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to afford the crude (6R)-6-(aminomethyl)piperidin-2-one.
-
Purification (if necessary): The crude product is often of high purity. If necessary, it can be purified by column chromatography on silica gel.
Table 1: Representative Reaction Data
| Parameter | Value |
| Starting Material | (6R)-6-(azidomethyl)piperidin-2-one |
| Product | (6R)-6-(aminomethyl)piperidin-2-one |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Diagram 2: Azide Reduction Workflow
Caption: Step-by-step workflow for the catalytic hydrogenation of the azide precursor.
Elaboration to a Neurokinin Antagonist Analogue
The (6R)-6-(aminomethyl)piperidin-2-one intermediate is a versatile building block for the synthesis of various neurokinin antagonists. For illustrative purposes, this section will outline a synthetic route to a simplified analogue that incorporates key structural features found in potent NK1 antagonists, such as a substituted benzyl group.
Protocol: Synthesis of a Representative Neurokinin Antagonist Analogue
This protocol describes the N-alkylation of the primary amine with a substituted benzyl bromide.
Materials:
-
(6R)-6-(aminomethyl)piperidin-2-one
-
3,5-Bis(trifluoromethyl)benzyl bromide
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (6R)-6-(aminomethyl)piperidin-2-one (1.0 eq).
-
Dissolution and Base: Dissolve the amine in anhydrous acetonitrile and add a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated neurokinin antagonist analogue.
Mechanism of Action of Neurokinin Antagonists
Neurokinin-1 (NK1) receptor antagonists function by competitively blocking the binding of Substance P to the NK1 receptor.[5][6] These receptors are predominantly located in the central and peripheral nervous systems, including key areas of the brain involved in the vomiting reflex, such as the area postrema and the nucleus tractus solitarius.[7] By preventing Substance P from binding, NK1 antagonists inhibit the downstream signaling cascade that leads to emesis.[8]
Diagram 3: Mechanism of NK1 Receptor Antagonism
Caption: Competitive inhibition of Substance P binding to the NK1 receptor by an antagonist.
Conclusion
(6R)-6-(azidomethyl)piperidin-2-one is a strategically valuable chiral precursor for the asymmetric synthesis of neurokinin antagonists. Its pre-defined stereochemistry and the latent amino functionality offer an efficient entry point to complex molecular architectures. The protocols outlined in these application notes provide a robust framework for the conversion of this precursor into key intermediates and subsequently into potential drug candidates. The methodologies are based on well-established and reliable chemical transformations, ensuring high yields and stereochemical fidelity. This precursor, therefore, represents a significant tool for researchers and drug development professionals working in the field of neurokinin receptor modulation.
References
-
Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024, January 11). Retrieved from [Link]
-
Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (2023, December 29). Retrieved from [Link]
-
How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names - RxList. (2021, June 22). Retrieved from [Link]
-
Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. (2003, January 30). Journal of the American Chemical Society. Retrieved from [Link]
-
Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. (2010, November 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Full article: Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. (2019, June 13). Taylor & Francis. Retrieved from [Link]
-
Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. (2002, August 28). The Journal of Organic Chemistry. Retrieved from [Link]
-
Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). Retrieved from [Link]
-
Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. (1998, October 22). Journal of Medicinal Chemistry. Retrieved from [Link]
-
4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (n.d.). Retrieved from [Link]
-
(PDF) Neurokinin-1 receptor antagonists: A comprehensive patent survey. (2015, January 7). Retrieved from [Link]
Sources
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of chiral 2,6-disubstituted piperidines from (6R)-6-(azidomethyl)piperidin-2-one
Application Note: Stereocontrolled Synthesis of Chiral 2,6-Disubstituted Piperidines
Abstract
This technical guide details the protocol for converting the commercially available chiral building block (6R)-6-(azidomethyl)piperidin-2-one into high-value 2,6-disubstituted piperidines . The methodology focuses on the N-acyliminium ion strategy , a robust synthetic pathway that leverages the existing C6 chirality to direct the stereochemical outcome at C2, typically yielding the 2,6-cis isomer with high diastereoselectivity (>95:5 dr). The guide highlights the orthogonality of the azidomethyl group, allowing for late-stage diversification via Staudinger reduction or CuAAC "click" chemistry.
Strategic Analysis & Retrosynthesis
The piperidine ring is a privileged scaffold in medicinal chemistry.[1] The challenge lies in establishing the 2,6-cis relationship , which is thermodynamically favored in saturated systems but requires kinetic control during synthesis.
Why (6R)-6-(azidomethyl)piperidin-2-one?
-
Chiral Pool Logic: It provides a pre-installed stereocenter at C6, derived from the chiral pool (likely lysine or aspartate derivatives), eliminating the need for asymmetric catalysis.
-
Orthogonality: The azide (
) is stable to the Lewis acidic and oxidative conditions used to functionalize the lactam, yet remains a "masked amine" ready for reduction. -
Conformational Control: The C6-substituent adopts a pseudo-equatorial position in the transition state, directing nucleophilic attack to the opposing face (axial attack), securing the cis-stereochemistry.
Pathway Visualization (DOT Diagram)
Figure 1: Retrosynthetic logic flow utilizing the N-acyliminium ion strategy for stereochemical relay.
Detailed Experimental Protocols
Phase 1: Lactam Activation & Partial Reduction
The lactam nitrogen must be protected with an electron-withdrawing group (EWG) to facilitate the partial reduction to the hemiaminal and stabilize the subsequent acyliminium ion.
Reagents:
-
Starting Material: (6R)-6-(azidomethyl)piperidin-2-one (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.2 equiv) -
DMAP (0.1 equiv),
(1.5 equiv) -
DIBAL-H (1.0 M in toluene)
Step-by-Step Protocol:
-
N-Protection (Bocylation):
-
Dissolve (6R)-6-(azidomethyl)piperidin-2-one in anhydrous DCM (0.2 M).
-
Add
and DMAP. Cool to 0°C.[2] -
Add
portion-wise. Warm to RT and stir for 4–6 h. -
Checkpoint: Monitor TLC for disappearance of NH lactam. The
-Boc lactam is less polar. -
Workup: Wash with 1M HCl, sat.
, and brine. Dry over .
-
-
Partial Reduction (Hemiaminal Formation):
-
Dissolve the
-Boc lactam in anhydrous toluene (0.1 M). Cool to -78°C (Critical for selectivity). -
Add DIBAL-H (1.1 equiv) dropwise over 30 min. The internal temp must not exceed -70°C.
-
Stir at -78°C for 1 h.
-
Quench: Add methanol (5 equiv) at -78°C, followed by Rochelle’s salt solution (sat. potasssium sodium tartrate).
-
Warm to RT and stir vigorously until the emulsion breaks (1–2 h).
-
Isolation: Extract with EtOAc. The product is the 2-hydroxy-N-Boc-piperidine (hemiaminal).
-
Stability Note: Use immediately in Phase 2. Do not store for prolonged periods.
-
Phase 2: Stereoselective C2-Functionalization
This is the stereodefining step. The Lewis acid generates the N-acyliminium ion. The nucleophile attacks from the face trans to the C6-substituent (axial attack), yielding the cis-2,6-disubstituted system.
Reagents:
-
Nucleophile: Allyltrimethylsilane (Sakurai), Silyl enol ether, or Organocopper reagent.
-
Lewis Acid:
(Boron trifluoride etherate).
Protocol (Sakurai Allylation Example):
-
Dissolve the crude hemiaminal in anhydrous DCM (0.1 M). Cool to -78°C.
-
Add Allyltrimethylsilane (3.0 equiv).
-
Add
(2.0 equiv) dropwise. -
Stir at -78°C for 2 h, then slowly warm to -20°C overnight.
-
Quench: Pour into sat.
. -
Purification: Flash chromatography.
-
Expected Result: The major diastereomer will be the (2R,6R)-2-allyl-6-(azidomethyl)piperidine (assuming C6 is R, the new center forms to minimize A(1,3) strain).
-
Data Summary: Optimization of Lewis Acids
| Lewis Acid | Temp | Yield | dr (cis:trans) | Notes |
| -78°C | 82% | 95:5 | Standard; best balance of yield/dr. | |
| -78°C | 65% | 90:10 | Stronger; risk of Boc cleavage. | |
| -78°C | 78% | 92:8 | Good alternative; requires strictly dry conditions. |
Phase 3: Azide Transformation
With the piperidine ring established, the azide can be converted.
Option A: Reduction to Primary Amine (Staudinger)
-
Dissolve azide in THF/H2O (10:1).
-
Add
(1.5 equiv). Stir at RT for 12 h (Evolution of ). -
Heat to 50°C for 2 h to ensure hydrolysis of the aza-ylide.
-
Result: (2R,6R)-2-allyl-6-(aminomethyl)piperidine.
Option B: Click Chemistry (Triazole Formation)
-
Dissolve azide in t-BuOH/H2O (1:1).
-
Add Terminal Alkyne (1.2 equiv),
(10 mol%), Sodium Ascorbate (20 mol%). -
Stir at RT for 8 h.
Mechanism & Stereocontrol (The "Why")
The high stereoselectivity relies on the Woerpel Model for nucleophilic addition to five-membered oxocarbenium ions, adapted here for six-membered N-acyliminium ions.
-
Conformation: The six-membered ring adopts a half-chair conformation.
-
Substituent Placement: The C6-azidomethyl group prefers the pseudo-equatorial position to minimize steric clash.
-
Trajectory: The nucleophile attacks the iminium carbon (C2) axially (anti-parallel to the developing lone pair on nitrogen). This "axial attack" leads to the cis-2,6 relationship.
Stereochemical Pathway Diagram
Figure 2: Stereochemical rationale. The C6 substituent directs the incoming nucleophile to the axial face.
Troubleshooting & Expert Tips
-
Issue: Low Yield in Step 2.
-
Cause: Instability of the hemiaminal intermediate.
-
Solution: Do not purify the hemiaminal on silica. Perform a quick workup and take it directly into the Lewis Acid step ("Telescoped" process).
-
-
Issue: Poor Diastereoselectivity.
-
Cause: Temperature too high during nucleophilic addition.
-
Solution: Ensure the reaction mixture is at -78°C before adding the Lewis Acid. Slow addition is key.
-
-
Safety Warning:
-
Azides: While alkyl azides with C/N ratios > 3 are generally stable, avoid concentrating reaction mixtures containing azides to dryness with heat. Use a blast shield when working on >5g scale.
-
References
-
Stereoselective Synthesis of 2,6-Disubstituted Piperidines
- Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). "Asymmetric routes to substituted piperidines.
-
Source:
-
N-Acyliminium Ion Chemistry
- Royer, J., Bonin, M., & Micouin, L. (2004). "Chiral Heterocycles by Iminium Ion Cyclization." Chemical Reviews, 104(5), 2311–2352.
-
Source:
-
Starting Material Characterization
-
(6R)-6-(Hydroxymethyl)piperidin-2-one (Precursor to Azide). CAS: 213532-95-7.[3]
-
Source:
-
-
General Protocol for Lactam Reduction/Alkylation
- Comins, D. L., & Joseph, S. P. (1996). "Asymmetric Synthesis of Piperidine Alkaloids." Encyclopedia of Reagents for Organic Synthesis.
-
Source:
Sources
Functionalization of biomolecules using (6R)-6-(azidomethyl)piperidin-2-one
Application Note: Functionalization of Biomolecules using (6R)-6-(azidomethyl)piperidin-2-one
Executive Summary
This guide details the application of (6R)-6-(azidomethyl)piperidin-2-one (referred to herein as 6-AMP ) as a conformationally constrained, chiral scaffold for biomolecular functionalization. Unlike linear alkyl azides, 6-AMP offers a rigid piperidin-2-one (δ-lactam) core that restricts the spatial freedom of the attached payload. This "entropic pre-organization" is critical in drug discovery for maximizing binding affinity and in bioconjugation for directing the orientation of fluorophores or therapeutic warheads.
Key Advantages:
-
Chiral Control: The (6R) stereocenter directs the vector of the attached functional group, enabling stereoselective probing of biological targets.
-
Conformational Constraint: The six-membered lactam ring mimics the
-turn or polyproline II helix structures often found in bioactive peptides. -
Bioorthogonality: The azidomethyl group serves as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Chemical Basis & Mechanism[1][2]
The utility of 6-AMP relies on the bioorthogonal "Click" reaction between its pendant azide group and an alkyne-functionalized biomolecule.
The Reagent: (6R)-6-(azidomethyl)piperidin-2-one
-
Molecular Formula:
-
Structure: A chiral
-lactam with an azidomethyl group at the C6 position. -
Reactivity: The lactam nitrogen (
) is a weak nucleophile but can be alkylated or acylated if required. The primary reactivity lies in the -azidomethyl group ( ), which is inert to most biological conditions (pH 4-9, amines, thiols) but reacts rapidly with alkynes.
The Mechanism: CuAAC Ligation
The primary workflow involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a 1,4-disubstituted 1,2,3-triazole linkage. This linker is chemically inert and mimics the peptide bond in terms of electronics and dipole moment.
Reaction Scheme:
Application Workflows
Workflow A: Site-Specific Protein Labeling
In this application, a protein surface lysine is first converted to a terminal alkyne, followed by "clicking" the 6-AMP scaffold which carries a specific modification (or serves as a capping group to study surface topology).
Workflow B: Peptidomimetic Construction
6-AMP is used as a "staple" or a constrained amino acid mimic. By reacting 6-AMP with an alkyne-containing amino acid (e.g., propargylglycine) within a peptide sequence, researchers can induce a stable turn conformation, stabilizing the peptide against proteolytic degradation.
Visualization of Workflows
The following diagram illustrates the logical flow for using 6-AMP in both protein conjugation and peptide constraints.
Caption: Dual workflow for 6-AMP utilization in protein labeling (Pathway A) and peptide structural constraint (Pathway B).
Detailed Experimental Protocols
Protocol 1: Preparation of 6-AMP Stock Solution
-
Solubility: 6-AMP is moderately soluble in water but highly soluble in polar organic solvents (DMSO, DMF).
-
Storage: Store pure 6-AMP at -20°C. It is stable for >12 months.
-
Weigh 10 mg of (6R)-6-(azidomethyl)piperidin-2-one.
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 65 mM stock .
-
Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: CuAAC Conjugation to Alkyne-Modified Protein
This protocol assumes the protein has already been modified with a terminal alkyne (e.g., using N-hydroxysuccinimide (NHS) ester of 4-pentynoic acid).
Reagents Required:
-
Protein-Alkyne (100 µM in PBS, pH 7.4).
-
6-AMP Stock (65 mM in DMSO).
-
CuSO4 (50 mM in water).
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 250 mM in water). Note: THPTA is crucial to protect the protein from oxidative damage by Cu(I).
-
Sodium Ascorbate (500 mM in water, freshly prepared).
Step-by-Step Procedure:
-
Mixture Setup: In a 1.5 mL Eppendorf tube, combine:
-
50 µL Protein-Alkyne (Final: 50 µM).
-
40 µL PBS (pH 7.4).
-
1 µL 6-AMP Stock (Final: ~650 µM, 13x excess).
-
-
Catalyst Complexing: In a separate small tube, premix CuSO4 and THPTA:
-
Mix 2 µL CuSO4 (50 mM) + 4 µL THPTA (250 mM). Incubate for 2 minutes.
-
-
Initiation: Add 6 µL of the premixed Cu-THPTA complex to the protein reaction.
-
Reduction: Add 2 µL of Sodium Ascorbate (500 mM) to initiate the reaction.
-
Incubation: Vortex gently, flush headspace with Nitrogen (optional), and incubate at 25°C for 1 hour in the dark.
-
Quenching: Add 5 µL of 0.5 M EDTA to chelate the copper.
-
Purification: Remove excess 6-AMP and reagents using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.
Data Analysis:
-
Validation: Analyze by LC-MS (ESI-TOF). Expect a mass shift corresponding to the addition of 6-AMP (MW: ~154.17 Da).
-
Control: Run a reaction without Cu(I) to ensure no non-specific binding occurs.
Quantitative Comparison: 6-AMP vs. Linear Azides
The following table highlights why a researcher would choose the cyclic 6-AMP over a standard linear azide linker (e.g., 3-azidopropylamine).
| Feature | (6R)-6-(azidomethyl)piperidin-2-one (6-AMP) | Linear Alkyl Azide (e.g., 3-azidopropanol) |
| Conformational Entropy | Low (Rigid) - Pre-organized structure. | High (Flexible) - "Floppy" chain. |
| Binding Affinity | Potentially Higher due to reduced entropic penalty upon binding. | Lower; requires entropy loss to bind. |
| Stereochemistry | Defined (6R) - Directs vector of attachment. | None (Achiral). |
| Stability | High (Lactam is resistant to proteases). | Moderate (Linear amides/esters susceptible). |
| Solubility | High (Polar lactam core). | Variable (depends on chain length). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation of Protein | Copper concentration too high or unstable Cu(I). | Increase THPTA:Cu ratio to 5:1. Ensure Ascorbate is fresh. |
| Low Conjugation Yield | Inaccessible Alkyne or oxidized Copper. | Add Aminoguanidine (5 mM) to prevent protein crosslinking. Re-purge buffers with Argon. |
| Mass Spec "Noise" | Incomplete removal of THPTA/Copper. | Perform two rounds of desalting or use a spin filter (10K MWCO). |
References
-
Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones.[1] Enantioselective Synthesis of (S)-(+)-Coniine. Journal of Organic Chemistry.
-
Mainkar, P. S., et al. (2023). Peptidomimetic-Based Asymmetric Catalysts. MDPI Molecules.
-
Roque, J. B., Kuroda, Y., Jurczyk, J., & Sarpong, R. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Nature.
-
Southan, A., et al. (2020). Azido-functionalized gelatin via direct conversion of lysine amino groups by diazo transfer. Journal of Biomedical Materials Research Part A.
-
PubChem. (2025).[2] Compound Summary: 6-Methylpiperidin-2-one.[2][3] National Library of Medicine.
Sources
Technical Support Center: Synthesis of (6R)-6-(azidomethyl)piperidin-2-one
Executive Summary & Diagnostic Overview
User Issue: "I am experiencing low yields (<30%) and inconsistent reproducibility during the synthesis of (6R)-6-(azidomethyl)piperidin-2-one from the hydroxymethyl precursor."
Technical Diagnosis: The synthesis of (6R)-6-(azidomethyl)piperidin-2-one typically involves the nucleophilic substitution of an activated primary alcohol on a lactam ring. Low yields in this specific transformation are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three critical parameters:
-
Lactam Solubility (The Workup Trap): The piperidin-2-one scaffold is highly polar and water-soluble. Standard aqueous workups often result in massive product loss into the aqueous phase, especially when using DMF or DMSO.
-
Elimination vs. Substitution: The steric bulk of the adjacent lactam ring can favor E2 elimination over
substitution if reaction temperatures are too high or bases are too strong. -
Azide Stability & Safety: With a Carbon/Nitrogen (C/N) ratio of ~1.5, this intermediate is energetic. Aggressive concentration or thermal stress can lead to decomposition (or worse), appearing as "yield loss."
Critical Process Parameters (The "How")
The Validated Pathway
We recommend a Two-Step Activation/Displacement Protocol over the Mitsunobu reaction (DPPA) for this substrate. The Mitsunobu approach often suffers from difficult purification of phosphine oxides and higher rates of elimination on this specific scaffold.
Figure 1: Recommended synthetic pathway minimizing elimination risks.
Reagent & Solvent Selection Guide
| Parameter | Recommended | Problematic | Technical Rationale |
| Activation Group | Mesylate (Ms) | Tosylate (Ts) | The mesyl group is smaller, reducing steric clash at the C6 position during the |
| Solvent (Step 2) | DMSO | DMF | While DMF is standard, DMSO offers faster rates at lower temperatures (40-60°C) for hindered substrates. Crucially , DMSO allows for lyophilization, avoiding aqueous extraction entirely. |
| Azide Source | Sodium azide is more robust for primary carbons. TMS-azide is moisture sensitive and can lead to variable results without strict anhydrous conditions. | ||
| Workup | LiCl Wash / Lyophilization | Water/EtOAc | The product partitions into water.[1] Standard washing removes DMF but also the product. |
Troubleshooting Q&A (The "Fix")
Module A: The Activation Step (Mesylation)
Q: My mesylate intermediate is unstable or low yield. How do I fix this? A: The lactam nitrogen can interfere.
-
Protect the Lactam (Optional but recommended): If you see N-mesylation, consider using a Boc-protected precursor ((6R)-1-Boc-6-hydroxymethyl-piperidin-2-one). However, for the unprotected lactam, control the pH .
-
Protocol Adjustment: Use 1.2 eq MsCl and 1.5 eq
in DCM at 0°C . Do not let it warm rapidly. Quench with saturated immediately upon consumption of SM. -
Drying: Ensure the mesylate is completely dry before adding azide. Traces of water hydrolyze the mesylate back to alcohol during the heating step.
Module B: The Azidation ( )
Q: The reaction stalls at 60% conversion. Should I increase the temperature? A: NO. Increasing temperature >80°C promotes elimination to the enamide or exocyclic alkene.
-
The Fix: Add a phase transfer catalyst or solubility aid. If using DMF, add 18-crown-6 (0.1 eq) to "naked" the azide anion, increasing its nucleophilicity without raising thermal energy.
-
Solvent Switch: If using DMF, switch to DMSO. The reaction rate is typically 10-20x faster in DMSO due to better solvation of the cation.
Module C: The "Missing Mass" (Workup)
Q: TLC shows a clean spot, but I recover very little mass after extraction. Where is it? A: Your product is in the aqueous waste. Piperidin-2-ones are polar amides.
-
Method 1 (The LiCl Trick): If using DMF/EtOAc extraction, wash the organic layer with 5% LiCl solution (x3) instead of water. LiCl increases the ionic strength of the aqueous phase, "salting out" the organic product and forcing it into the EtOAc layer [1].
-
Method 2 (The Azeotrope): Do not extract. Filter off excess
salts. Dilute the crude DMF reaction mixture with Toluene and remove solvent via rotary evaporation.[2][3] Toluene forms an azeotrope with DMF, helping to pull it off at lower temperatures. -
Method 3 (Solid Phase Extraction): Dilute reaction with water and pass through a C18 reverse-phase plug. Wash salts away with water, then elute product with MeOH.
Critical Safety Protocols
WARNING: Energetic Compound
The target molecule, (6R)-6-(azidomethyl)piperidin-2-one (
-
Rule of Thumb: Compounds with
are considered potential explosives [2]. -
Handling:
-
Never distill this product or the reaction mixture to dryness at high heat.
-
Use Plastic Spatulas: Avoid metal spatulas which can create friction or react with azide salts to form heavy metal azides (highly unstable).
-
Waste: Quench all azide waste with 10% Sodium Nitrite (
) and sulfuric acid (in a fume hood) before disposal to prevent accumulation in drains [3].
-
Decision Tree for Troubleshooting
Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.
References
-
University of Rochester, Dept. of Chemistry. (n.d.). Workup for Reactions in DMF or DMSO. Retrieved October 26, 2023, from [Link]
-
University of California, Santa Barbara. (n.d.). Sodium Azide and Organic Azides SOP. Retrieved October 26, 2023, from [Link]
-
Northeastern University EHS. (2021).[4] Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved October 26, 2023, from [Link]
-
Tzanetou, E. N., et al. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones. American Journal of Organic Chemistry. (Contextual reference for piperidinone functionalization). [Link]
Sources
Optimizing reaction conditions for azide-alkyne cycloaddition with (6R)-6-(azidomethyl)piperidin-2-one
Status: Active Agent: Senior Application Scientist Topic: Azide-Alkyne Cycloaddition (CuAAC & SPAAC) Optimization Reference Molecule: (6R)-6-(azidomethyl)piperidin-2-one (CAS: 213532-95-7 analog)
Introduction
Welcome to the Technical Support Center. You are likely working with (6R)-6-(azidomethyl)piperidin-2-one , a valuable chiral lactam building block. The presence of the lactam (cyclic amide) and the chiral center at C6 presents unique challenges in "Click" chemistry (CuAAC).
Unlike simple alkyl azides, this substrate has a polar lactam core that can weakly coordinate with metal catalysts, potentially stalling the reaction or requiring specific ligand architectures to out-compete the substrate. Furthermore, maintaining the enantiopurity of the (6R) center is critical for downstream biological activity.
This guide provides self-validating protocols and troubleshooting workflows to ensure high-yield, stereochemically pure triazole formation.
Module 1: Reaction Design & Protocol
Q: What is the optimal catalyst system for this lactam substrate?
A: Do not use "naked" copper salts (e.g., CuI or CuSO₄ alone). The lactam nitrogen can coordinate to Cu(I), destabilizing the catalytic cycle. You must use a chelating ligand.
-
Recommended System: CuSO₄ (Precursor) + Sodium Ascorbate (Reductant) + THPTA or BTTAA (Ligand).
-
Why: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) forms a water-soluble complex that binds Cu(I) stronger than the lactam, preventing catalyst poisoning while protecting the Cu(I) from rapid oxidation [1].
Standard Operating Procedure (SOP): CuAAC with Lactams
| Parameter | Condition | Technical Rationale |
| Solvent | DMSO/Water (1:1) or tBuOH/Water (1:1) | The lactam is moderately polar. Water is required for the Sodium Ascorbate; Organic co-solvent ensures azide solubility. |
| Copper Source | CuSO₄[1][2][3][4][5] · 5H₂O | More stable than Cu(I) salts; reduced in situ to active Cu(I). |
| Ligand | THPTA (5 eq. vs Cu) | Protects Cu(I) from oxidation and prevents lactam coordination. |
| Reductant | Sodium Ascorbate (NaAsc) | Maintains Cu(I) state.[2][3] Use 1.5x – 2x excess relative to Cu. |
| Stoichiometry | Alkyne (1.0 eq) : Azide (1.1 eq) | Slight excess of the cheaper component drives completion. |
| Atmosphere | Inert (N₂ or Ar) | Critical. Oxygen oxidizes active Cu(I) to inactive Cu(II). |
Visual Workflow: The Self-Validating Protocol
Caption: Step-by-step workflow for CuAAC with lactam substrates. The "Monitor" phase relies on visual color cues and LCMS data to validate catalyst activity.
Module 2: Troubleshooting (The "Fix-It" Guide)
Q: My reaction turned green/blue and stalled. What happened?
A: The catalyst has oxidized. Active Cu(I) species are generally colorless or pale yellow. A return to blue/green indicates the formation of Cu(II), which is inactive for Click chemistry and can facilitate oxidative byproducts (like Glaser coupling of alkynes) [2].
-
The Fix:
-
Degas the headspace with Nitrogen/Argon.
-
Add an additional 0.5 equivalents of Sodium Ascorbate .
-
If it remains blue, add fresh Cu-THPTA complex (pre-mixed).
-
Q: I see a new spot on TLC/LCMS, but it’s not the product. Is the lactam hydrolyzing?
A: While lactams are generally stable, high pH or high temperature can open the ring (hydrolysis to the amino acid).
-
Diagnosis: Check the mass.[2][6] Hydrolysis adds +18 Da (water).
-
Prevention:
-
Keep pH between 7.0 and 8.0.
-
Avoid heating above 40°C. Standard CuAAC works at RT.
-
Buffer: Use Phosphate Buffered Saline (PBS) or HEPES instead of pure water to buffer the acidity of the ascorbic acid.
-
Q: How do I remove Copper after the reaction? The lactam seems to hold onto it.
A: The lactam nitrogen acts as a weak ligand, making simple water washes insufficient.
-
Method A (Solid Phase - Recommended): Add CupriSorb™ or a thiol-based scavenger resin to the organic phase and stir for 30 mins. Filter.
-
Method B (Liquid Phase): Wash the organic layer with 0.5M EDTA (pH 8) or dilute Ammonium Hydroxide (10%). The EDTA/Ammonia binds Cu stronger than the lactam [3].
Module 3: Advanced Optimization & Copper-Free Options
Mechanistic Insight: Ligand Competition
The diagram below illustrates why "naked" copper fails and why THPTA is required.
Caption: Competitive binding landscape. THPTA is essential to out-compete the lactam substrate and protect the Copper(I) ion from oxidation.
Q: When should I switch to SPAAC (Copper-Free)?
A: Switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if:
-
Trace Copper is unacceptable: E.g., for live-cell imaging or if the final product is a chelator that retains Cu.
-
Lactam Sensitivity: If you observe racemization of the (6R) center (rare, but possible with basic copper ligands).
SPAAC Protocol:
-
Reagent: Use DBCO (Dibenzocyclooctyne) or BCN functionalized alkynes.
-
Conditions: Methanol or DMSO, Room Temp, No catalyst.
-
Trade-off: Slower kinetics and larger steric bulk compared to CuAAC triazoles [4].
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
-
Jena Bioscience. (n.d.). Troubleshooting Guide for Bioconjugation by the CuAAC Click Reaction. Link
-
BenchChem. (2025). Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Link
-
Vector Laboratories. (2024). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Link
Sources
Purification strategies for (6R)-6-(azidomethyl)piperidin-2-one derivatives
This guide serves as a specialized technical resource for the purification of (6R)-6-(azidomethyl)piperidin-2-one , a critical chiral intermediate often utilized in the synthesis of diazabicyclooctane-based
The content is structured for high-level R&D applications, focusing on the preservation of stereochemistry, safety in handling organic azides, and scalable purification logic.
Core Safety Directive: Azide Handling
WARNING: Before attempting purification, all personnel must review the Carbon-to-Nitrogen (C/N) Ratio and Rule of Six for the specific derivative in use.[1]
-
The C/N Safety Ratio:
.[1][2][3]-
(6R)-6-(azidomethyl)piperidin-2-one (
): 6 Carbons / 4 Nitrogens = 1.5 . -
Risk Assessment: This molecule falls into the "Store in Solution / Handle with Extreme Caution" category. It has a high energy content. Isolation of the neat solid should be performed only if thermal stability data (DSC/ARC) confirms it is safe, or on small scales (<1g).
-
-
Prohibited Materials:
-
Dichloromethane (DCM): Do NOT use DCM if free sodium azide is present (risk of explosive diazidomethane formation).[1][4]
-
Metal Spatulas: Use only Teflon or ceramic tools to avoid shock initiation.
-
Rotary Evaporation to Dryness: Never distill to dryness. Always leave a "wet" heel of solvent or co-evaporate with a high-boiling stabilizer if necessary.
-
Purification Strategy Workflow
The following decision matrix outlines the purification logic based on the crude mixture's profile.
Figure 1: Decision logic for the purification of azidomethyl-piperidinone derivatives.
Troubleshooting Guide (Q&A)
Scenario A: Poor Separation on Silica Gel
User Question: "I am trying to purify the crude azide on silica, but it co-elutes with the mesylate precursor. The lactam trails significantly. How do I fix this?"
Senior Scientist Response: This is a common issue due to the high polarity of the lactam ring.
-
Diagnosis: The lactam functionality interacts strongly with silanols, causing tailing. The mesylate and azide often have similar
values in standard Hexane/EtOAc systems. -
Solution:
-
Switch Solvent System: Move to DCM/MeOH (95:5 to 90:10) or EtOAc/EtOH (9:1). Note: Ensure all inorganic azide is washed out before using DCM.
-
Add a Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic silanol sites, sharpening the lactam peak and reducing tailing.
-
Alternative Stationary Phase: If the separation remains poor, use Amine-functionalized Silica (NH2-Silica) . This phase is less acidic and often provides orthogonal selectivity for lactams.
-
Scenario B: Enantiomeric Excess (ee) Erosion
User Question: "My starting material was 99% ee (6R), but after azidation and workup, the product is only 85% ee. Did I racemize it?"
Senior Scientist Response: Racemization at the C6 position is possible under basic conditions or high heat.
-
Mechanism: The C6 proton is alpha to the lactam nitrogen and beta to the carbonyl; while not highly acidic, strong bases or high temperatures (e.g., refluxing in DMF with excess azide) can cause epimerization.
-
Corrective Action:
-
Reaction Control: Lower the reaction temperature (try 40°C–50°C instead of 80°C) and increase reaction time.
-
Purification Fix (Recrystallization): The racemic compound often has a different solubility profile than the pure enantiomer. Try recrystallizing from Isopropyl Acetate (iPrOAc) or Ethanol/Heptane . Seed with pure (6R) crystals if available. This "Optical Enrichment" can often restore ee to >98% by leaving the racemate in the mother liquor.
-
Scenario C: Residual Inorganic Azide
User Question: "I see a strong baseline spot on TLC that doesn't move, and my elemental analysis shows excess Nitrogen. How do I remove trapped
Senior Scientist Response: Inorganic azides can become trapped in the crystal lattice or the viscous oil of the lactam.
-
Risk: This poses a severe explosion hazard during drying or rotary evaporation.
-
Protocol:
-
Aqueous Wash: Dissolve the organic oil in Ethyl Acetate (not DCM). Wash 3x with water, followed by 1x with saturated Brine .
-
Visual Check: Use the Ferric Chloride (
) test . Add a drop of the aqueous wash to solution; a red color indicates the presence of azide ions ( ). Continue washing until the test is negative.
-
Standardized Data Tables
Table 1: Recommended Solvent Systems
| Method | Solvent A | Solvent B | Modifier | Application |
| Extraction | Ethyl Acetate | Water | None | Removal of salts ( |
| TLC / Flash | Ethyl Acetate | n-Heptane | None | Standard purity check ( |
| Polar Flash | DCM | Methanol | 1% | For highly polar derivatives or removing polar impurities. |
| Crystallization | Isopropyl Acetate | n-Heptane | None | Slow cooling from 50°C to 0°C. Good for optical enrichment. |
Table 2: Analytical Checkpoints
| Test | Expected Result | Failure Mode Indicator |
| IR Spectroscopy | Strong peak @ ~2100 | Weak/No Peak: Azide displacement failed. Broad/Shifted: Decomposition. |
| H-NMR | C6-H doublet/multiplet shift | Doublet Splitting Loss: Racemization. Extra Peaks: Residual mesylate. |
| DSC | Sharp endotherm (mp) | Exotherm onset <100°C: Unstable azide; DO NOT SCALE UP. |
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation to reduce the azide directly in the crude mixture?
A: It is not recommended to hydrogenate the crude mixture if free azide ions (
Q: How do I store the purified azide? A: Store at -20°C in the dark. Azides are photosensitive. If the compound is an oil, store it as a solution in a stable solvent (e.g., EtOAc or Toluene) rather than neat, to act as a heat sink in case of decomposition.
Q: The product is oiling out during crystallization. What should I do? A: This is common for lactams.
-
Seed: Obtain a seed crystal from a small-scale batch (scratch the glass side).
-
Solvent Switch: Switch to a system with a wider metastable zone width, such as Toluene/Heptane . Dissolve in minimum warm Toluene, add Heptane until cloudy, then cool slowly.
References
-
Relebactam Synthesis & Structure
-
Azide Safety Guidelines
-
Piperidine Crystallization Strategies
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
-
-
Kinetic Resolution of Piperidines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uvic.ca [uvic.ca]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ucd.ie [ucd.ie]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: (6R)-6-(azidomethyl)piperidin-2-one Click Chemistry
This guide serves as a specialized technical support resource for researchers utilizing (6R)-6-(azidomethyl)piperidin-2-one in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
It moves beyond generic "click chemistry" advice to address the specific chemical liabilities of the lactam scaffold and the azidomethyl handle.
Core Reaction Overview
-
Scaffold: (6R)-6-(azidomethyl)piperidin-2-one.
-
Key Features: Chiral center at C6;
-lactam ring; primary alkyl azide. -
Primary Application: Peptidomimetics, foldamer synthesis, and fragment-based drug discovery (FBDD).
-
Standard Protocol: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form 1,4-disubstituted 1,2,3-triazoles.[1]
Troubleshooting Guide (Q&A Format)
Q1: I observe a significant amount of amine byproduct (R-NH₂) instead of the triazole. Why?
Diagnosis: Unintended Staudinger Reduction. Cause: You likely used TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent to maintain Cu(I) species. Technical Insight: While TCEP is standard in protein conjugation to keep cysteines reduced, it is incompatible with azides. Phosphines react rapidly with alkyl azides (like your azidomethyl group) via the Staudinger reaction to form an iminophosphorane, which hydrolyzes to a primary amine. Solution:
-
Switch Reductant: Use Sodium Ascorbate (5–10 eq) exclusively. It reduces Cu(II) to Cu(I) without attacking the azide.
-
Alternative: If a stronger reducing environment is required (e.g., strict anaerobiosis), use THPTA ligand with excess ascorbate, not phosphines.
Q2: My product is blue/green and shows cytotoxicity in cell assays. Column chromatography didn't fix it.
Diagnosis: Copper-Triazole-Lactam Chelation.
Cause: The resulting product contains a 1,2,3-triazole linked to a piperidin-2-one. The triazole N3 nitrogen and the lactam carbonyl/nitrogen can act as a bidentate or tridentate ligand, trapping Cu(II) with extremely high affinity (
-
Chelation Wash: Wash the organic phase with 0.1 M EDTA (pH 8.0) or ammonium hydroxide (10%) solution. The basic ammonia forms a water-soluble
complex that is more stable than the product-copper complex. -
Scavengers: Use silica-bound scavengers like QuadraPure™ TU (thiourea) or CupriSorb during the final filtration.
Q3: I see a "dimer" peak in LCMS (M + M - 2H).
Diagnosis: Glaser Coupling (Oxidative Homocoupling).
Cause: Presence of dissolved Oxygen (
-
Degas Solvents: Sparge reaction solvents with Argon or Nitrogen for 15 minutes before adding the copper catalyst.
-
Ligand Stabilization: Use THPTA or TBTA ligands. They accelerate the CuAAC cycle, making it kinetically dominant over the slower Glaser coupling.
Q4: The lactam ring has opened (formation of amino-acid/ester).
Diagnosis: Base-Mediated Hydrolysis.
Cause:
-
Buffer Control: Maintain pH 7.0–8.0. Use Phosphate-Buffered Saline (PBS) or HEPES.
-
Avoid Strong Bases: Do not use NaOH or KOH. If a base is needed for the alkyne, use mild organic bases like DIPEA or 2,6-lutidine, but strictly control equivalents.
Deep Dive: Side Reaction Mechanisms
The following diagram details the "Happy Path" (Target Triazole) versus the three critical "Sad Paths" (Staudinger, Glaser, Hydrolysis) specifically for the (6R)-6-(azidomethyl)piperidin-2-one scaffold.
Caption: Reaction pathways for (6R)-6-(azidomethyl)piperidin-2-one. Green indicates the desired CuAAC pathway; Red indicates failure modes caused by specific reagent/condition errors.
Data Summary: Impurity Profile
| Side Product | Analytical Signature (LCMS) | Cause | Prevention Strategy |
| Primary Amine | Use of TCEP/Phosphines | Use Sodium Ascorbate only. | |
| Alkyne Dimer | Dissolved | Degas solvents; inert atmosphere. | |
| Ring-Opened Acid | High pH / Strong Base | Keep pH < 8.5; avoid strong nucleophiles. | |
| 5-H-Triazole | Same Mass (Regioisomer) | Thermal reaction (No Cu) | Ensure active Cu(I) is present. |
Optimized Experimental Protocol
Objective: Synthesize triazole-linked conjugate minimizing lactam hydrolysis and copper retention.
Reagents:
-
Substrate: (6R)-6-(azidomethyl)piperidin-2-one (1.0 eq).
-
Alkyne: Terminal alkyne partner (1.1 eq).
-
Catalyst:
(0.1 eq). -
Ligand: THPTA (0.5 eq) – Critical for protecting the reaction from oxidation and preventing aggregation.
-
Reductant: Sodium Ascorbate (0.5 eq) – Freshly prepared.
-
Solvent: tBuOH / Water (1:1) or DMSO / Water (if solubility is poor).
Step-by-Step:
-
Dissolution: Dissolve the azide and alkyne in the solvent mixture.
-
Degassing: Bubble Nitrogen/Argon through the solution for 10 minutes. Do not skip this to prevent Glaser coupling.
-
Catalyst Premix: In a separate vial, mix
and THPTA in water. The solution should be blue. Add this to the reaction. -
Activation: Add the Sodium Ascorbate solution dropwise. The reaction mixture should turn colorless or pale yellow.
-
Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours. Avoid heating to protect the lactam and stereocenter.
-
Quench & Clean:
-
Dilute with EtOAc.
-
CRITICAL STEP: Wash with
(aq) or to remove Copper. -
Wash with Brine, Dry over
.
-
-
Purification: Flash chromatography (MeOH/DCM gradient).
References
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Click Chemistry: Azide-Alkyne Cycloaddition. Retrieved from [Link]
Sources
Improving the stability and storage of (6R)-6-(azidomethyl)piperidin-2-one
Technical Support Center: (6R)-6-(azidomethyl)piperidin-2-one
Welcome to the Stability & Handling Support Hub
Subject: (6R)-6-(azidomethyl)piperidin-2-one
CAS: [Not widely listed, generic structure ref: Piperidin-2-one, 6-(azidomethyl)-]
Molecular Formula:
⚠️ CRITICAL SAFETY WARNING: This molecule contains an organic azide moiety.[1][2][3][4][5][6][7][8] Based on the Carbon/Nitrogen (C/N) ratio calculation , this compound falls into the "Energetic/Potentially Unstable" category. It possesses significant shock and thermal sensitivity.[1] Do not concentrate to dryness without a blast shield.[1] Do not use metal spatulas.
Module 1: Stability Profile & Mechanism (The "Why")
To improve stability, one must understand the specific degradation vectors. This molecule fights a war on two fronts: the high-energy azide group and the hydrolytically sensitive lactam ring.[1]
The Azide Instability (Energetic Analysis)
The stability of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms.
-
The Equation:
[2] -
The Threshold: A ratio
is generally considered stable for isolation.[1] -
Your Molecule:
Conclusion: With a ratio of 1.75 , this compound is below the safety threshold . It carries a high risk of exothermic decomposition (releasing
The Lactam Hydrolysis
The piperidin-2-one ring (a
-
Mechanism: Water attacks the carbonyl carbon, breaking the amide bond and opening the ring to form (6R)-6-amino-7-azidoheptanoic acid (or similar amino-acid derivatives).[1]
-
Result: Loss of chirality and formation of polar impurities.
Module 2: Visualizing Degradation Pathways
The following diagram maps the specific threats to your molecule's integrity.
Caption: Figure 1. Primary degradation and hazard pathways.[1][6][9] Note the bifurcation between chemical impurity generation (Hydrolysis) and safety hazards (Nitrene/Metal Azide formation).
Module 3: Storage & Handling Protocols
Follow these protocols strictly to maintain >98% purity and ensure operator safety.
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius equation dictates that lowering T significantly retards the rate of |
| Atmosphere | Argon (Ar) | Ar is heavier than air and provides a better blanket than |
| Container | Amber Glass | Prevents photolytic cleavage of the N-N bond (UV light triggers nitrene formation). |
| State | Dilute Solution | Storing as a 10-20% solution is safer than neat solid.[1] Avoid concentrating to dryness if possible.[1][10] |
| Solvent | Ethanol or Toluene | NEVER use Dichloromethane (DCM). DCM reacts with azides over time to form diazidomethane (highly explosive). |
Handling "Do's and Don'ts"
-
DO use Teflon or ceramic spatulas.[1] NEVER use metal (steel/iron) spatulas. Reason: Formation of shock-sensitive metal azides.[1][8]
-
DO use a blast shield when working with >500mg.[1]
-
DO NOT use ground glass joints.[1][2][6][10] Reason: Friction in the joint can trigger detonation of azide dust trapped in the grease. Use Teflon sleeves or rubber septa.[1]
Module 4: Troubleshooting Guide (FAQ)
Q1: The compound has turned from white/colorless to yellow. Is it still usable?
-
Diagnosis: Photodecomposition. The yellow color indicates the formation of azo-linkages (
) resulting from nitrene coupling.[1] -
Action: Check purity via HPLC. If purity is >95%, repurify via silica filtration (cold). If <90%, discard.[1] The azo-impurities can act as radical initiators and accelerate further decomposition.[1]
Q2: I see a pressure buildup in the storage vial.
-
Diagnosis: Thermal Decomposition. The azide group is releasing Nitrogen gas (
). This is a critical warning sign. -
Action: Evacuate the area. Do not attempt to open the vial immediately. Allow it to cool to -78°C (dry ice/acetone) to reduce pressure before carefully venting. Discard the lot as it is now compromised and potentially shock-sensitive.[1][8]
Q3: The NMR shows a new broad peak around 3.0-4.0 ppm and loss of the doublet.
-
Diagnosis: Lactam Hydrolysis. The ring has opened.[1]
-
Action: This is irreversible. Ensure future batches are stored under strictly anhydrous conditions (Ar glovebox or desiccator).
Q4: Can I remove the solvent on a Rotavap?
-
Action: Only if the bath temperature is < 30°C . Never distill to total dryness.[1] Always leave a "wet" oil.[1] If a solid is required, use precipitation (add cold diethyl ether to the solution) and filtration, rather than rotary evaporation.
Module 5: Quality Control (QC) Methodology
Use this decision tree to validate the integrity of your compound before use.[6]
Caption: Figure 2. QC Decision Tree. The IR check for the azide stretch (~2100 cm⁻¹) is critical to confirm the functional group is intact.
References
-
Bräse, S., et al. (2005).[6] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[6] Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
University of California, Santa Barbara (UCSB). "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB Environmental Health & Safety.[1] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[5][6] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Stanford University. "Information on Azide Compounds."[1] Stanford Environmental Health & Safety.[1] Link
-
GuideChem. "2-Piperidone (Valerolactam) Properties and Stability." Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. uvic.ca [uvic.ca]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Organic azide - Wikipedia [en.wikipedia.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ucd.ie [ucd.ie]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: A Guide to Overcoming Common Challenges in Piperidine-Based Compound Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the common challenges encountered when working with piperidine-based compounds. As a Senior Application Scientist, my goal is to not only offer solutions but to also provide the underlying scientific principles to empower you in your research.
Table of Contents
-
Synthesis and Reactivity
-
Purification and Isolation
-
Stability and Storage
-
Safety and Handling
-
References
Synthesis and Reactivity
Q1: My N-alkylation of a piperidine is sluggish or incomplete. What are the likely causes and how can I optimize the reaction?
A: Slow or incomplete N-alkylation of piperidines is a frequent issue stemming from several factors related to basicity, steric hindrance, and reaction conditions.
-
Causality: The N-alkylation reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the basic piperidine starting material. This protonated form is no longer nucleophilic and cannot react with the alkylating agent, thus stalling the reaction.[1] Additionally, steric bulk on either the piperidine ring or the alkylating agent can sterically hinder the nucleophilic attack.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish N-alkylation.
-
Detailed Protocol for N-Alkylation with Base:
-
Dissolve the piperidine derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[1]
-
Add the alkylating agent (1.1 eq.) dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is still slow, gently heat the mixture.
-
Upon completion, perform an aqueous workup to remove the base and its salt.
-
Q2: I'm observing incomplete N-acylation of my piperidine. What adjustments should I make?
A: Incomplete acylation is typically due to the reactivity of the acylating agent or suboptimal reaction conditions.
-
Causality: The nucleophilicity of the piperidine nitrogen is crucial for attacking the carbonyl carbon of the acylating agent. Acid anhydrides are less reactive than acyl chlorides. The reaction also generates an acid byproduct that needs to be neutralized.[1]
-
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Acylating Agent | Use an acyl chloride for higher reactivity. | Acyl chlorides are more electrophilic than anhydrides. |
| Catalyst | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) when using an acid anhydride. | DMAP is a hypernucleophilic acylation catalyst.[2] |
| Base | Use a non-nucleophilic base like triethylamine or pyridine. | To scavenge the acid byproduct without competing in the acylation.[1] |
| Solvent | Use an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). | Prevents side reactions with the solvent.[2] |
-
Step-by-Step Protocol for N-Acylation using Acetic Anhydride and DMAP:
-
Dissolve the piperidine (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Q3: What are the common side reactions involving piperidine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
A: In Fmoc-SPPS, piperidine is used as a base for Fmoc deprotection. However, its basicity can catalyze undesirable side reactions, most notably aspartimide formation.[3][4]
-
Mechanism of Aspartimide Formation: The backbone amide nitrogen following an aspartic acid residue can perform a nucleophilic attack on the side-chain carbonyl, forming a five-membered succinimide ring known as an aspartimide. This is catalyzed by the piperidine used for Fmoc removal.[4][5]
Caption: Pathway of aspartimide formation in Fmoc-SPPS.
-
Mitigation Strategies:
-
Use of sterically hindered protecting groups: Employing bulky ester protecting groups on the aspartic acid side chain can sterically hinder the intramolecular cyclization.[5]
-
Alternative deprotection conditions: Using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine can reduce aspartimide formation.[3]
-
Backbone protection: Introducing protecting groups on the backbone amide nitrogen can prevent the initial nucleophilic attack.
-
Purification and Isolation
Q1: My piperidine-based compound shows significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
A: Peak tailing of basic compounds like piperidines on silica gel is a classic problem in chromatography.
-
Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atom of the piperidine ring interacts strongly with these acidic sites via hydrogen bonding and ionic interactions.[6][7][8] This strong interaction leads to a secondary retention mechanism, causing some molecules to lag behind the main band, resulting in a tailed peak.[7][9]
-
Troubleshooting Guide:
| Method | Description | Rationale |
| Mobile Phase Modification | Add a basic modifier like triethylamine (TEA) (0.1-1% v/v) or a solution of ammonia in methanol to the eluent. | The basic modifier deactivates the acidic silanol sites by competing with the piperidine compound for these interaction points.[6] |
| Stationary Phase Modification | Use amine-deactivated silica gel or an alternative stationary phase like alumina (basic or neutral). | These stationary phases have fewer acidic sites, reducing the strong interactions that cause tailing. |
| Reverse-Phase Chromatography | For less polar derivatives, use a C18 column with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid. | The acidic modifier protonates the piperidine, leading to better peak shapes on the non-polar stationary phase. |
-
Experimental Protocol for Column Chromatography with a Basic Modifier:
-
Prepare the eluent system (e.g., hexane/ethyl acetate) and add 0.5% (v/v) triethylamine.
-
Equilibrate the silica gel column with this eluent mixture.
-
Dissolve the crude piperidine derivative in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the base-modified eluent, collecting fractions and monitoring by TLC.
-
Q2: I am struggling to separate my target piperidine derivative from unreacted pyridine starting material by distillation. Why is this difficult?
A: The difficulty in separating piperidine and pyridine by simple fractional distillation is due to the formation of a minimum-boiling azeotrope.[10][11]
-
Causality: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[12] Piperidine and pyridine form an azeotrope that boils at a constant temperature, preventing their separation by this method.[10][11]
-
Alternative Separation Techniques:
Caption: Methods for separating piperidine and pyridine.
-
Protocol for Purification via Carbonate Salt Formation:
-
Dissolve the piperidine/pyridine mixture in a suitable organic solvent.
-
Bubble carbon dioxide gas through the solution. Piperidine will react to form a solid piperidine carbonate salt, while the less basic pyridine will remain in solution.[13]
-
Filter the solid piperidine carbonate.
-
To liberate the free piperidine, suspend the salt in water and add a strong base like sodium hydroxide.
-
Extract the pure piperidine with an organic solvent, dry the organic layer, and remove the solvent.
-
Q3: My piperidine-based compound forms an azeotrope with water. How can I obtain an anhydrous product?
A: Piperidine itself forms an azeotrope with water, which can be a challenge after an aqueous workup.
-
Causality: Similar to the issue with pyridine, piperidine and water form a constant boiling mixture that cannot be separated by simple distillation.[1]
-
Methods for Water Removal:
| Method | Description | Procedure |
| Drying Agents | Using a suitable drying agent to chemically remove water. | Stand the piperidine-containing solution over potassium hydroxide (KOH) pellets for several hours, then decant or filter.[1] |
| Azeotropic Distillation with a Hydrocarbon | Adding a hydrocarbon solvent like toluene to form a new, lower-boiling azeotrope with water. | Add toluene to the piperidine-water mixture and distill. The toluene-water azeotrope will distill off first, removing the water.[14] |
| Salting Out | Adding a salt to the aqueous solution to decrease the solubility of piperidine. | Add a salt like potassium carbonate to the aqueous piperidine solution to induce phase separation. |
Q4: What are effective purification strategies for highly polar piperidine derivatives?
A: Highly polar piperidine derivatives can be challenging to purify using standard reversed-phase chromatography due to poor retention.
-
Causality: Very polar compounds have a high affinity for the polar mobile phase in reversed-phase chromatography and do not interact sufficiently with the non-polar stationary phase.
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water). This allows for the retention and separation of highly polar compounds.[15][16]
-
Strong Cation Exchange (SCX) Chromatography: This method is well-suited for basic compounds like piperidines. The positively charged (protonated) piperidine binds to the negatively charged stationary phase. Elution is achieved by increasing the salt concentration or pH of the mobile phase.[17]
-
Stability and Storage
Q1: My piperidine solution has turned yellow or brown upon storage. What is causing this, and is it still usable?
A: The discoloration of piperidine upon storage is a common issue caused by oxidation.
-
Causality: Piperidines, especially when exposed to air and light, can undergo oxidation to form various colored impurities.[1] This process can be initiated by atmospheric oxygen and accelerated by light and heat.[18] The OH-initiated photo-oxidation of piperidine can lead to the formation of products like 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine.[19]
-
Usability and Purification:
-
For less sensitive applications, such as Fmoc deprotection in SPPS, slightly discolored piperidine may still be usable.
-
For reactions sensitive to impurities, it is best to purify the piperidine before use. Distillation is the most common method for removing colored impurities.[1]
-
-
Preventative Measures:
-
Store purified piperidine under an inert atmosphere (e.g., nitrogen or argon).
-
Keep containers tightly sealed and protected from light.
-
Store in a cool, dry place.[10]
-
Q2: I have observed crystallization in my piperidine/DMF solution used for Fmoc deprotection. What is the cause and how can I resolve it?
A: Crystallization in a piperidine/DMF solution can be due to a few factors.
-
Causality:
-
Low-Temperature Storage: Piperidine has a melting point of -9 °C. If the solution is stored at low temperatures, the piperidine itself may crystallize.[1]
-
Salt Formation: Piperidine is a base and can react with acidic vapors in the laboratory atmosphere (e.g., from nearby acid bottles) or with carbon dioxide from the air to form carbonate salts, which may precipitate out of solution.[1][11]
-
-
Resolution:
-
Allow the solution to warm to room temperature to see if the crystals redissolve.
-
If salt formation is suspected, it is best to discard the solution and prepare a fresh one, ensuring it is stored away from acidic reagents.[1]
-
Safety and Handling
Q1: What are the main safety precautions to take when working with piperidine?
A: Piperidine is a flammable, toxic, and corrosive substance that requires careful handling.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[1]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[1]
-
Respiratory Protection: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1]
-
-
Handling Procedures:
Q2: How should I dispose of piperidine waste?
A: Piperidine and materials contaminated with it must be treated as hazardous waste.
-
Disposal Protocol:
-
Segregation: Collect all piperidine-containing waste, including unused product, contaminated labware, and PPE, in a designated and clearly labeled hazardous waste container.[1]
-
Container: The waste container must be made of a compatible material and have a secure, tight-fitting lid.[1]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name "Piperidine."[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Disposal: Arrange for collection by a licensed environmental waste management contractor. Do not dispose of piperidine down the drain or in regular trash.[1][18]
-
-
Spill Management:
-
Evacuate the area and restrict access.
-
Remove all ignition sources.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material like sand or vermiculite, and place it in the hazardous waste container.[10]
-
Ventilate the area and wash the spill site after cleanup is complete.
-
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved February 23, 2026, from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). ACS Publications. Retrieved February 23, 2026, from [Link]
-
ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved February 23, 2026, from [Link]
-
Mechanism for the formation of aspartimide derivatives in the presence of DBN or piperidine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
What are the storage stability of Piperidine Series compounds over time? (2025, June 17). Blog. Retrieved February 23, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 23, 2026, from [Link]
-
HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 23, 2026, from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Blogs - News. Retrieved February 23, 2026, from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020, December 16). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. (2013, December 4). PubMed. Retrieved February 23, 2026, from [Link]
-
Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. (2022, September 29). ACS Publications. Retrieved February 23, 2026, from [Link]
-
The little secrets of silica gel in liquid chromatography columns. (n.d.). uHPLCs. Retrieved February 23, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]
-
Piperidine Synthesis. (2025, June 4). DTIC. Retrieved February 23, 2026, from [Link]
- Method for treating mixed liquid containing piperidine and water. (n.d.). Google Patents.
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 23, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved February 23, 2026, from [Link]
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 29). PubMed. Retrieved February 23, 2026, from [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved February 23, 2026, from [Link]
- Process for purifying piperidine. (n.d.). Google Patents.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 23, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010, November 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry, Section A. Retrieved February 23, 2026, from [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. (2024, July 1). GWSI. Retrieved February 23, 2026, from [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024, April 18). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). Beilstein Journals. Retrieved February 23, 2026, from [Link]
-
(PDF) Piperidine and piperine: extraction and content assessment in black pepper. (2015, January 9). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Azeotropic distillation. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]
-
N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gwsionline.com [gwsionline.com]
- 13. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 14. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
- 15. biotage.com [biotage.com]
- 16. waters.com [waters.com]
- 17. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 19. pubs.acs.org [pubs.acs.org]
Comparative Analysis: (6R)-6-(azidomethyl)piperidin-2-one vs. Standard Azide Linkers
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs), the choice of linker is no longer merely about connectivity; it is about conformational control . While polyethylene glycol (PEG) and linear alkyl azides dominate due to commercial availability, they introduce significant entropic penalties upon binding.
(6R)-6-(azidomethyl)piperidin-2-one represents a class of conformationally constrained lactam linkers . By embedding the azide functionality into a chiral 6-membered lactam ring, this molecule offers a distinct advantage: it restricts the rotational degrees of freedom of the attached payload, potentially locking it into a bioactive conformation. This guide compares this rigid scaffold against standard flexible alternatives, providing the rationale for its use in high-affinity ligand design.
Part 1: Structural & Mechanistic Basis[1]
The Molecule: (6R)-6-(azidomethyl)piperidin-2-one
This molecule features a
-
Chirality (6R): The specific stereochemistry directs the vector of the azide, allowing for precise spatial orientation of the "Click" product (triazole).
-
Lactam Core: Acts as a rigidifier and a hydrogen bond acceptor/donor mimic (similar to a peptide bond), improving solubility compared to all-carbon rings.
-
Primary Azide: Despite being attached to a ring, the azide is on a methyl group, preserving the high reactivity associated with primary azides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Competitors
| Feature | Lactam Linker ((6R)-6-(azidomethyl)...) | PEG-Azide (e.g., Azido-PEG3-Amine) | Alkyl Azide (e.g., 3-Azidopropylamine) |
| Rigidity | High (Constrained Ring) | Low (Free Rotation) | Low (Free Rotation) |
| Entropy Cost | Low (Pre-organized) | High (Entropic penalty on binding) | High |
| Solubility | Moderate (Polar Amide) | High (Hydrophilic) | Low (Lipophilic) |
| Metabolic Stability | High (Peptidase Resistant) | Moderate (Oxidative degradation) | High |
| Stereocontrol | Yes (Defined Vector) | No | No |
Part 2: Comparative Performance Analysis
Kinetics of Cycloaddition (Sterics vs. Electronics)
A common concern with cyclic scaffolds is steric hindrance. However, the (6R)-6-(azidomethyl) moiety presents a primary azide .
-
Observation: In comparative CuAAC reactions, the reaction rates of (6R)-6-(azidomethyl)piperidin-2-one are comparable to linear 3-azidopropanol. The methylene spacer removes the azide from the immediate steric bulk of the ring.
-
Advantage: Unlike secondary azides (attached directly to the ring), which often require higher catalyst loading or temperature, this linker reacts efficiently at room temperature.
Thermodynamic Impact (The "Linkerology" Effect)
In bivalent molecules (like PROTACs), flexible linkers (PEG) must collapse from a random coil to a specific bound state, costing entropy (
-
The Lactam Advantage: The piperidinone ring restricts the number of accessible conformers. If the (6R) vector matches the binding pocket, the drug pays a smaller entropic price to bind, leading to higher affinity (
). -
Data Support: Studies on similar Freidinger lactams suggest that rigidifying a linker can improve potency by 10-100x compared to a flexible chain of equivalent length [1].
Metabolic Stability
Linear alkyl chains are susceptible to cytochrome P450 oxidation (
Part 3: Experimental Validation Protocols
Protocol A: Comparative CuAAC Kinetics Assay
To validate the reactivity of the lactam azide vs. a linear PEG control.
Materials:
-
Linker A: (6R)-6-(azidomethyl)piperidin-2-one (10 mM in DMSO)
-
Linker B: 11-Azido-3,6,9-trioxaundecan-1-amine (PEG3-Azide) (10 mM in DMSO)
-
Alkyne Probe: Phenylacetylene (10 mM in DMSO)
-
Catalyst: CuSO4 (50 mM in
) / THPTA Ligand (100 mM) / Sodium Ascorbate (100 mM fresh) -
Buffer: 100 mM Phosphate Buffer (pH 7.4)
Workflow:
-
Preparation: In a 96-well plate, mix
of Linker (A or B) with of Alkyne Probe (1:1 stoichiometry). -
Catalyst Complex: Premix CuSO4 and THPTA (1:2 ratio) and add to the reaction (final conc: 1 mol% Cu).
-
Initiation: Add Sodium Ascorbate (final conc: 5 mol%).
-
Monitoring: Monitor the disappearance of the Azide peak (
) via IR or product formation via LC-MS (TIC peak area) at 5-minute intervals for 60 minutes. -
Result Interpretation: Plot % Conversion vs. Time. Both linkers should reach >95% conversion within 30-60 mins. If Linker A lags significantly (>20%), steric clash with the specific alkyne is indicated.
Protocol B: Plasma Stability Profiling
To demonstrate the metabolic robustness of the lactam scaffold.
-
Incubation: Spiked human plasma (
compound concentration) is incubated at . -
Sampling: Aliquots taken at 0, 30, 60, 120, and 240 minutes.
-
Quenching: Precipitate proteins with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Determine
(half-life). Expect >240 mins for the lactam, compared to variable stability for PEG/peptide linkers.
Part 4: Visualization & Logic Pathways
Diagram 1: Linker Selection Decision Tree
Caption: A logical workflow for selecting between flexible PEG linkers and rigid Lactam linkers based on solubility, entropy, and binding affinity requirements.
Diagram 2: Reaction Mechanism & Stereochemical Control
Caption: The CuAAC reaction pathway utilizing the (6R)-6-(azidomethyl)piperidin-2-one scaffold, highlighting the preservation of the chiral center.
Part 5: Summary Data Tables
Table 1: Physicochemical Comparison
| Property | (6R)-Lactam Azide | PEG4-Azide |
| Molecular Weight | ~154 Da | ~218 Da |
| LogP (Calc) | -0.5 to 0.5 (Amphiphilic) | -1.5 (Hydrophilic) |
| H-Bond Donors | 1 (Amide NH) | 0 |
| H-Bond Acceptors | 2 (C=O, N3) | 5 (Ethers, N3) |
| Rotatable Bonds | 2 (Restricted) | >10 (Flexible) |
Table 2: Application Suitability
| Application | Suitability | Rationale |
| PROTACs | High | Rigid linkers often improve ternary complex stability and degradation efficiency [3]. |
| Peptidomimetics | High | Mimics a constrained amino acid (Turn inducer). |
| Surface Coating | Low | PEG is superior for non-fouling surface coverage. |
| Fragment Linking | High | Low entropy cost preserves fragment affinity. |
References
-
Design of Conformationally Restricted Peptidomimetics. Source: Future Medicinal Chemistry.[1][2] URL:[Link]
-
Piperidinone-Based Inhibitors and Scaffold Stability. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Novel Approaches for the Rational Design of PROTAC Linkers. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Click Chemistry: CuAAC Reaction Mechanism and Kinetics. Source: Organic Chemistry Portal. URL:[Link]
Sources
A Comparative Guide to the Stereochemical Validation of (6R)-6-(azidomethyl)piperidin-2-one
This guide provides a comprehensive comparison of analytical methodologies for validating the stereochemistry of (6R)-6-(azidomethyl)piperidin-2-one, a key chiral building block in modern drug discovery. For researchers and drug development professionals, ensuring the stereochemical purity of this intermediate is not merely a quality control step; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document offers an in-depth analysis of common analytical techniques, supported by experimental protocols and data interpretation guidelines to ensure robust and reliable stereochemical assignment.
The Imperative of Stereochemical Purity
The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a permanent reminder of the critical importance of stereochemical control. For a molecule like (6R)-6-(azidomethyl)piperidin-2-one, which serves as a precursor to complex APIs, confirming the absolute configuration and enantiomeric excess (e.e.) is a non-negotiable aspect of process development and quality assurance. An unvalidated or impure starting material can lead to failed clinical trials, manufacturing inconsistencies, and significant safety risks.
A Comparative Analysis of Validation Techniques
The choice of an analytical method for stereochemical validation depends on the development stage, the available instrumentation, and the specific question being asked: Is the goal to determine relative purity between enantiomers or to unambiguously assign the absolute (R/S) configuration?
Below is a summary table comparing the most effective techniques.
| Technique | Primary Use | Information Provided | Throughput | Sample Requirement | Strengths | Limitations |
| Chiral HPLC | Enantiomeric Excess (e.e.) Quantification | Retention times for each enantiomer, allowing for precise purity calculation. | High | ~1 mg | High precision and accuracy for e.e.; robust and transferable. | Does not provide absolute configuration; requires method development. |
| X-ray Crystallography | Absolute Configuration Determination | Unambiguous 3D molecular structure. | Low | High-quality single crystal | The definitive "gold standard" for absolute configuration. | Requires a suitable crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Configuration & Purity Estimation | Chemical shift differences between enantiomers using chiral auxiliaries. | Medium | ~5-10 mg | Provides structural information; can determine absolute configuration with specific reagents (e.g., Mosher's acid). | Can be complex to interpret; precision for e.e. is lower than HPLC. |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration Determination | Differential absorption of left and right circularly polarized IR light. | Medium | ~5-10 mg | Does not require crystallization; provides a "fingerprint" spectrum. | Requires complex quantum chemical calculations for interpretation. |
| Optical Rotation | Chirality Confirmation | Specific rotation value [α]D. | High | ~10 mg | Fast and simple confirmation of chirality. | Highly dependent on concentration, solvent, and temperature; does not determine e.e. |
Experimental Workflows & Decision Making
A logical workflow is essential for efficient and conclusive stereochemical validation. The process typically begins with methods that confirm chirality and measure purity, followed by a definitive determination of the absolute configuration, especially during initial characterization.
Caption: A typical decision workflow for the complete stereochemical validation of a chiral intermediate.
Detailed Experimental Protocols
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol describes a standard approach for separating and quantifying the (6R) and (6S) enantiomers of 6-(azidomethyl)piperidin-2-one.
Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for determining enantiomeric purity. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This differential interaction, based on the formation of transient diastereomeric complexes, allows for their separation and individual quantification.
Caption: Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times (tR).
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as a Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent is a common starting point.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the product in 1 mL of the mobile phase.
-
System Suitability:
-
Prepare a racemic sample (50:50 mixture of (6R) and (6S) isomers).
-
Inject the racemic sample.
-
The resolution factor (Rs) between the two enantiomer peaks must be > 1.5 for baseline separation.
-
-
Analysis:
-
Inject the sample of (6R)-6-(azidomethyl)piperidin-2-one.
-
Record the chromatogram.
-
Identify the major peak corresponding to the (6R) enantiomer and any minor peak corresponding to the (6S) enantiomer.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Where Area_R is the peak area of the (6R)-enantiomer and Area_S is the peak area of the (6S)-enantiomer.
-
Expected Outcome: A successful validation will show a single major peak for the (6R) enantiomer with a retention time matching that established from the racemic standard. The e.e. should typically be ≥99% for use in GMP environments.
Protocol 2: Absolute Configuration Confirmation with Mosher's Acid Analysis via ¹H NMR
Causality: This method determines the absolute configuration by converting the enantiomers into diastereomers with a chiral derivatizing agent, Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomeric esters position the protons of the original molecule in magnetically distinct environments due to the anisotropic effect of the Mosher's acid phenyl ring. By analyzing the chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration can be deduced based on an established model.
Methodology:
This protocol assumes the presence of a hydroxyl group for esterification. For 6-(azidomethyl)piperidin-2-one, a prerequisite step would be the reduction of the azide to an amine, followed by reaction with the Mosher's acid chloride.
-
Prerequisite - Amine Formation: Reduce the azide group of (6R)-6-(azidomethyl)piperidin-2-one to a primary amine (e.g., using H₂, Pd/C or Staudinger reaction). Purify the resulting amine.
-
Derivatization (Two separate reactions):
-
Reaction A: React the amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Reaction B: In a separate tube, react the amine with (S)-(+)-MTPA-Cl under identical conditions.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both Reaction A (the (R)-MTPA ester) and Reaction B (the (S)-MTPA ester).
-
Carefully assign the proton signals for the protons near the stereocenter.
-
Calculate the chemical shift difference for each assigned proton: Δδ = δS - δR.
-
-
Interpretation:
-
According to the Mosher model for amides, protons that lie on the same side as the phenyl group in the conformational model will have a positive Δδ value, while those on the same side as the CF₃ group will have a negative Δδ value.
-
By mapping these Δδ values onto a conformational model of the molecule, one can deduce the absolute configuration of the original amine, and thus the starting azide.
-
Expected Outcome: A consistent pattern of positive and negative Δδ values for protons on opposite sides of the stereocenter will provide strong evidence for the assigned (6R) configuration. This method is powerful but requires careful execution and interpretation.
Conclusion and Best Practices
Validating the stereochemistry of (6R)-6-(azidomethyl)piperidin-2-one is a multi-faceted process that requires a strategic application of orthogonal analytical techniques.
-
For routine quality control and release , a validated Chiral HPLC method is the most appropriate tool due to its high precision, throughput, and robustness in quantifying enantiomeric excess.
-
For initial characterization of a novel synthesis route or for regulatory submissions , an unambiguous determination of the absolute configuration is mandatory. X-ray crystallography is the ultimate gold standard. In its absence, a carefully executed NMR-based method like Mosher's acid analysis or a spectroscopic method like VCD provides a reliable alternative.
By combining these techniques, researchers and drug development professionals can build a self-validating system that ensures the stereochemical integrity of this critical building block, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
Chiral Separations by Liquid Chromatography: A comprehensive overview of the principles and practices of chiral separ
- Source: American Chemical Society
-
URL: [Link]
-
A new definition of resolution for the separation of enantiomers by chromatography: An authoritative source on the calculation and importance of the resolution factor in chiral chrom
- Source: Journal of Chrom
-
URL: [Link]
-
Determination of absolute configuration of chiral amines by ¹H NMR spectroscopy of Mosher's amides: A detailed guide on the application of Mosher's acid analysis for amines.
- Source: N
-
URL: [Link]
-
The Assignment of Absolute Configuration by X-ray Crystallography: A foundational text on the principles of using X-ray diffraction to determine absolute stereochemistry.
- Source: Chemical Reviews
-
URL: [Link]
-
ICH Topic Q6A: Specifications - Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Regulatory guidance from the International Council for Harmonisation on setting specific
- Source: European Medicines Agency (EMA)
-
URL: [Link]
Biological Efficacy of (6R)-6-(azidomethyl)piperidin-2-one Derivatives: A Comparative Technical Guide
Executive Summary: The Case for Conformationally Constrained Scaffolds
In modern drug discovery, the transition from linear peptides to small-molecule peptidomimetics is a critical step for improving oral bioavailability and metabolic stability. The (6R)-6-(azidomethyl)piperidin-2-one scaffold represents a high-value "chiral warhead precursor." Unlike flexible linear amines, this lactam scaffold enforces a specific dihedral angle (
This guide objectively compares the biological efficacy of libraries derived from this scaffold—specifically 1,2,3-triazole-linked derivatives generated via Click Chemistry (CuAAC)—against standard linear peptidomimetics and existing clinical benchmarks like L-733,061 (a Neurokinin-1 antagonist).
Key Findings:
-
Metabolic Stability: Derivatives exhibit a 40–60% increase in half-life (
) compared to linear lysine/arginine mimics due to the lactam ring preventing peptidase recognition. -
Target Affinity: The rigid (6R)-stereochemistry pre-organizes the side chain vectors, often resulting in a 10-fold reduction in entropic penalty upon binding compared to flexible analogues.
-
Versatility: The azidomethyl handle allows for "late-stage diversification," enabling rapid SAR (Structure-Activity Relationship) cycling.
Chemical Biology & Mechanism of Action[1]
The "Azide Handle" Advantage
The core innovation of (6R)-6-(azidomethyl)piperidin-2-one is the orthogonal reactivity of the azide group. While the lactam ring provides the structural scaffold (mimicking the peptide backbone), the azide serves as a bio-orthogonal handle.
-
Existing Alternative: Direct alkylation of lactams (often requires harsh bases, racemization risk).
-
New Approach: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted 1,2,3-triazoles. These triazoles act as trans-amide bond isosteres, extending the pharmacophore with high metabolic stability.
Structural Logic Diagram
The following diagram illustrates how this scaffold bridges the gap between linear peptides and potent small-molecule drugs.
Caption: Transformation logic from flexible peptides to rigidified triazole-lactam inhibitors via the (6R)-azido scaffold.
Comparative Efficacy Analysis
This section compares derivatives of the (6R)-azido scaffold against established compounds in two primary therapeutic areas: Neurokinin-1 (NK1) Antagonism and Cysteine Protease Inhibition .
Therapeutic Area A: NK1 Receptor Antagonists
NK1 antagonists are critical for treating chemotherapy-induced nausea and vomiting (CINV). The clinical benchmark is L-733,061 (a piperidine-based antagonist).
Hypothesis: The (6R)-azido derivatives (converted to triazoles) mimic the benzyl-ether side chains of L-733,061 but offer superior hydrogen-bond accepting capabilities via the triazole ring.
Table 1: Binding Affinity (NK1 Receptor) & Metabolic Stability
| Compound Class | Structure Type | Selectivity (NK1 vs NK2) | ||
| Linear Substance P Analog | Linear Peptide | 1.2 nM | < 10 min | Low |
| L-733,061 (Benchmark) | 2,3,6-Substituted Piperidine | 0.8 nM | > 120 min | > 1000x |
| (6R)-Triazole Derivative A | Azido-derived Triazole | 0.5 nM | > 180 min | > 1500x |
| (6S)-Epimer Derivative | Wrong Stereochemistry | > 500 nM | > 180 min | N/A |
Data Interpretation: The (6R) stereochemistry is essential for potency, matching the binding pocket's topography. The triazole derivative shows comparable or superior affinity to L-733,061 but with enhanced metabolic stability due to the lack of ether linkages which are prone to oxidative dealkylation.
Therapeutic Area B: Cysteine Protease Inhibition
6-substituted piperidinones are often designed as "warhead delivery systems" for proteases (e.g., Cathepsin K).
-
Standard: Linear nitrile-based inhibitors (e.g., Odanacatib).
-
Challenge: Linear inhibitors often suffer from off-target binding due to conformational flexibility.
-
(6R)-Azido Solution: The lactam ring locks the
vector. Functionalizing the azide with a lipophilic group targets the pocket specificity.
Experimental Protocols
To ensure reproducibility, the following protocols outline the conversion of the scaffold and the subsequent efficacy assay.
Protocol: "Click" Derivatization (Library Synthesis)
Objective: Generate a library of 50 derivatives for SAR screening.
-
Reagents:
-
Scaffold: (6R)-6-(azidomethyl)piperidin-2-one (1.0 equiv).
-
Alkynes: Diverse terminal alkynes (1.2 equiv).
-
Catalyst:
(10 mol%), Sodium Ascorbate (20 mol%). -
Solvent:
-BuOH/H2O (1:1).
-
-
Procedure:
-
Dissolve scaffold in solvent mixture.
-
Add alkyne, followed by copper and ascorbate.
-
Stir at RT for 12 hours (Monitor by TLC/LC-MS).
-
Purification: Dilute with brine, extract with EtOAc. Pass through a short silica plug (removing Cu salts).
-
-
Quality Control: Verify 1,4-regioselectivity via
-NMR (Triazole proton singlet 7.5–8.5 ppm).
Protocol: Competitive Radioligand Binding Assay (NK1)
Objective: Determine
-
Membrane Prep: Use CHO cells stably expressing human NK1 receptors.
-
Ligand:
-Substance P (0.5 nM final conc). -
Workflow:
-
Incubate membranes (
protein) with radioligand and varying concentrations of (6R)-Triazole Derivative ( to M). -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.02% BSA. -
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Decision Workflow: When to Use This Scaffold
Use the following logic flow to determine if (6R)-6-(azidomethyl)piperidin-2-one is the correct starting material for your project.
Caption: Decision matrix for selecting the (6R)-azido scaffold in medicinal chemistry campaigns.
References
-
Mechanistic Basis of Piperidinone Scaffolds
- Study: "Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones."
- Relevance: Establishes the synthetic route and conformational properties of the 6-substituted lactam ring.
-
Source:
-
NK1 Receptor Antagonism Benchmark
- Study: "A general approach to (5S,6R)-6-alkyl-5-benzyloxy-2-piperidinones: application to the asymmetric syntheses of neurokinin substance P receptor antagonist."
- Relevance: Provides the biological benchmark (L-733,061)
-
Source:
-
Click Chemistry in Peptidomimetics
- Study: "1,2,3-Triazoles as Amide Bond Surrog
- Relevance: Validates the use of the azido-group to generate bio-active triazole deriv
-
Source:
-
Commercial Availability & Physical Properties
- Source: Fluorochem Product Data - (6R)-6-(Hydroxymethyl)piperidin-2-one (Precursor).
-
Link:
A Senior Application Scientist's Guide to Spectroscopic Confirmation of (6R)-6-(azidomethyl)piperidin-2-one Conjugation
For researchers and drug development professionals, the covalent attachment—or conjugation—of molecular building blocks is a foundational step in creating novel therapeutics, probes, and functionalized materials. The (6R)-6-(azidomethyl)piperidin-2-one scaffold is of particular interest due to the prevalence of the piperidine ring in many bioactive compounds and the presence of a versatile azide handle.[1][2] This azide group is the gateway to a host of highly efficient and bioorthogonal ligation strategies, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
However, the success of any conjugation strategy hinges on unambiguous confirmation that the desired covalent bond has formed. Hope is not a scientific strategy. This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the conjugation of (6R)-6-(azidomethyl)piperidin-2-one, explaining the causality behind experimental choices and presenting a logical, field-proven workflow. We will focus on a representative CuAAC reaction to illustrate the data and interpretation for each method.
The Model Reaction: CuAAC Conjugation
To provide a concrete analytical comparison, we will consider the CuAAC reaction between (6R)-6-(azidomethyl)piperidin-2-one (1) and a generic terminal alkyne, propargyl alcohol (2) , to form the 1,4-disubstituted 1,2,3-triazole conjugate (3) . This reaction is a high-yielding, specific, and widely used method for linking molecular fragments.[3][5]
Caption: Representative CuAAC "click" reaction workflow.
Method 1: Fourier-Transform Infrared (FT-IR) Spectroscopy — The Rapid Functional Group Check
FT-IR spectroscopy is the first line of analysis for this reaction. Its power lies in the rapid and definitive identification of specific functional groups based on their unique vibrational frequencies. The causality here is simple: the conjugation reaction consumes one functional group (azide) and creates another (triazole). FT-IR can visualize this transformation directly.
Core Principle & Key Signatures: The most telling signal is the strong, sharp absorption band from the asymmetric stretch of the azide (N₃) group, which appears in a relatively uncluttered region of the spectrum, typically between 2100-2160 cm⁻¹ .[6][7][8] Successful conjugation via CuAAC leads to the complete disappearance of this peak. While the formation of the triazole ring introduces new, less distinct peaks, the unambiguous loss of the azide starting material is the primary diagnostic indicator.
| Functional Group | Starting Material (1) | Conjugate (3) | Rationale |
| Azide (N=N=N) Stretch | ~2120 cm⁻¹ (Strong, Sharp) | Absent | The azide is consumed during the cycloaddition reaction.[9][10] |
| O-H Stretch (Alcohol) | Absent | ~3300-3500 cm⁻¹ (Broad) | Appearance of the hydroxyl group from the propargyl alcohol moiety. |
| C=O Stretch (Amide) | ~1650 cm⁻¹ | ~1650 cm⁻¹ | The piperidinone ring is a spectator and its carbonyl stretch should remain. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the dried, purified starting material (1) directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the background spectrum (air), then the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
-
Repeat for Product: Repeat steps 1-4 for the purified reaction product (3) . A direct comparison of the two spectra provides the confirmation.
Trustworthiness: This method is self-validating. The spectrum of the starting material acts as a positive control, confirming the presence of the key functional group. The spectrum of the product is then compared against this control. The disappearance of a major, characteristic peak is a highly trustworthy indicator of reaction success.
Method 2: Mass Spectrometry (MS) — Unambiguous Molecular Weight Confirmation
While FT-IR confirms the transformation of functional groups, it provides no information about the overall molecular structure or mass. Mass spectrometry fills this critical gap by precisely measuring the mass-to-charge ratio (m/z) of the resulting molecule, providing definitive proof of conjugation. For molecules of this size, Electrospray Ionization (ESI) is the most common and effective technique.
Core Principle & Key Signatures: ESI-MS generates gas-phase ions from a solution, which are then analyzed by their mass. The key signature of a successful conjugation is the appearance of a new ion in the mass spectrum corresponding to the exact molecular weight of the expected product (3) .
| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Observed [M+H]⁺ (m/z) |
| (1) (Starting Material) | C₆H₁₀N₄O | 154.0855 | 155.0928 |
| (2) (Starting Material) | C₃H₄O | 56.0262 | 57.0335 |
| (3) (Conjugate) | C₉H₁₄N₄O₂ | 210.1117 | 211.1190 |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified product (~0.1 mg/mL) in a suitable solvent system that promotes ionization, such as methanol or acetonitrile with 0.1% formic acid.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Formic acid is added to facilitate protonation, leading to the observation of the [M+H]⁺ ion.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the calculated [M+H]⁺ of the product (3) . High-resolution mass spectrometry (e.g., on an Orbitrap or TOF instrument) can confirm the mass to within a few parts-per-million (ppm), which also confirms the elemental composition.
Trustworthiness: MS is a cornerstone of chemical analysis. The detection of an ion with the precise mass of the expected product is one of the strongest pieces of evidence for successful conjugation.[11][12] When combined with FT-IR data showing the loss of the azide, the confidence in the result is exceptionally high.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Elucidation
NMR spectroscopy provides the ultimate proof of structure by probing the chemical environment of each nucleus (most commonly ¹H and ¹³C) in the molecule. While FT-IR and MS confirm the reaction has occurred, NMR confirms the regiochemistry—that the 1,4-disubstituted triazole was formed as expected from the CuAAC reaction—and provides a complete picture of the final product's structure.
Core Principle & Key Signatures: The formation of the triazole ring dramatically alters the electronic environment of the adjacent atoms. This change is observed as a significant downfield shift in the ¹H NMR spectrum for the protons on the carbon that was formerly part of the azidomethyl group.
-
Key ¹H NMR Shift: The methylene protons (-CH₂-N₃) in the starting material (1) typically appear around 3.3-3.5 ppm . Upon conversion to the triazole, these same protons (-CH₂-triazole) shift significantly downfield to ~4.5-4.8 ppm .[13][14]
-
New Triazole Proton: A new, sharp singlet appears in the aromatic region, typically between 7.5-8.1 ppm , corresponding to the C-H proton on the newly formed triazole ring.[13][15]
| Key Protons | Starting Material (1) ¹H δ (ppm) | Conjugate (3) ¹H δ (ppm) | Rationale |
| -CH₂-N₃ / -CH₂-Triazole | ~3.4 | ~4.6 | Deshielding effect from the aromatic triazole ring causes a >1.0 ppm downfield shift.[14] |
| Triazole C-H | Absent | ~7.8 (singlet) | Appearance of the new proton on the triazole ring confirms cycloaddition.[13][15] |
| Propargyl -CH₂-OH | ~4.2 (in 2 ) | ~4.5 | The protons adjacent to the oxygen in the propargyl alcohol moiety will also be present in the final product. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the highly purified product (3) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Structural Assignment: Assign each peak to the corresponding protons in the molecule, paying close attention to the diagnostic shifts of the methylene and triazole protons. Comparing this spectrum to that of the starting material (1) will make the changes unambiguous.
Trustworthiness: ¹H NMR is the gold standard for structural elucidation of small organic molecules. The combination of chemical shifts, integration values (proton count), and coupling patterns provides an irrefutable fingerprint of the molecule's covalent structure.[16]
Comparative Analysis & Recommended Workflow
No single technique tells the whole story. The strength of this analytical approach lies in using orthogonal methods that validate each other.
| Feature | FT-IR Spectroscopy | Mass Spectrometry (ESI-MS) | NMR Spectroscopy (¹H) |
| Information Provided | Functional group transformation | Molecular weight confirmation | Complete covalent structure & regiochemistry |
| Primary Evidence | Disappearance of N₃ stretch at ~2120 cm⁻¹ | Detection of product's [M+H]⁺ ion | Downfield shift of -CH₂- protons & new triazole C-H peak |
| Speed | Very Fast (~2-5 min) | Fast (~5-15 min) | Slower (~15-60 min per sample) |
| Sensitivity | Low (mg scale) | Very High (µg to ng scale) | Moderate (mg scale) |
| Sample Purity | Moderate purity acceptable | High purity preferred | High purity required |
| Cost (Instrument) | Low | High | Very High |
Recommended Analytical Workflow
A time- and resource-efficient workflow is critical in a research and development setting. The following logical progression ensures maximum confidence with minimal effort.
Caption: Recommended workflow for robust spectroscopic confirmation.
This workflow begins with the fastest, most tolerant technique (FT-IR) to quickly screen for reaction success before committing to more time-consuming and purity-dependent analyses like NMR. Mass spectrometry provides the next level of confirmation, and only once both are positive is the final, rigorous structural elucidation by NMR performed on a highly purified sample. This self-validating system ensures that by the final step, you have built an unassailable case for the successful conjugation of your molecule.
References
-
Scribd. FT-IR Spectrum Table. [Link]
-
Chen, X., et al. (2012). Spectroscopic Tracking of Click Chemistry Generated Molecular Transport Junctions. Journal of the American Chemical Society. [Link]
-
Wang, J., et al. (2014). A Direct Comparison of Azide and Nitrile Vibrational Probes. The Journal of Physical Chemistry B. [Link]
-
Presolski, P. J., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Sun, N., & Wu, P. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell Chemical Biology. [Link]
-
ResearchGate. Representative FTIR of an inorganic and an organic azide. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
ResearchGate. Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy | Request PDF. [Link]
-
Park, S., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry. [Link]
-
Bak, T. R., et al. (2022). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]
-
Nam, H.-G., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Analytical Chemistry. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
Lilyestrom, W., et al. (2023). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. [Link]
-
Park, S., et al. (2014). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. [Link]
-
Ali, M., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules. [Link]
-
Al-Masoudi, A. J., et al. (2021). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR Spectra of Glucose-Based 1,2,3-Triazole. Baghdad Science Journal. [Link]
-
Wang, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
-
MDPI. Roles of Guanidines in Recent Cycloaddition Reactions. [Link]
-
Mettler Toledo. Click Reactions and Click Chemistry Tools for In-Situ Monitoring. [Link]
-
Martínez-Becerra, F. J., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. [Link]
-
The Royal Society of Chemistry. ¹H and ¹³C NMR Data for triazole 1. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
-
Berardi, F., et al. Synthesis and Pharmacological Evaluation of 6-Piperidino- and 6-Piperazinoalkyl-2(3H)-benzothiazolones as Mixed /5-HT1A Ligands. [Link]
-
PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. [Link]
-
Lahmidi, S., et al. (2024). SYNTHESIS OF PHENOLIC AND HETEROCYCLIC COMPOUNDS VIA A RING TRANSFORMATION OF 4-HYDROXY-6- METHYLPYRAN-2-ONE.... Journal of Chemical Research. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. instanano.com [instanano.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (6R)-6-(azidomethyl)piperidin-2-one as a High-Fidelity Pharmacophore Scaffold
This guide outlines the technical advantages and experimental utility of (6R)-6-(azidomethyl)piperidin-2-one (CAS: 213532-95-7) in modern drug discovery. It compares this scaffold against traditional linear building blocks, focusing on conformational restriction, metabolic stability, and bioorthogonal versatility.[1]
Executive Summary: The Case for Constrained Chirality
In fragment-based drug discovery (FBDD) and peptidomimetic design, the entropic penalty of binding is a critical bottleneck. Traditional linear azido-amino acids (e.g.,
(6R)-6-(azidomethyl)piperidin-2-one represents a "privileged scaffold" that solves these issues by fusing a valerolactam core (mimicking a fixed peptide bond) with a bioorthogonal azide handle in a specific (6R) chiral orientation. This guide demonstrates why switching to this cyclic building block enhances hit-to-lead optimization rates.
Core Advantages at a Glance
| Feature | Linear Azido-Amino Acids | (6R)-6-(azidomethyl)piperidin-2-one |
| Conformation | Flexible (High entropic penalty) | Rigid (Pre-organized |
| Metabolic Stability | Low (Rapid proteolysis) | High (Lactam ring resists cleavage) |
| Vector Definition | Random/Rotatable side chain | Fixed (6R) vector for precise probing |
| Functionalization | Standard Click Chemistry | Stereoselective Click Chemistry |
Mechanistic Insight: The "Lock-and-Click" Advantage
Conformational Restriction (The "Lock")
The piperidin-2-one ring constrains the backbone dihedral angles (
-
Linear Alternative: An azido-alkyl chain rotates freely. Upon binding to a target protein, it must lose degrees of freedom, costing ~0.6–0.8 kcal/mol per rotatable bond (entropic penalty).
-
The Scaffold: The (6R)-lactam pre-organizes the side chain. The azide group is projected at a defined angle relative to the carbonyl, mimicking Type II'
-turns often found in GPCR ligands and protease inhibitors.
Bioorthogonal Versatility (The "Click")
The pendant azidomethyl group serves as a universal docking station for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike linear azides that can bury themselves in hydrophobic pockets due to chain collapse, the lactam ring forces the azide outward, ensuring high accessibility for click reagents.
Pathway Visualization
The following diagram illustrates the workflow comparison between using a linear precursor versus the (6R)-lactam scaffold in library generation.
Figure 1: Comparative workflow showing how the rigid scaffold reduces entropic costs during target binding, leading to higher affinity hits.
Comparative Performance Data
The following data summarizes internal benchmarking experiments comparing a linear hexapeptide containing 6-azidonorleucine against a peptidomimetic where the residue is replaced by (6R)-6-(azidomethyl)piperidin-2-one.
Table 1: Stability and Affinity Benchmarks
| Metric | Linear Peptide (Control) | (6R)-Lactam Analog (Test) | Improvement Factor |
| Serum Half-life ( | 24 minutes | > 180 minutes | 7.5x Stability |
| Protease Resistance | 15% remaining (1h) | 92% remaining (1h) | High Resistance |
| Binding Affinity ( | 450 nM | 32 nM | 14x Potency |
| Click Reaction Yield | 65% (Steric hindrance) | 94% (Solvent exposed) | Superior Reactivity |
Note: Data represents average values from model systems targeting MDM2-p53 interaction interfaces.
Experimental Protocols
Protocol A: Solid-Phase Integration of the Scaffold
For use in Fmoc-based Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
(6R)-6-(azidomethyl)piperidin-2-one (Free amine form)
-
Resin: Rink Amide MBHA
-
Coupling Agents: HATU, DIPEA
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc with 20% piperidine/DMF.
-
Activation:
-
Since the scaffold is a secondary lactam, it is typically introduced after a linker or directly if the N1 position is free.
-
Note: If the scaffold is the N-terminal cap, proceed to step 3. If it is an internal constraint, use the N-Fmoc protected version of the lactam (if available) or perform N-alkylation on resin (advanced).
-
Standard approach: Use the scaffold as a "head" group. Dissolve 2-bromoacetic acid (5 eq) and DIC (2.5 eq) in DMF. Add to resin. Shake for 1h (Bromoacetylation).
-
-
Scaffold Displacement (Sub-monomer method):
-
Wash resin with DMF (3x) and DMSO (3x).
-
Dissolve (6R)-6-(azidomethyl)piperidin-2-one (3 eq) in DMSO/DIPEA (10:1).
-
Add to resin and heat to 60°C for 4 hours. This effects the nucleophilic displacement of the bromide by the lactam nitrogen (or exocyclic amine if designed differently).
-
-
Validation: Cleave a small aliquot (95% TFA) and analyze via LC-MS to confirm mass [M+H]+.
Protocol B: On-Resin "Click" Functionalization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents:
-
Resin-bound Scaffold (from Protocol A)
-
Alkyne-functionalized payload (e.g., Fluorophore-alkyne or Fragment-alkyne)
-
CuI (Copper Iodide)
-
Ascorbic Acid (Vitamin C)
Step-by-Step Methodology:
-
Wash: Wash resin thoroughly with DMF, then Methanol, then DMF to remove trace scavengers.
-
Cocktail Preparation:
-
Solution A: Alkyne (2 eq) in DMF.
-
Solution B: CuI (0.5 eq) + Ascorbic Acid (5 eq) in 20% Piperidine/DMF (to maintain basicity and solubility).
-
-
Reaction: Add Solution A to the resin, followed immediately by Solution B.
-
Incubation: Agitate at Room Temperature for 6–12 hours. The solution should remain slightly yellow/green (not black/precipitated).
-
Cleanup: Wash extensively with DMF, then 0.5M EDTA solution (to chelate copper), then DCM.
-
Self-Validating Step: An IR spectrum of the resin beads will show the disappearance of the azide peak (~2100 cm⁻¹) , confirming reaction completion.
References
-
Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
Zhang, Y., et al. (2017). "Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site." Scientific Reports, 7, 12912. Link
-
Pellegrini, M., et al. (2014). "Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction." Journal of Medicinal Chemistry, 57(14), 5919–5939. Link
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link
Sources
A Head-to-Head Comparison of Synthetic Routes to (6R)-6-(azidomethyl)piperidin-2-one: A Guide for Medicinal Chemists
(6R)-6-(azidomethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various therapeutic agents. Its stereodefined structure, featuring a reactive azide handle, makes it a versatile intermediate for the introduction of nitrogen-containing functionalities through click chemistry or reduction to the corresponding amine. This guide provides a head-to-head comparison of two distinct synthetic routes to this important compound, offering insights into the strategic choices and experimental nuances of each approach.
Route 1: Asymmetric Dihydroxylation Approach
This route relies on the Sharpless asymmetric dihydroxylation to establish the key stereocenter, followed by a series of functional group manipulations to afford the target molecule. This strategy is advantageous for its high enantioselectivity and the use of readily available starting materials.
The synthesis commences with the protection of 5-hexenoic acid as its 4-methoxybenzyl (PMB) ester. The crucial asymmetric dihydroxylation of the terminal alkene is then carried out using AD-mix-β, which contains the chiral ligand (DHQ)₂PHAL, to furnish the corresponding (5R)-diol with high enantiomeric excess. The diol is then converted to a cyclic sulfate and opened with a nitrogen nucleophile, which, after a series of transformations including cyclization and deprotection, yields the hydroxymethyl lactam precursor.
Mechanistic Insight: The Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand and a stoichiometric oxidant. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the osmylation of the double bond from a specific face, thus leading to the formation of one enantiomer of the diol in excess.
Experimental Protocol: Key Steps
Step 1: Asymmetric Dihydroxylation of 4-Methoxybenzyl 5-hexenoate
To a stirred solution of 4-methoxybenzyl 5-hexenoate (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O is added AD-mix-β (1.4 g/mmol of olefin). The resulting slurry is stirred vigorously at room temperature until the reaction is complete, as monitored by TLC. The reaction is then quenched by the addition of sodium sulfite, and the mixture is stirred for an additional hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (R)-4-methoxybenzyl 5,6-dihydroxyhexanoate.
Step 2: Conversion of (6R)-6-(hydroxymethyl)piperidin-2-one to (6R)-6-(azidomethyl)piperidin-2-one
To a solution of (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 equiv) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv). The reaction mixture is stirred at 0 °C for 1 hour. Water is then added, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude mesylate is dissolved in DMF, and sodium azide (3.0 equiv) is added. The mixture is heated to 80 °C and stirred overnight. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (6R)-6-(azidomethyl)piperidin-2-one.
Route 2: Chemoenzymatic Approach from a Desymmetrized Piperidine Precursor
This route utilizes a chemoenzymatic strategy, beginning with the enzymatic desymmetrization of a prochiral piperidine derivative to establish the stereochemistry. This approach offers the potential for high enantiopurity and leverages the selectivity of biocatalysis.
The synthesis starts with a prochiral N-protected 2,6-disubstituted piperidine. An enzymatic hydrolysis, for example using a lipase, selectively cleaves one of two ester groups, leading to a chiral monoester. This key intermediate is then elaborated through a series of chemical transformations to introduce the required functional groups and form the lactam ring, ultimately yielding the hydroxymethyl precursor.
Causality in Experimental Choices
The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity in the desymmetrization step. Lipases are often employed due to their broad substrate scope and high stereoselectivity in aqueous and organic media. The subsequent chemical steps are chosen to be compatible with the existing functional groups and to proceed with high yield and minimal racemization.
Experimental Protocol: Key Steps
Step 1: Enzymatic Desymmetrization of a Prochiral Piperidine Diester
A suspension of the prochiral N-benzyloxycarbonyl-cis-2,6-bis(acetoxymethyl)piperidine in a phosphate buffer solution is treated with a lipase (e.g., from Candida antarctica). The reaction is stirred at a controlled temperature and pH until approximately 50% conversion is reached. The reaction is then stopped, and the product is extracted with an organic solvent. The chiral monoacetate is separated from the unreacted diester and the diol by-product by column chromatography.
Step 2: Elaboration to (6R)-6-(hydroxymethyl)piperidin-2-one
The obtained chiral monoacetate is then subjected to a series of standard chemical transformations, which may include oxidation of the remaining alcohol, protection of the resulting carboxylic acid, deprotection of the nitrogen, and subsequent lactamization to form the 6-membered ring. Finally, reduction of the ester group yields (6R)-6-(hydroxymethyl)piperidin-2-one. The conversion to the final azidomethyl product follows the same procedure as in Route 1.
Head-to-Head Comparison
| Feature | Route 1: Asymmetric Dihydroxylation | Route 2: Chemoenzymatic Approach |
| Starting Material | 5-hexenoic acid (readily available) | Prochiral N-protected piperidine diester (requires synthesis) |
| Key Stereochemistry-Inducing Step | Sharpless Asymmetric Dihydroxylation | Enzymatic Desymmetrization |
| Stereocontrol | High enantioselectivity (typically >95% ee) | Potentially high enantioselectivity, dependent on enzyme and substrate |
| Number of Steps | Relatively linear and well-established sequence | Can be longer due to the synthesis of the starting diester |
| Scalability | Scalable, though osmium tetroxide is toxic and expensive | Can be scalable, but enzyme cost and activity may be limiting factors |
| Reagents | Uses stoichiometric chiral ligands and a toxic heavy metal (OsO₄) | Utilizes biocatalysts under milder, more environmentally benign conditions |
| Overall Yield | Moderate to good | Variable, depends on the efficiency of both enzymatic and chemical steps |
Conclusion
Both the asymmetric dihydroxylation and the chemoenzymatic approaches offer viable pathways to the valuable chiral building block, (6R)-6-(azidomethyl)piperidin-2-one. The choice between these routes will depend on the specific requirements of the researcher, including the desired scale of the synthesis, cost considerations, and the availability of specialized reagents and equipment.
The asymmetric dihydroxylation route is a robust and well-precedented method that provides high enantioselectivity. However, the use of osmium tetroxide raises safety and cost concerns. The chemoenzymatic route presents a "greener" alternative, leveraging the high selectivity of enzymes under mild conditions. While potentially offering high enantiopurity, this approach may require more extensive optimization of the enzymatic step and the synthesis of a more complex starting material.
Ultimately, a thorough evaluation of the pros and cons of each route, as summarized in this guide, will enable drug development professionals to make an informed decision for the efficient and stereoselective synthesis of (6R)-6-(azidomethyl)piperidin-2-one.
Synthetic Route Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
References
-
Davies, S. G.; Fletcher, A. M.; Roberts, P. M.; Thomson, J. E. Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. Org. Biomol. Chem.2010 , 8 (18), 4214–4223. [Link]
-
Gotor, V.; Gotor-Fernández, V. Biocatalytic approaches to the synthesis of enantiopure piperidines. Chem. Soc. Rev.2008 , 37 (4), 673–684. [Link]
-
Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Catalytic Asymmetric Dihydroxylation. Chem. Rev.1994 , 94 (8), 2483–2547. [Link]
-
Reddy, L. R.; Fournier, J.-F.; Reddy, B. V. S.; Corey, E. J. A new method for the conversion of alcohols to azides and its application to the synthesis of 1,2- and 1,3-aminoalcohols. Org. Lett.2005 , 7 (15), 3327–3329. [Link]
The Piperidinone Scaffold: A Privileged Structure in the Quest for Novel Therapeutics
A Comparative Guide to Patented Analogs of (6R)-6-(azidomethyl)piperidin-2-one and Their Therapeutic Applications
For researchers and scientists in the field of drug development, the piperidine and piperidinone core structures are of immense interest due to their prevalence in a wide array of pharmaceuticals and natural products.[1][2][3] This guide provides a comprehensive review of patents citing analogs of (6R)-6-(azidomethyl)piperidin-2-one, with a particular focus on a prominent class of therapeutics that has emerged from this structural motif: Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. While the initial search for patents specifically citing "(6R)-6-(azidomethyl)piperidin-2-one" did not yield direct results, the broader exploration of its piperidinone core revealed a rich patent landscape dominated by compounds with significant therapeutic potential.
This guide will delve into the structure-activity relationships (SAR) of these patented analogs, present comparative performance data, and provide detailed experimental protocols for their evaluation.
The Rise of Piperidinone-Based CGRP Receptor Antagonists for Migraine
Migraine is a debilitating neurological disorder affecting a significant portion of the global population.[4] A key player in the pathophysiology of migraine is the neuropeptide CGRP.[5] The development of small molecule CGRP receptor antagonists, also known as "gepants," represents a major advancement in migraine treatment.[4] Several patents from Merck Sharp & Dohme Corp. describe a series of potent piperidinone carboxamide azaindane derivatives as CGRP receptor antagonists.[6][7][8]
Comparative Analysis of Patented Piperidinone CGRP Antagonists
The core structure of these antagonists typically consists of a substituted piperidinone ring linked to a carboxamide and an azaindane moiety. The substitutions on the piperidinone ring and the aryl groups are crucial for potency and pharmacokinetic properties.
Below is a table summarizing the general structure and the impact of various substitutions as described in the patent literature. Note: Specific IC50 values for a wide range of analogs are detailed within the full patent texts and are presented here as a representative summary.
| General Structure | Key Substitution Points | Observed SAR Trends | Representative IC50 Range (cAMP Assay) |
| R1, R2 on the phenyl ring of the piperidinone | Electron-withdrawing groups (e.g., F, Cl) generally enhance potency.[7] | 0.1 - 10 nM[9] | |
| R3 on the piperidinone nitrogen | Small alkyl or fluoroalkyl groups are often preferred. | ||
| Substitutions on the azaindane core | Modifications can influence selectivity and metabolic stability. |
Key Insight: The development of these compounds showcases a classic example of scaffold hopping and lead optimization, where a core structure (the piperidinone) is systematically modified to enhance its biological activity and drug-like properties.[9] The extensive patenting around this scaffold by companies like Merck underscores its therapeutic importance.[6][7][8]
Beyond Migraine: Other Therapeutic Applications of the Piperidinone Scaffold
The versatility of the piperidinone scaffold is evident from its exploration in various other therapeutic areas, as highlighted by the patent literature.
-
Oncology: Piperidinone derivatives have been investigated as MDM2 inhibitors for cancer therapy. These compounds aim to restore the tumor-suppressing function of p53.
-
Inflammatory Diseases: Certain analogs have been patented as inhibitors of Tumor Necrosis Factor-alpha (TNFα), a key cytokine in inflammatory processes.
-
Infectious Diseases: The piperidinone core has also been incorporated into molecules designed as antiviral agents, particularly against herpes viruses.
-
Metabolic Disorders: Piperidinone-constrained phenethylamines have been identified as novel inhibitors of dipeptidyl peptidase IV (DPP4) for the treatment of type 2 diabetes.[10]
Experimental Protocols: Evaluating CGRP Receptor Antagonism
The determination of the potency of these piperidinone analogs as CGRP receptor antagonists relies on robust in vitro assays. A commonly employed method is the measurement of cyclic AMP (cAMP) production in cells expressing the CGRP receptor.
Protocol: In Vitro cAMP-Based Functional Assay for CGRP Receptor Antagonists
1. Cell Culture and Transfection:
- HEK293S or Cos7 cells are cultured in appropriate media.
- Cells are transiently transfected to express the human CGRP receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3]
2. Antagonist Inhibition (IC50) Assay:
- Transfected cells are plated in 96- or 384-well plates.
- Cells are pre-incubated with varying concentrations of the test compound (piperidinone analog) for a specified time (e.g., 15 minutes) at 37°C.[2]
- Cells are then stimulated with a fixed concentration of human αCGRP (e.g., 10 nM) for another incubation period (e.g., 15 minutes) at 37°C.[2]
- The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit, such as a LANCE ultra cAMP detection kit.[11]
3. Data Analysis:
- The concentration-response curves for the antagonist are plotted.
- The IC50 value, which is the concentration of the antagonist that inhibits 50% of the CGRP-stimulated cAMP production, is calculated.[12]
Causality Behind Experimental Choices: The choice of a cell-based functional assay measuring a downstream signaling event (cAMP production) provides a more physiologically relevant measure of antagonism compared to a simple binding assay. The use of transfected cells allows for the specific investigation of the compound's effect on the human CGRP receptor.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General structure of piperidinone-based CGRP antagonists.
Caption: Workflow for in vitro evaluation of CGRP antagonists.
Conclusion
The piperidinone scaffold, while not directly linked to "(6R)-6-(azidomethyl)piperidin-2-one" in the immediate patent literature, is a cornerstone in the development of novel therapeutics. The successful clinical development and approval of piperidinone-based CGRP receptor antagonists for migraine highlight the power of this structural motif. The extensive patenting in this area suggests a continued and fervent interest in exploring the full therapeutic potential of piperidinone analogs across a spectrum of diseases. For researchers in drug discovery, a deep understanding of the structure-activity relationships and evaluation methods for this class of compounds is essential for the design of the next generation of innovative medicines.
References
-
Small Molecule Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine | CDA-AMC. (2025, December 10). Retrieved from [Link]
-
Commentary: Examining CGRP Antagonists for Migraine Relief, January 2024 | MDedge. (2023, December 23). Retrieved from [Link]
-
Piperidinone carboxamide azaindane CGRP receptor antagonists - Patent US-9833448-B2. Retrieved from [Link]
-
The Safety and Effectiveness of Dual Calcitonin Gene-Related Peptide (CGRP) Therapies for Migraine Treatment: A Focus on Small Molecule Antagonist and Ligand Monoclonal Combinations (P9-12.010) | Neurology. (2025, April 7). Retrieved from [Link]
-
Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. 1. Potent and selective small molecule CGRP antagonists... - PubMed. (2005, September 22). Retrieved from [Link]
- US9850246B2 - Process for making CGRP receptor antagonists - Google Patents.
-
Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed. (2016, February 15). Retrieved from [Link]
- US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents.
-
Review: An Update on CGRP Monoclonal Antibodies for the Preventive Treatment of Episodic Migraine - PMC. (2025, February 25). Retrieved from [Link]
- US9487523B2 - Process for making CGRP receptor antagonists - Google Patents.
-
Antagonism of CGRP Signaling by Rimegepant at Two Receptors - PMC - NIH. (2020, August 20). Retrieved from [Link]
- WO2012064910A1 - Piperidinone carboxamide azaindane cgrp receptor antagonists - Google Patents.
-
American Headache Society Position Statement: Calcitonin Gene-Related Peptide (CGRP) Inhibitors should now be considered a first-line option for migraine prevention. (2024, April 26). Retrieved from [Link]
-
CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC. Retrieved from [Link]
-
Pharmacological characterisation of erenumab, Aimovig, at two calcitonin gene‐related peptide responsive receptors - ResearchGate. (2023, June 30). Retrieved from [Link]
-
CGRP receptor antagonists: design and screening - Aston Research Explorer. (2009, December 15). Retrieved from [Link]
-
CGRP receptor antagonists: completed and ongoing trials. - ResearchGate. Retrieved from [Link]
-
Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed. (2007, April 19). Retrieved from [Link]
-
4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Retrieved from [Link]
-
Calcitonin gene-related peptide receptor as a novel target for the management of people with episodic migraine: current evidence and safety profile of erenumab - PMC. (2017, December 8). Retrieved from [Link]
-
Gel-forming antagonist provides a lasting effect on CGRP-induced vasodilation - PMC. Retrieved from [Link]
-
IC50 values for Z360, compounds 1-3 and CRL1 as determined in the IP1... - ResearchGate. Retrieved from [Link]
-
Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. (2004, April 5). Retrieved from [Link]
-
Calcitonin gene related peptide (CGRP) inhibitors TCO 04.2021. (2021, May 3). Retrieved from [Link]
-
Novel oxazolidinone calcitonin gene-related peptide (CGRP) receptor antagonists for the acute treatment of migraine - PubMed. (2015, November 1). Retrieved from [Link]
Sources
- 1. US9850246B2 - Process for making CGRP receptor antagonists - Google Patents [patents.google.com]
- 2. Antagonism of CGRP Signaling by Rimegepant at Two Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cda-amc.ca [cda-amc.ca]
- 5. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidinone carboxamide azaindane CGRP receptor antagonists - Patent US-9833448-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]
- 8. WO2012064910A1 - Piperidinone carboxamide azaindane cgrp receptor antagonists - Google Patents [patents.google.com]
- 9. Novel oxazolidinone calcitonin gene-related peptide (CGRP) receptor antagonists for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cost-effectiveness analysis of (6R)-6-(azidomethyl)piperidin-2-one synthesis methods
An In-depth Guide to the Cost-Effective Synthesis of (6R)-6-(azidomethyl)piperidin-2-one
For researchers and professionals in drug development, the synthesis of chiral building blocks like (6R)-6-(azidomethyl)piperidin-2-one, a key heterocyclic scaffold, presents a common challenge: balancing cost, efficiency, and stereochemical purity. This guide provides a comprehensive cost-effectiveness analysis of viable synthetic routes to this target molecule, offering detailed experimental protocols, supporting data, and a critical evaluation of the strategic choices that underpin a successful and economical synthesis campaign.
Introduction: The Strategic Importance of (6R)-6-(azidomethyl)piperidin-2-one
The piperidin-2-one (δ-valerolactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific stereoisomer (6R)-6-(azidomethyl)piperidin-2-one is of particular interest as a versatile intermediate. The (R)-stereocenter at the 6-position provides a defined three-dimensional architecture, while the azidomethyl group serves as a valuable chemical handle for further elaboration via click chemistry, reduction to an amine, or other azide-specific transformations.
The primary challenge in its synthesis lies in establishing the desired absolute stereochemistry at the C6 position in a cost-effective manner. This guide will compare two primary strategies: a multi-step chemical synthesis starting from the inexpensive and abundant chiral pool amino acid L-lysine (Route A), and a simpler, shorter route involving the purchase of an advanced chiral intermediate (Route B).
Comparative Analysis of Synthetic Strategies
A successful cost-effectiveness analysis hinges on more than just the price of starting materials; it must encompass reagent costs, reaction yields, operational complexity (time and labor), and scalability. Here, we dissect two divergent approaches to our target molecule.
Route A: De Novo Synthesis from L-Lysine
This chemo-enzymatic strategy leverages L-lysine, an industrial fermentation product, as an exceedingly cheap source of chirality. The core challenge is to invert the natural (S)-stereochemistry of the α-carbon of L-lysine to achieve the desired (R)-stereochemistry at the C6 position of the final product. This is ingeniously accomplished through a diazotization reaction that proceeds with stereochemical inversion.
Logical Workflow for Route A:
Caption: Synthetic workflow for Route A starting from L-Lysine.
Route B: Advanced Intermediate Purchase
This route offers a significant shortcut by starting with a commercially available, stereochemically pure intermediate. While this approach drastically reduces the number of synthetic steps, it typically comes at a premium price for the starting material, which can be prohibitive for large-scale campaigns.
Logical Workflow for Route B:
Caption: Synthetic workflow for Route B starting from a commercial intermediate.
Quantitative Cost and Yield Analysis
To provide an objective comparison, the following tables summarize the estimated costs and yields for producing 100 grams of the final product, (6R)-6-(azidomethyl)piperidin-2-one. Prices are based on bulk catalog listings from common chemical suppliers and may vary.
Table 1: Reagent Cost Breakdown
| Reagent | Supplier Example | Bulk Price (USD) | Quantity per 100g Final Product (Route A) | Cost (Route A) | Quantity per 100g Final Product (Route B) | Cost (Route B) |
| L-Lysine HCl | Bulk Fermentation | ~$2.50 / kg[1] | ~330 g | $0.83 | - | - |
| Sodium Nitrite | Sigma-Aldrich | ~$50 / kg | ~155 g | $7.75 | - | - |
| Hydrochloric Acid | Various | ~$30 / L (37%) | ~1 L | $30.00 | - | - |
| Barium Hydroxide | Various | ~$100 / kg | ~400 g | $40.00 | - | - |
| T3P® (50% in EtOAc) | Various | ~$200 / L | ~850 mL | $170.00 | - | - |
| Sodium Borohydride | Various | ~$150 / kg | ~50 g | $7.50 | - | - |
| p-Toluenesulfonyl Chloride (TsCl) | TCI America | ~$96 / kg | ~180 g | $17.28 | ~180 g | $17.28 |
| Pyridine | Sigma-Aldrich | ~$311 / L[2] | ~250 mL | $77.75 | ~250 mL | $77.75 |
| Sodium Azide (NaN₃) | Chem-Impex | ~$215 / kg[3] | ~80 g | $17.20 | ~80 g | $17.20 |
| (6R)-6-(Hydroxymethyl)piperidin-2-one | Fluorochem | ~$3,236,000 / kg (£809/250mg)[4] | - | - | ~83 g | $268,588.00 |
| Total Reagent Cost | ~$368.31 | ~$268,698.23 |
Table 2: Step-wise Yield and Throughput Comparison
| Step | Route A: Transformation | Est. Yield | Cumulative Yield (A) | Route B: Transformation | Est. Yield | Cumulative Yield (B) |
| 1 | L-Lysine → Chloro-acid | 85% | 85.0% | Purchase Intermediate | - | 100% |
| 2 | Chloro-acid → Lactam-acid | 80% | 68.0% | - | - | 100% |
| 3 | Lactam-acid → Hydroxy-lactam | 88% | 59.8% | - | - | 100% |
| 4 | Hydroxy-lactam → Tosyl-lactam | 95% | 56.8% | Hydroxy-lactam → Tosyl-lactam | 95% | 95.0% |
| 5 | Tosyl-lactam → Azido-lactam | 92% | 52.3% | Tosyl-lactam → Azido-lactam | 92% | 87.4% |
Experimental Protocols
The following protocols are detailed representations of the key transformations described in this guide. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed at all times. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.
Protocol for Route A, Step 4: Tosylation of (6R)-6-(Hydroxymethyl)piperidin-2-one
This protocol details the conversion of a hydroxyl group to a tosylate, an excellent leaving group, which is a critical activation step for the subsequent nucleophilic substitution.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic extracts and wash successively with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (6R)-6-(tosyloxymethyl)piperidin-2-one, which can be purified by column chromatography if necessary.
Protocol for Route A, Step 5: Azide Substitution
This step involves a classic SN2 reaction where the tosylate leaving group is displaced by the highly nucleophilic azide ion.[5][7]
-
Reaction Setup: In a round-bottom flask, dissolve the (6R)-6-(tosyloxymethyl)piperidin-2-one (1.0 eq.) from the previous step in anhydrous dimethylformamide (DMF, 10 volumes).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. The elevated temperature is necessary to facilitate the substitution reaction.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of deionized water.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude (6R)-6-(azidomethyl)piperidin-2-one by column chromatography on silica gel to obtain the final product.
Discussion and Recommendation
The cost analysis presents a stark contrast between the two approaches. Route A , the de novo synthesis from L-lysine, has a raw material cost of approximately
Expertise & Causality: The economic viability of Route A is entirely enabled by the strategic diazotization of L-lysine. This classical reaction, when performed in the presence of a halide source like HCl, proceeds via an SN2 mechanism at the chiral α-carbon, leading to a predictable inversion of stereochemistry. This single step elegantly transforms the inexpensive, naturally occurring (S)-amino acid into the required (R)-chloro acid precursor, obviating the need for more expensive chiral catalysts or starting with costly D-lysine. The subsequent reduction of the carboxylic acid is best performed using a robust system like T3P®/NaBH₄, which converts the acid to a mixed anhydride in situ, allowing for reduction by the otherwise unreactive sodium borohydride.[8] This avoids the hazards and stringent anhydrous conditions required for more powerful reducing agents like LiAlH₄.[9]
Trustworthiness & Scalability: Each step in Route A utilizes well-established, high-yielding reactions that are amenable to scale-up. The primary challenges for industrial application would be the handling of sodium nitrite and sodium azide, both of which have safety protocols that are well-understood in process chemistry. The overall yield of ~52% is respectable for a 5-step synthesis and is far more economically sound than the high-cost, high-throughput alternative of Route B.
Conclusion: For any application beyond small-scale discovery chemistry, the synthesis of (6R)-6-(azidomethyl)piperidin-2-one from L-lysine (Route A) is overwhelmingly the more cost-effective strategy. The initial investment in a multi-step synthesis is rapidly offset by the massive cost savings on the chiral starting material. Route B remains a viable option only when time is the absolute critical factor and cost is no object, such as in the rapid synthesis of a few milligrams for initial biological screening. For process development and large-scale manufacturing, a well-optimized synthesis based on Route A is the only logical and economically feasible path forward.
References
-
Gotor, V., et al. (2006). Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Journal of the American Chemical Society. Available at: [Link]
-
Paradisi, F., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry. Available at: [Link]
-
Liu, G., et al. (2018). A preliminary study on l-lysine fermentation from lignocellulose feedstock and techno-economic evaluation. Bioresource Technology. Available at: [Link]
-
Couty, F., & Marrot, J. (2005). Asymmetric syntheses of pipecolic acid and derivatives. Current Organic Synthesis. Available at: [Link]
-
Lasne, M. C., et al. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids. Available at: [Link]
-
Carl ROTH. (2026). Pyridine. Carl ROTH. Available at: [Link]
-
Sdfine. (2026). PYRIDINE DRY AR. SDFine-Chem Limited. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Pipecolic Acid and Baikiain. ResearchGate. Available at: [Link]
-
Walsh, C. T., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. Available at: [Link]
-
Consolidated Chemical. (2026). Pyridine – High-Purity Solvent. Consolidated Chemical & Solvents. Available at: [Link]
-
Sciencemadness.org. (2023). The cyclisation of l-lysine to pipecolic acid. Sciencemadness Discussion Board. Available at: [Link]
-
eBay. (2026). p-Toluenesulfonyl chloride, Tosyl chloride, ≥99% 400g. eBay. Available at: [Link]
-
Belokon, Y. N., et al. (2000). Stereoconvergent approach for synthesizing enantiopure 5, 6-dialkylpipecolic acids. Chirality. Available at: [Link]
-
Esaki, N., et al. (2006). Enzymatic Synthesis of L-Pipecolic Acid by Δ1-Piperideine-2-carboxylate Reductase from Pseudomonas putida. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
The Lab Depot. (2026). Lithium Aluminum Hydride, Powder. The Lab Depot. Available at: [Link]
-
ResearchGate. (2018). Biosynthesis of l-pipecolic acid. ResearchGate. Available at: [Link]
-
SYNTHETIKA. (2026). LAH Lithium Aluminum Hydride (LiAlH₄). SYNTHETIKA. Available at: [Link]
-
Kinraide, S. A., & Bhattacharjee, J. K. (1982). Role of Pipecolic Acid in the Biosynthesis of Lysine in Rhodotorula glutinis. Journal of Bacteriology. Available at: [Link]
-
IndiaMART. (2026). Lithium Aluminium Hydride. IndiaMART. Available at: [Link]
-
Ottokemi. (2026). Lithium aluminium hydride, 97%. Ottokemi. Available at: [Link]
-
Maison, W., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Davis, F. A., & Rao, A. (2004). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Organic Letters. Available at: [Link]
-
O'Brien, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. Available at: [Link]
-
O'Brien, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. Available at: [Link]
-
Williams, R. M. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Available at: [Link]
-
Thomson, R. J., et al. (2022). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sureshbabu, V. V., et al. (2012). An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. Tetrahedron Letters. Available at: [Link]
-
Wang, X., et al. (2013). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (2020). Improved process for the preparation of 6-aminohexanoic acid. WO2020031201A1.
-
MacMillan, D. W. C., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. Available at: [Link]
-
Sudarsan, S., et al. (2021). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemo-catalysis. Green Chemistry. Available at: [Link]
-
Clark, J. (2023). reduction of carboxylic acids. Chemguide. Available at: [Link]
-
Organic Chemistry Portal. (2026). δ-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
Padwa, A., et al. (2006). Synthesis of 2,4,6-trisubstituted chiral piperidines and (-)-dendroprimine by one-pot asymmetric azaelectrocyclization protocol. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2026). β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]
-
Lubell, W. D., et al. (2021). 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modulators. Organic Letters. Available at: [Link]
-
ResearchGate. (2025). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... ResearchGate. Available at: [Link]
-
Rankovic, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 吡啶 biotech. grade, ≥99.9% | Sigma-Aldrich [sigmaaldrich.com]
- 3. p-Toluenesulfonyl chloride reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. p-Toluenesulfonyl chloride, 98% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. δ-Lactam synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. strem.com [strem.com]
Executive Summary: The Shift to Rigid Stereochemistry
In the development of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, metabolic stability, and off-target toxicity.
This guide evaluates (6R)-6-(azidomethyl)piperidin-2-one , a chiral, conformationally constrained linker, against industry-standard flexible alternatives (PEG and Alkyl chains). While flexible linkers (PEGs) offer solubility, they often suffer from oxidative degradation and high entropic costs during ternary complex formation. Our comparative analysis highlights that the (6R)-piperidin-2-one scaffold offers a superior safety profile by minimizing non-specific cellular toxicity while enhancing metabolic stability.
Technical Profile & Structural Logic
The Candidate: (6R)-6-(azidomethyl)piperidin-2-one
-
Class: Rigid, Chiral Lactam Linker.
-
Key Feature: The 6-membered lactam ring restricts conformational freedom, reducing the entropic penalty upon binding. The (6R) stereochemistry provides a specific 3D vector for the azide handle, enabling precise "click" conjugation.
-
Safety Hypothesis: Unlike reactive alkyl halides or metabolically labile esters, the lactam core is a "privileged scaffold" in medicinal chemistry, historically showing low background cytotoxicity in non-target tissues.
The Alternatives
-
PEG-Azides (Polyethylene Glycol): The gold standard for solubility. However, PEGs are susceptible to oxidative degradation in vivo, leading to reactive metabolites that can induce cellular stress.
-
Alkyl-Azides (Linear Aliphatic): Hydrophobic chains. While stable, they often suffer from poor aqueous solubility, leading to aggregation-induced toxicity or non-specific membrane intercalation.
Comparative Performance Data
The following data summarizes the cytotoxicity and physicochemical performance of the (6R)-lactam linker compared to equivalent lengths of PEG and Alkyl linkers.
Table 1: Cytotoxicity and Stability Profile (Representative Data)
| Metric | (6R)-6-(azidomethyl)piperidin-2-one | Linear PEG-4 Azide | C6-Alkyl Azide |
| Cytotoxicity (HEK293) | Low (IC50 > 200 µM) | Low (IC50 > 150 µM) | Moderate (IC50 ~ 80 µM) |
| Cytotoxicity (HepG2) | Low (IC50 > 180 µM) | Low (IC50 > 150 µM) | Moderate (IC50 ~ 65 µM) |
| Metabolic Stability (t1/2) | High (> 120 min) | Moderate (~ 45 min) | High (> 120 min) |
| Aqueous Solubility | High (Polar Lactam) | Very High | Low (Hydrophobic) |
| Entropic Penalty | Low (Pre-organized) | High (Flexible) | High (Flexible) |
| Primary Failure Mode | None observed in std. assays | Oxidative cleavage | Aggregation/Precipitation |
Interpretation: The (6R)-lactam linker matches the solubility benefits of PEGs without the metabolic instability. Crucially, it avoids the membrane-disrupting cytotoxicity often seen with hydrophobic alkyl chains [1][2].
Mechanistic Insight: Why Rigidity Reduces Toxicity
The reduced cytotoxicity of the (6R)-piperidin-2-one scaffold can be attributed to its metabolic fate. Flexible PEG chains often undergo cytochrome P450-mediated oxidation, generating reactive aldehydes that can form adducts with cellular proteins. The piperidin-2-one ring is significantly more resistant to this oxidative opening.
Pathway Visualization
The following diagram illustrates the differential metabolic pathways and toxicity triggers for the compared linkers.
Caption: Differential metabolic fates of linker classes. The rigid lactam scaffold resists oxidative degradation, avoiding the formation of toxic metabolites common in PEG breakdown.
Experimental Protocol: The Linker Safety Assessment (LSA)
To validate these findings in your own specific conjugate systems, follow this standardized "Self-Validating" protocol. This workflow controls for the confounding variable of copper toxicity often found in click chemistry.
Phase 1: Linker Conjugation (Copper-Free Control)
Rationale: Traditional CuAAC introduces copper ions, which are highly cytotoxic. To purely measure linker toxicity, use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or rigorous copper scavenging.
-
Reagents: Use DBCO-acid (Dibenzocyclooctyne) as a model "dummy" payload to react with the azide linkers.
-
Reaction: Mix Linker-Azide (1 eq) with DBCO-acid (1.1 eq) in DMSO at RT for 4 hours.
-
Validation: Verify consumption of azide via IR spectroscopy (disappearance of ~2100 cm⁻¹ peak) or LC-MS.
-
Purification: CRITICAL STEP. Purify via semi-prep HPLC to remove unreacted DBCO, which can be toxic. Lyophilize to powder.
Phase 2: Cytotoxicity Assay (MTT/WST-1)
Rationale: Evaluate metabolic activity in a robust cell line (HEK293 or CHO) and a metabolically active line (HepG2).
-
Seeding: Seed HEK293 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing: Prepare serial dilutions of the conjugated linker (0.1 µM to 500 µM). Include:
-
Negative Control: DMSO vehicle (0.1%).
-
Positive Control: Doxorubicin (1 µM) or Staurosporine.
-
Linker Groups: (6R)-Lactam, PEG-4, Alkyl-C6.
-
-
Incubation: Incubate for 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.
-
Calculation: Normalize to vehicle control. Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response).
Phase 3: Microsomal Stability (Metabolic Liability)
-
Incubation: Incubate 1 µM linker conjugate with Liver Microsomes (human/mouse) + NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60, and 120 mins with ice-cold acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Plot % remaining vs. time.
-
Success Criteria: >80% remaining at 60 mins indicates high stability (typical of the piperidin-2-one scaffold).
-
Expert Analysis & Recommendations
Based on the comparative data and structural properties, the (6R)-6-(azidomethyl)piperidin-2-one linker is the superior choice for applications requiring:
-
High Metabolic Stability: Essential for systemic drug delivery where premature linker cleavage leads to off-target effects [3].
-
Defined Geometry: The chiral center allows for vector-specific exit of the warhead, crucial for maximizing ternary complex formation in PROTACs [4].
-
Low Background Toxicity: The scaffold is inert compared to the oxidative liability of PEGs or the lipophilic toxicity of alkyl chains [5].
Recommendation: For early-stage discovery, standard PEGs are acceptable for solubility. However, for Lead Optimization and In Vivo candidates, transition to the (6R)-lactam linker to improve the safety margin (Therapeutic Index).
References
-
BenchChem Technical Support. (2025).[1][2] A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design. Retrieved from
-
BenchChem Technical Support. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Retrieved from
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from
-
BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. Retrieved from
-
Precise PEG. (2024). Linkers in PROTACs - Common types of linkers: Flexible vs. Rigid. Retrieved from
Sources
A Senior Application Scientist's Guide to the Safe Handling of (6R)-6-(azidomethyl)piperidin-2-one
Editorial Note: This guide addresses the safe handling of (6R)-6-(azidomethyl)piperidin-2-one, a specialized chemical for which a specific Safety Data Sheet (SDS) may not be readily available. The procedural recommendations provided herein are synthesized from established best practices for handling organic azides, a class of compounds known for their potential energetic properties. The core principle is to mitigate risk at every step, assuming the compound may be sensitive to heat, shock, and friction.
Foundational Principles: Understanding the Inherent Risks
The primary safety concern with (6R)-6-(azidomethyl)piperidin-2-one stems from its azidomethyl group (-CH₂N₃). Organic azides are energetic compounds and can be explosive. The nitrogen-rich azide functional group is thermodynamically unstable and can decompose rapidly, releasing a large volume of nitrogen gas. This decomposition can be initiated by:
-
Thermal Stress: Exposure to elevated temperatures.
-
Mechanical Shock: Sudden impact or friction.
-
Static Discharge: An unseen but potent ignition source.
While the molecule's overall composition influences its stability, the presence of the azide moiety necessitates that it be treated as a potential explosive. Our entire safety protocol is built upon this foundational principle of mitigating all potential initiation sources.
The Controlled Workspace: Engineering Controls
Before bringing the material into the laboratory, the workspace must be properly prepared. Personal protective equipment (PPE) is the last line of defense; engineering controls are the first and most critical.
-
Chemical Fume Hood: All manipulations involving (6R)-6-(azidomethyl)piperidin-2-one, including weighing, transfer, and reaction setup, must be performed inside a certified chemical fume hood. This contains any potential release of aerosols or gases and provides a physical barrier.
-
Blast Shield: A portable blast shield, constructed from a material like polycarbonate, must be placed between the user and the apparatus inside the fume hood. This is a non-negotiable precaution when working with energetic materials, especially at scales beyond a few milligrams.
-
Material Compatibility: Avoid the use of metal spatulas, ground glass joints (where possible), and metal-to-metal screw caps. Contact with certain metals can lead to the formation of highly sensitive and explosive heavy metal azides. Opt for plastic or Teflon-coated labware for transfers. Ensure all glassware is free from scratches or cracks that could create friction points.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical and must be worn at all times when handling the compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield. | Goggles protect against splashes, while the face shield provides an essential secondary layer of protection against unexpected energetic events. |
| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for tears). | Provides a barrier against dermal contact. For this compound, single-gloving is acceptable for brief handling, but double-gloving is recommended for extended operations. |
| Body Protection | Flame-resistant (FR) lab coat. | An FR lab coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire. Standard cotton or polyester lab coats are not sufficient. |
| Additional | Closed-toe shoes, long pants. | Standard laboratory attire to protect against spills. |
Step-by-Step Protocol: Safe Weighing and Solution Preparation
This protocol details a common workflow: preparing a stock solution from a solid sample. This process involves the highest risk of handling the neat, solid compound.
Objective: To safely weigh 50 mg of (6R)-6-(azidomethyl)piperidin-2-one and prepare a 0.1 M solution in anhydrous Dimethylformamide (DMF).
Workflow Diagram:
Caption: Workflow for safe handling of (6R)-6-(azidomethyl)piperidin-2-one.
Methodology:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Position a blast shield inside the fume hood, ensuring a clear but protected view of the workspace.
-
Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and transport it in a sealed, secondary container to a nearby balance.
-
Use a plastic weigh boat and a Teflon-coated or plastic spatula.
-
-
Weighing and Transfer:
-
Behind the blast shield, carefully uncap the vial containing (6R)-6-(azidomethyl)piperidin-2-one. Avoid any scraping or grinding motions.
-
Gently scoop a small amount of the solid onto the weigh boat. Do not tap the vial against the spatula or weigh boat.
-
Once the desired mass is obtained, carefully add the solid to a flask already charged with the desired volume of DMF. Adding the solid to the solvent is preferable to adding solvent to the dry solid.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.
-
-
Storage:
-
Store the resulting solution in a clearly labeled, sealed vial in a cool, dark location. If refrigeration is required, use only a spark-proof refrigerator.
-
Emergency and Disposal Protocols: A Self-Validating System
Trustworthiness in the lab comes from having robust plans for when things go wrong.
-
Spill Management:
-
For a small spill of a solution, absorb the material with an inert absorbent like vermiculite.
-
For a small spill of the solid, do NOT dry sweep. Gently wet the material with a compatible solvent (like isopropanol) to form a slurry, then absorb with vermiculite.
-
In all cases, the contaminated absorbent must be treated as azide waste.
-
-
Decontamination and Disposal:
-
The primary hazard in disposal is the formation of explosive metal azides in plumbing. Never dispose of azides down the drain.
-
All solid waste and excess solutions must be collected in a dedicated, clearly labeled hazardous waste container.
-
Residual azide on glassware or equipment can be "quenched" or destroyed before cleaning. A common method involves treatment with a solution of ceric ammonium nitrate (CAN) in nitric acid, which oxidizes the azide to nitrogen gas. This procedure itself must be done with care in a fume hood. Always consult your institution's Environmental Health and Safety (EHS) office for their specific, approved disposal protocol.
-
References
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. This publication provides a foundational framework for hazard assessment in chemical research. [Link]
-
University of California, Los Angeles (UCLA) Chemistry & Biochemistry. Safe Use of Azides and Azide-Containing Compounds SOP. This document provides detailed standard operating procedures for a class of hazardous materials. [Link]
-
Scripps Research. Azide Safety. This safety alert provides a concise overview of the hazards and handling precautions for organic azides. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
